molecular formula C9H12N2O4 B1309652 (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid CAS No. 714-72-7

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Cat. No.: B1309652
CAS No.: 714-72-7
M. Wt: 212.2 g/mol
InChI Key: WPJKWNMXALXUTR-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-11-7(14)9(10-8(11)15)3-1-2-4-9/h1-5H2,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJKWNMXALXUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407357
Record name (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714-72-7
Record name 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
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Foundational & Exploratory

An In-depth Technical Guide on (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS 714-72-7): A Core Scaffold for Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, a key chemical entity in the landscape of modern medicinal chemistry. While primarily utilized as a versatile synthetic intermediate, its core spirohydantoin structure is a cornerstone in the development of potent and selective enzyme inhibitors, particularly targeting the epigenetic regulators p300/CBP.[1][2] This document will delve into the chemical properties, synthesis, and the significant biological context of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Properties and Structural Significance

This compound is a heterocyclic compound featuring a spiro-fused hydantoin ring system. The hydantoin moiety is a well-established pharmacophore in numerous clinically approved drugs, while the spirocyclic nature of the core imparts a three-dimensional architecture that can enhance target binding affinity and selectivity.

PropertyValueSource
CAS Number 714-72-7[3]
Molecular Formula C₉H₁₂N₂O₄[4]
Molecular Weight 212.21 g/mol [4]
IUPAC Name 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid[5]
LogP -0.166[5]

The acetic acid substituent at the N3 position of the hydantoin ring provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of the Spirohydantoin Core

The synthesis of the (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) scaffold generally proceeds through a multi-step sequence, which can be adapted from established protocols for similar spirocyclic hydantoins. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis Workflow A Cyclopentanone E Bucherer-Bergs Reaction A->E B Amino Acid Derivative (e.g., Glycine) B->E C Cyanide Source (e.g., KCN) C->E D Ammonium Carbonate D->E F Spirohydantoin Intermediate E->F Cyclization G N-Alkylation with a protected bromoacetic acid derivative F->G H Deprotection G->H I This compound H->I

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Bucherer-Bergs Reaction to form the Spirohydantoin Core

  • To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as ethanol/water, add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq).

  • Heat the reaction mixture in a sealed vessel at 60-80°C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude spirohydantoin product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation and Deprotection

  • Dissolve the spirohydantoin intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a suitable base (e.g., K₂CO₃ or NaH) (1.5 eq) and stir for 30 minutes.

  • Add a protected bromoacetic acid ester (e.g., t-butyl bromoacetate) (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

  • Deprotect the ester group (e.g., using trifluoroacetic acid for a t-butyl ester) to yield the final product, this compound.

Biological Significance and Therapeutic Potential: Targeting p300/CBP

The spirohydantoin scaffold is a key structural motif in a class of potent and selective inhibitors of the histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone proteins and other transcription factors.[1] Dysregulation of p300/CBP activity is implicated in a variety of diseases, most notably cancer.[1][6]

Mechanism of Action

Inhibitors based on the spirohydantoin core often act as competitive inhibitors of acetyl-CoA, one of the primary substrates for p300/CBP.[7] By occupying the acetyl-CoA binding pocket, these small molecules prevent the transfer of an acetyl group to lysine residues on histone tails and other proteins. This leads to a reduction in histone acetylation, chromatin condensation, and the downregulation of key oncogenes such as MYC.

G cluster_0 p300/CBP Signaling Pathway and Inhibition p300_CBP p300/CBP HAT Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Histones Histones Histones->p300_CBP Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Spirohydantoin_Inhibitor Spirohydantoin Inhibitor (Derived from Topic Compound) Spirohydantoin_Inhibitor->p300_CBP Inhibition

Caption: Inhibition of p300/CBP by spirohydantoin-based compounds.

Experimental Protocols for Inhibitor Evaluation

To assess the biological activity of novel compounds derived from this compound, a series of in vitro and cellular assays are typically employed.

In Vitro p300/CBP HAT Assay

A common method to determine the potency of a potential inhibitor is through a biochemical assay using recombinant p300 or CBP enzyme.[8]

Protocol Outline:

  • Prepare a reaction mixture containing the recombinant p300/CBP HAT domain, a histone peptide substrate (e.g., H3 or H4 peptides), and Acetyl-CoA.

  • Add varying concentrations of the test compound.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of acetylated peptide. This can be done using various methods, including:

    • Spectrophotometric Assay: A coupled enzyme assay where the product CoASH is used to generate a detectable signal.[8]

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using specific antibodies to detect the acetylated product.

    • Radiolabeling: Using [³H]-Acetyl-CoA and measuring the incorporation of radioactivity into the peptide substrate.

  • Calculate the IC₅₀ value from the dose-response curve.

Cellular Assay for Histone Acetylation

To confirm that the compound is active in a cellular context, the levels of specific histone acetylation marks can be measured.

Protocol Outline:

  • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition).

  • Treat the cells with varying concentrations of the test compound for a defined period (e.g., 3-24 hours).

  • Lyse the cells and extract total protein or histones.

  • Perform Western blotting using antibodies specific for acetylated histone marks, such as anti-acetyl-H3K27 (H3K27Ac).

  • Quantify the band intensities to determine the dose-dependent reduction in histone acetylation and calculate the EC₅₀ value.

Conclusion and Future Perspectives

This compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its spirohydantoin core has been successfully utilized to develop potent and selective inhibitors of p300/CBP, a promising target class for the treatment of cancer and other diseases. The acetic acid functional group provides a convenient point for chemical elaboration, enabling the generation of compound libraries for lead optimization. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of spirohydantoin-based inhibitors to develop clinically viable drug candidates.

References

  • Bowers, E. M., et al. (2010). Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. Chemistry & Biology, 17(5), 471-482. [Link]

  • Kim, Y., et al. (2000). A continuous, nonradioactive assay for histone acetyltransferases. Analytical Biochemistry, 280(2), 308-314. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Lasko, L. M., et al. (2017). Discovery of a potent, selective, and orally bioavailable chemical probe for the p300/CBP bromodomains. Journal of Medicinal Chemistry, 60(2), 556-569. [Link]

  • Waddell, A. R., & Liao, D. (2021). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments, (171), e61289. [Link]

  • MySkinRecipes. (n.d.). (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid. Retrieved from [Link]

  • PubMed. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Retrieved from [Link]

  • Riback, J. A., et al. (2017). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature Chemical Biology, 13(5), 541-549. [Link]

Sources

An In-depth Technical Guide to (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid: A Spirohydantoin Modulator of Epigenetic Master Regulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid is a spirohydantoin derivative with significant potential in medicinal chemistry and drug discovery. As a member of a chemical class known to inhibit the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), this molecule represents a valuable scaffold for the development of novel therapeutics targeting a range of pathologies, including cancer. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and the mechanistic basis of its biological activity. Detailed experimental protocols, predicted characterization data, and an exploration of the relevant signaling pathways are presented to equip researchers with the foundational knowledge required for the synthesis, characterization, and application of this promising compound.

Introduction: The Spirohydantoin Scaffold in Modern Drug Discovery

The hydantoin core, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of approved drugs. The spirocyclic fusion of a cyclopentane ring to the hydantoin moiety in this compound introduces a three-dimensional complexity that can enhance target specificity and improve pharmacokinetic properties. Recent research has highlighted the potential of spirohydantoin derivatives as potent and selective inhibitors of the p300/CBP histone acetyltransferases, key regulators of gene expression implicated in numerous cancers.[1][2] This guide focuses on the N-carboxymethylated derivative, a modification that can further enhance solubility and provide a handle for further chemical elaboration.

Chemical Structure and Properties

This compound is a white to off-white solid with the chemical formula C₉H₁₂N₂O₄ and a molecular weight of 212.21 g/mol .[3] Its structure is characterized by a central spiro-carbon atom shared between a cyclopentane ring and a hydantoin ring. The acetic acid moiety is attached to the nitrogen at the 3-position of the hydantoin ring.

PropertyValueSource(s)
CAS Number 714-72-7[4]
Molecular Formula C₉H₁₂N₂O₄[4]
Molecular Weight 212.21 g/mol [3]
Appearance White to off-white solid[5]
Storage 2-8°C, sealed and dry[3]

Proposed Synthesis of this compound

Synthesis Workflow

Synthesis_Workflow start Cyclopentanone reagents1 KCN, (NH4)2CO3 EtOH/H2O, Heat intermediate 1,3-Diazaspiro[4.4]nonane-2,4-dione (CAS: 699-51-4) reagents1->intermediate Bucherer-Bergs Reaction reagents2 1. Base (e.g., NaH) 2. Ethyl bromoacetate 3. Hydrolysis (e.g., LiOH) product This compound (CAS: 714-72-7) reagents2->product N-Alkylation & Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione (Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones.[6]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To a solution of cyclopentanone (1.0 eq) in a mixture of ethanol and water (1:1), add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment and have a cyanide antidote kit readily available.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully acidify the mixture with 2N HCl to pH 6-7 to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,3-diazaspiro[4.4]nonane-2,4-dione.[9]

Step 2: N-Alkylation and Hydrolysis

The N3-position of the hydantoin ring is more acidic than the N1-position and can be selectively alkylated under basic conditions.[7]

Protocol:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Sodium hydride is highly reactive with water. Handle under inert atmosphere.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

    • Add lithium hydroxide (2.0 eq) and continue stirring at room temperature for 4-6 hours to hydrolyze the ester.

    • Acidify the mixture with 1N HCl to pH 2-3 to precipitate the carboxylic acid.

  • Purification:

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Predicted Physicochemical Characterization

While experimental spectra for this compound are not publicly available, the following are predicted spectroscopic characteristics based on its structure.

¹H NMR Spectroscopy
  • -CH₂- (cyclopentane): A complex multiplet in the range of 1.6-2.0 ppm.

  • -CH₂- (acetic acid): A singlet around 4.0-4.2 ppm.

  • -NH- (hydantoin): A broad singlet around 8.0-8.5 ppm.

  • -COOH (acetic acid): A broad singlet at >10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • -CH₂- (cyclopentane): Multiple signals in the range of 25-40 ppm.

  • Spiro-carbon: A quaternary carbon signal around 60-65 ppm.

  • -CH₂- (acetic acid): A signal around 45-50 ppm.

  • C=O (hydantoin, C4): A carbonyl signal around 155-160 ppm.

  • C=O (hydantoin, C2): A carbonyl signal around 170-175 ppm.

  • C=O (acetic acid): A carbonyl signal around 170-175 ppm.

Infrared (IR) Spectroscopy
  • -N-H stretch: A broad absorption band around 3200-3300 cm⁻¹.

  • -O-H stretch (carboxylic acid): A very broad absorption from 2500-3300 cm⁻¹.

  • C=O stretch (hydantoin & carboxylic acid): Strong, multiple absorption bands in the region of 1680-1780 cm⁻¹.

Mass Spectrometry
  • [M-H]⁻ (ESI-): Expected at m/z 211.07.

  • [M+H]⁺ (ESI+): Expected at m/z 213.09.

Biological Activity and Mechanism of Action

The primary biological targets of spirohydantoin derivatives are the highly homologous histone acetyltransferases p300 and CBP.[1][2] These enzymes play a critical role in regulating gene expression by catalyzing the acetylation of lysine residues on histone tails and other transcription factors.

The Role of p300/CBP in Transcriptional Regulation

p300 and CBP act as transcriptional co-activators by:

  • Chromatin Remodeling: Acetylation of histone tails neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more relaxed chromatin structure, making the DNA more accessible to the transcriptional machinery.

  • Recruitment of Transcription Factors: The bromodomains of p300/CBP recognize and bind to acetylated lysine residues, serving as a scaffold to recruit other components of the transcriptional apparatus.

  • Acetylation of Non-Histone Proteins: p300/CBP can also acetylate a wide range of non-histone proteins, including transcription factors like p53 and NF-κB, thereby modulating their activity, stability, and localization.

Mechanism of Inhibition by this compound

It is hypothesized that this compound, like other spirohydantoin inhibitors, acts as a competitive inhibitor at the active site of the HAT domain of p300/CBP, preventing the binding of acetyl-CoA. This leads to a global decrease in histone acetylation, particularly at H3K27, resulting in the downregulation of oncogenes such as MYC.

Involvement in Key Signaling Pathways

The activity of p300/CBP is integral to several key signaling pathways implicated in cancer development and progression.

  • Wnt/β-catenin Signaling: In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors and recruits p300/CBP to activate the transcription of Wnt target genes, which are involved in cell proliferation and survival.[10][11] Inhibition of p300/CBP can therefore suppress Wnt-driven tumorigenesis.

Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex Dsh->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates beta_catenin_ub Ubiquitinated β-catenin beta_catenin_cyto->beta_catenin_ub Ubiquitination beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_ub->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF p300_CBP p300/CBP TCF_LEF->p300_CBP Recruits Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) p300_CBP->Target_Genes Activates Transcription Transcription Target_Genes->Transcription Inhibitor (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) -acetic acid Inhibitor->p300_CBP Inhibits

Caption: Role of p300/CBP in the Wnt/β-catenin signaling pathway and its inhibition.

  • TGF-β Signaling: The TGF-β signaling pathway regulates a wide range of cellular processes, and its dysregulation is a hallmark of many diseases. Smad proteins, the key intracellular mediators of TGF-β signaling, recruit p300/CBP to activate target gene transcription.[12][13][14]

TGFb_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Phosphorylates TGFbRI TGF-β RI TGFbRII->TGFbRI Phosphorylates R_SMAD R-SMAD (SMAD2/3) TGFbRI->R_SMAD Phosphorylates SMAD_complex SMAD Complex R_SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation DNA_Binding_Factor DNA-Binding Co-factor SMAD_complex_nuc->DNA_Binding_Factor p300_CBP p300/CBP Target_Genes TGF-β Target Genes (e.g., PAI-1, p21) p300_CBP->Target_Genes Activates DNA_Binding_Factor->p300_CBP Recruits Transcription Transcription Target_Genes->Transcription Inhibitor (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) -acetic acid Inhibitor->p300_CBP Inhibits

Sources

An In-depth Technical Guide on the Mechanism of Action of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid and its Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid represents a core chemical scaffold belonging to the spirohydantoin class of compounds. This molecular framework is of significant interest in medicinal chemistry due to its utility as a key intermediate in the synthesis of various biologically active molecules, particularly those designed for enzyme inhibition[1]. The unique spirocyclic structure is a critical feature in the development of drugs that target specific protein active sites[1]. A prominent application of this scaffold is in the design of aldose reductase inhibitors, a class of drugs investigated for the management of diabetic complications[2][3][4]. This guide will provide a comprehensive overview of the mechanism of action of compounds derived from this core structure, with a particular focus on their role as aldose reductase inhibitors.

The Molecular Target: Aldose Reductase and the Polyol Pathway

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, such as in diabetes mellitus, the glycolytic pathway becomes saturated, leading to an increased flux of glucose through an alternative route known as the polyol pathway[5]. The first and rate-limiting enzyme in this pathway is aldose reductase (AR), which catalyzes the NADPH-dependent reduction of glucose to sorbitol[4][5]. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of sorbitol within cells, particularly in tissues with limited sorbitol dehydrogenase activity like nerves and the lens, leads to osmotic stress due to its poor membrane permeability[2][5]. This osmotic imbalance, coupled with the depletion of NADPH which is a crucial cofactor for glutathione reductase, results in increased oxidative stress. These combined effects are believed to be major contributors to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts[2][4][6]. Consequently, the inhibition of aldose reductase is a key therapeutic strategy to prevent or mitigate these complications[4].

Polyol_Pathway cluster_AR cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AldoseReductase Aldose Reductase (AR) Glucose->AldoseReductase Fructose Fructose Sorbitol->Fructose SorbitolDehydrogenase Sorbitol Dehydrogenase (SDH) Sorbitol->SorbitolDehydrogenase NADPH NADPH NADP NADP+ NADPH->NADP NADPH->AldoseReductase NAD NAD+ NADH NADH NAD->NADH NAD->SorbitolDehydrogenase AR_Inhibitor (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) acetic acid derivatives (e.g., Fidarestat) AR_Inhibitor->AldoseReductase Inhibition AldoseReductase->Sorbitol AldoseReductase->NADP SorbitolDehydrogenase->Fructose SorbitolDehydrogenase->NADH

Figure 1: The Polyol Pathway and the site of action for this compound derivatives.

Mechanism of Action: Competitive Inhibition of Aldose Reductase

Spirohydantoin derivatives containing the this compound core act as potent and selective inhibitors of aldose reductase. A well-studied example is Fidarestat, which competitively binds to the active site of the human recombinant aldose reductase enzyme[5]. This competitive inhibition prevents the binding of glucose and the subsequent conversion to sorbitol, thereby blocking the flux through the polyol pathway[5].

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Fidarestat, for instance, has demonstrated a potent IC50 value of 26 nM against human recombinant aldose reductase[5]. The selectivity of these compounds is also a critical factor, as inhibition of other related enzymes in the aldo-keto reductase superfamily could lead to off-target effects. Fidarestat has shown high selectivity for aldose reductase, with over 1,000-fold preference compared to the related enzyme AKR1B10[5].

Downstream Cellular and Physiological Effects

By inhibiting aldose reductase, spirohydantoin derivatives elicit a cascade of beneficial downstream effects in the context of diabetic complications:

  • Reduction of Sorbitol Accumulation: The primary consequence of aldose reductase inhibition is a significant decrease in intracellular sorbitol levels. This has been demonstrated in preclinical models, where these inhibitors potently suppress sorbitol formation in the sciatic nerves of streptozotocin-induced diabetic rats[2].

  • Alleviation of Osmotic Stress: By preventing sorbitol accumulation, these compounds mitigate the osmotic stress that contributes to cellular damage in tissues like nerves and the lens[5].

  • Amelioration of Oxidative Stress: The inhibition of aldose reductase preserves the intracellular pool of NADPH, which is essential for the regeneration of the antioxidant glutathione. Studies have shown that treatment with aldose reductase inhibitors can normalize reduced glutathione (GSH) levels in the sciatic nerve and reduce markers of oxidative DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), in dorsal root ganglion neurons[6].

  • Improvement in Nerve Function: In clinical trials for diabetic neuropathy, aldose reductase inhibitors like Fidarestat have shown the ability to improve nerve conduction velocity and alleviate sensory symptoms such as numbness, spontaneous pain, and paresthesia[7].

  • Potential Cardioprotective Effects: Beyond diabetic neuropathy, some studies suggest that aldose reductase inhibitors may have protective effects on other tissues. For example, Fidarestat has been shown to improve cardiomyocyte contractile function in diabetic mice through a Sir2-dependent mechanism, suggesting a role in mitigating diabetic cardiomyopathy[8].

Quantitative Data Summary

Compound Class/ExampleTargetPotency (IC50)SelectivityReference
Spirohydantoin DerivativesAldose ReductaseMicromolar to sub-micromolar rangeHigh for ALR2 over ALR1[4][9]
FidarestatHuman Recombinant Aldose Reductase26 nM>1,000-fold vs. AKR1B10[5]
cis-6'-chloro-2',3'-dihydro-2'-methylspiro[imidazolidine-4,4'-4'H-pyrano[2,3-b]pyridine]-2,5-dioneHuman Placenta Aldose Reductase7.5 nMNot specified[10]

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of test compounds against aldose reductase.

1. Materials and Reagents:

  • Recombinant human aldose reductase
  • DL-glyceraldehyde (substrate)
  • NADPH (cofactor)
  • Sodium phosphate buffer (pH 6.2)
  • Test compounds (dissolved in DMSO)
  • 96-well UV-transparent microplate
  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the test compound at various concentrations (or DMSO for control).
  • Add recombinant human aldose reductase to the reaction mixture and incubate for a pre-determined time at a specified temperature (e.g., 10 minutes at 25°C).
  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.
  • Calculate the rate of reaction for each concentration of the test compound.
  • Determine the percent inhibition relative to the control (DMSO) for each concentration.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Start [label="Start: Prepare Reagents", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareMixture [label="Prepare Reaction Mixture (Buffer, NADPH, Test Compound)"]; AddEnzyme [label="Add Aldose Reductase and Incubate"]; AddSubstrate [label="Initiate Reaction (Add DL-glyceraldehyde)"]; MeasureAbsorbance [label="Monitor Absorbance at 340 nm"]; CalculateRate [label="Calculate Reaction Rate"]; DetermineInhibition [label="Determine Percent Inhibition"]; CalculateIC50 [label="Calculate IC50 Value"]; End [label="End: Assay Complete", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> PrepareMixture; PrepareMixture -> AddEnzyme; AddEnzyme -> AddSubstrate; AddSubstrate -> MeasureAbsorbance; MeasureAbsorbance -> CalculateRate; CalculateRate -> DetermineInhibition; DetermineInhibition -> CalculateIC50; CalculateIC50 -> End; }

Figure 2: A generalized workflow for an in vitro aldose reductase inhibition assay.

Conclusion

The this compound scaffold is a cornerstone in the development of potent and selective aldose reductase inhibitors. By competitively inhibiting this key enzyme in the polyol pathway, these compounds effectively reduce the accumulation of sorbitol and mitigate the downstream consequences of osmotic and oxidative stress. This mechanism of action has shown promise in preclinical and clinical studies for the management of diabetic complications, particularly neuropathy. The continued exploration of derivatives of this spirohydantoin core holds potential for the development of novel therapeutics to address the significant unmet medical needs of individuals with diabetes.

References

  • Fidarestat - Grokipedia. (2026, January 7).
  • Sarges, R., Peterson, M. J., & Belletire, J. L. (n.d.). Spiro hydantoin aldose reductase inhibitors. PubMed.
  • Sarges, R., Schnur, R. C., & Peterson, M. J. (n.d.). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. PubMed.
  • Da Settimo, F., Primofiore, G., La Motta, C., Salerno, S., Novellino, E., Greco, G., Lavecchia, A., Laneri, S., & Boldrini, E. (2005). Spirohydantoin Derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as Potent in Vitro and in Vivo Aldose Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 13(2), 491–499. [Link]

  • Hotta, N., Toyota, T., Matsuoka, K., Shigeta, Y., Kikkawa, R., Kaneko, T., Takahashi, A., Sugimura, K., Koike, Y., & Ishii, J. (2001). Clinical Efficacy of Fidarestat, a Novel Aldose Reductase Inhibitor, for Diabetic Peripheral Neuropathy. Diabetes Care, 24(10), 1776–1782. [Link]

  • Li, S. Y., Liu, Y., & Li, C. Y. (2007). Fidarestat improves cardiomyocyte contractile function in db/db diabetic obese mice through a histone deacetylase Sir2-dependent mechanism. Journal of Hypertension, 25(10), 2137–2145. [Link]

  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 31(1), 230–243. [Link]

  • Sonta, T., Dun, C., & Yagihashi, S. (2004). Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat. Diabetologia, 47(7), 1305–1313. [Link]

  • Wikipedia contributors. (n.d.). Fidarestat. In Wikipedia. Retrieved from [Link]

  • (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid/CAS:714-72-7-HXCHEM. (n.d.).
  • 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid - Fluorochem. (n.d.).
  • (2,4-DIOXO-1,3-DIAZASPIRO[4.4]NON-3-YL)ACETIC ACID - ChemicalBook. (n.d.).
  • (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid - MySkinRecipes. (n.d.).
  • La Motta, C., Sartini, S., & Da Settimo, F. (2018). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. The Open Medicinal Chemistry Journal, 12, 103–113. [Link]

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An In-depth Technical Guide to (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid: Synthesis, Potential Biological Activity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, a unique spirohydantoin derivative, stands as a promising scaffold in medicinal chemistry. While specific biological data on this compound remains nascent, its structural motifs suggest significant potential as a modulator of various enzymatic pathways. This guide provides a comprehensive overview of a plausible synthetic route, explores potential biological targets based on structurally related compounds, and outlines future research directions for unlocking its therapeutic value. The spirocyclic nature of this molecule offers a three-dimensional architecture that can be exploited for developing highly selective and potent therapeutic agents for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.

Introduction: The Spirohydantoin Scaffold in Drug Discovery

The hydantoin core, a five-membered heterocycle, is a well-established pharmacophore found in numerous approved drugs, notably for its anticonvulsant properties. The introduction of a spirocyclic junction at the C5 position, creating a spirohydantoin, imbues the molecule with a rigid, three-dimensional structure. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.

This compound (CAS 714-72-7) incorporates this spirocyclic core with a carboxymethyl group at the N3 position. This acetic acid moiety introduces a key functionality for potential ionic interactions with biological targets and can serve as a handle for further chemical modification. Commercial availability of this compound suggests its utility as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2][3][4][5] This guide will delve into the synthetic pathway to access this molecule and explore its potential therapeutic applications based on the known activities of analogous structures.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for spirohydantoin synthesis and subsequent N-alkylation. The synthesis can be logically divided into two main stages: formation of the spirohydantoin core and introduction of the acetic acid side chain.

Stage 1: Synthesis of the Spirohydantoin Core (1,3-Diazaspiro[4.4]nonane-2,4-dione)

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including spirohydantoins, is the Bucherer-Bergs reaction.[6] This one-pot, multicomponent reaction involves the treatment of a ketone with an alkali metal cyanide and ammonium carbonate.

Experimental Protocol: Bucherer-Bergs Reaction

  • Reaction Setup: To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as 55% aqueous ethanol, add sodium cyanide (NaCN, 2.2 eq) and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq).

  • Heating: Heat the reaction mixture at 55-60°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., 6N HCl) to a pH of 1.

  • Isolation and Purification: The precipitated 1,3-diazaspiro[4.4]nonane-2,4-dione is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like water or ethanol.

Bucherer_Bergs_Reaction

Stage 2: N3-Alkylation with an Acetic Acid Moiety

The N3-proton of the hydantoin ring is more acidic than the N1-proton due to the presence of two adjacent carbonyl groups, allowing for selective alkylation at this position under basic conditions.[6] The acetic acid moiety can be introduced by reacting the spirohydantoin with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Experimental Protocol: N3-Alkylation and Hydrolysis

  • Deprotonation: To a solution of 1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture and stir at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Ester Hydrolysis: Upon completion of the alkylation, the resulting ethyl (2,4-dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetate can be hydrolyzed to the desired carboxylic acid by treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidic work-up.

  • Isolation and Purification: The final product, this compound, can be isolated by extraction and purified by recrystallization or column chromatography.

N_Alkylation_Hydrolysis

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the methylene protons of the cyclopentane ring, the methylene protons of the acetic acid side chain, and an exchangeable proton for the N1-H.
¹³C NMR Resonances for the carbonyl carbons of the hydantoin ring, the spiro carbon, the carbons of the cyclopentane ring, and the carbons of the acetic acid moiety.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₂N₂O₄ (212.21 g/mol ).
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching (both imide and carboxylic acid), and O-H stretching of the carboxylic acid.

Potential Biological Activities and Mechanisms of Action

While direct experimental data for this compound is limited, the broader class of spirohydantoin derivatives has shown a wide range of biological activities.[6] The structural features of the target molecule suggest several potential avenues for therapeutic intervention.

Aldose Reductase Inhibition

A significant body of research has focused on spirohydantoin derivatives as potent inhibitors of aldose reductase, an enzyme implicated in the diabetic complications arising from the polyol pathway.[7] The hydantoin ring and the acetic acid moiety can mimic the structure of the natural substrate, D-glucose, and interact with the active site of the enzyme. The spirocyclic core helps to orient the key functional groups for optimal binding. The acetic acid side chain is particularly important for interacting with the anionic binding pocket of the enzyme.[8]

Aldose_Reductase_Inhibition

Histone Acetyltransferase (HAT) Inhibition

Recent studies have identified spirohydantoin derivatives as selective and orally bioavailable inhibitors of p300/CBP histone acetyltransferases (HATs).[9][10] These enzymes play a crucial role in regulating gene expression, and their dysregulation is linked to various cancers. The spirohydantoin scaffold can occupy the active site of p300/CBP, preventing the acetylation of histone proteins and other transcription factors. This leads to the downregulation of genes involved in cell growth and proliferation, making these compounds promising anticancer agents. The acetic acid group on our target molecule could potentially enhance binding to the enzyme's active site.

Other Potential Activities

The spirohydantoin scaffold has been explored for a multitude of other biological activities, including:

  • Anticancer Activity: Beyond HAT inhibition, spirohydantoin derivatives have shown efficacy against various cancer cell lines through different mechanisms.[11]

  • Anticonvulsant and Analgesic Effects: The foundational activity of the hydantoin core suggests that spiro-derivatives may also possess activity in the central nervous system.[6]

  • Antimicrobial and Antiviral Properties: Some spirooxindole derivatives containing a hydantoin moiety have demonstrated broad-spectrum fungicidal and antiviral activities.[11]

Future Research and Drug Development Perspectives

This compound represents a valuable starting point for the development of novel therapeutics. The following are key areas for future investigation:

  • Confirmation of Synthesis and Scale-up: The proposed synthetic route needs to be experimentally validated, optimized, and scaled up to produce sufficient quantities for biological evaluation.

  • In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, including aldose reductase, p300/CBP HATs, and various cancer cell lines, to determine its primary mechanism of action and potency.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the structure-activity relationships. Modifications to the spirocyclic ring, the substituent at the N1 position, and the length and nature of the acidic side chain at N3 could lead to improved potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound is a compelling molecule for drug discovery, embodying the advantageous structural features of the spirohydantoin scaffold. While direct biological data is currently sparse, its potential as an enzyme inhibitor, particularly for aldose reductase and histone acetyltransferases, is significant based on the activities of structurally related compounds. The synthetic accessibility and the presence of a modifiable carboxylic acid group make it an attractive starting point for the development of the next generation of targeted therapies. Further research into its synthesis, biological activity, and medicinal chemistry optimization is warranted to fully realize its therapeutic potential.

References

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The Spirohydantoin Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spirohydantoin chemical scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides an in-depth technical exploration of the discovery and development of spirohydantoin-based therapeutic agents. We will dissect the fundamental principles that render this motif a privileged structure, from its unique three-dimensional conformation to its capacity for intricate molecular interactions. This document will navigate through the intricacies of synthetic strategies, target identification, and the crucial structure-activity relationship (SAR) studies that have propelled spirohydantoin derivatives from initial hits to clinical candidates. Detailed experimental protocols and mechanistic insights into their interactions with key biological targets are provided to equip researchers with the practical knowledge required to innovate within this chemical space.

The Spirohydantoin Core: A Foundation for Therapeutic Innovation

The hydantoin ring, a five-membered heterocycle, is a well-established pharmacophore present in numerous approved drugs.[1][2] The introduction of a spirocyclic center at the 5-position of the hydantoin ring dramatically enhances its therapeutic potential. This structural feature imparts a rigid, three-dimensional geometry that allows for precise orientation of substituents into protein binding pockets, a critical factor for achieving high affinity and selectivity. The hydantoin moiety itself is rich in hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.[1][2]

The journey of spirohydantoin-based drug discovery has been marked by a series of successes across diverse therapeutic areas, including oncology, metabolic disorders, and neurology. This guide will delve into specific examples, illustrating the adaptability of the spirohydantoin scaffold.

Key Therapeutic Targets and Mechanisms of Action

The spirohydantoin framework has proven effective in modulating the activity of a wide array of biological targets. Here, we explore some of the most significant examples, detailing their mechanisms of action and the signaling pathways they influence.

Oncology: Inhibition of p300/CBP Histone Acetyltransferases

The histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are critical transcriptional co-activators involved in numerous cellular processes, and their dysregulation is linked to various cancers.[3][4] Spirohydantoin-based inhibitors have been discovered that selectively target the catalytic activity of p300/CBP.[3][4][5]

Mechanism of Action: These inhibitors act by competing with histone substrates, thereby preventing the acetylation of key lysine residues on histones and other proteins.[6] This leads to the downregulation of oncogenes such as MYC, cell cycle arrest, and apoptosis in cancer cells.[7][8][9]

Signaling Pathway:

p300_CBP_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p300_CBP p300/CBP ERK->p300_CBP activates Histones Histones p300_CBP->Histones acetylates Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Oncogene Expression (e.g., MYC) Acetylation->Gene_Expression promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->p300_CBP inhibits

Caption: p300/CBP Signaling Pathway Inhibition by Spirohydantoins.

Metabolic Disorders: Antagonism of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1)

MCH-R1 is a G-protein coupled receptor (GPCR) predominantly expressed in the brain that plays a crucial role in regulating energy homeostasis and appetite.[10][11] Spirohydantoin derivatives have been developed as potent and selective MCH-R1 antagonists for the potential treatment of obesity.[12]

Mechanism of Action: These compounds competitively block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH-R1. This inhibition of MCH signaling leads to reduced food intake and increased energy expenditure.[13]

Signaling Pathway:

MCHR1_Pathway MCH MCH MCHR1 MCH-R1 MCH->MCHR1 Gi Gαi MCHR1->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP Food_Intake Increased Food Intake cAMP->Food_Intake reduces Energy_Expenditure Decreased Energy Expenditure cAMP->Energy_Expenditure increases Spirohydantoin Spirohydantoin Antagonist Spirohydantoin->MCHR1 blocks

Caption: MCH-R1 Signaling Pathway and its Antagonism by Spirohydantoins.

Diabetic Complications: Inhibition of Aldose Reductase

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions.[12][14] The accumulation of sorbitol, the product of glucose reduction by aldose reductase, contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[12][14] Spirohydantoin-based inhibitors of aldose reductase have been developed to mitigate these complications.[10]

Mechanism of Action: These compounds act as potent and selective inhibitors of aldose reductase, preventing the conversion of glucose to sorbitol and thereby reducing osmotic stress and oxidative damage in tissues susceptible to diabetic complications.[4]

Signaling Pathway:

Aldose_Reductase_Pathway Glucose High Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol AR->Sorbitol converts to Oxidative_Stress Oxidative Stress AR->Oxidative_Stress contributes to Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Complications Diabetic Complications Osmotic_Stress->Complications Oxidative_Stress->Complications Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->AR inhibits

Caption: The Polyol Pathway and Aldose Reductase Inhibition by Spirohydantoins.

The Drug Discovery Workflow: From Hit to Candidate

The development of spirohydantoin-based therapeutics follows a structured yet adaptable workflow. This process is iterative, with constant feedback between chemistry, biology, and pharmacology to optimize the desired properties of the lead compounds.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_Gen Hit Generation (HTS, FBDD, etc.) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Preclinical Preclinical Development Lead_Op->Preclinical Lead_Op->SAR ADMET ADMET Profiling Lead_Op->ADMET Clinical Clinical Trials Preclinical->Clinical Preclinical->ADMET

Caption: A Generalized Drug Discovery Workflow for Spirohydantoin-Based Agents.

Hit Identification and Lead Generation

Initial hits are often identified through high-throughput screening (HTS) of diverse chemical libraries. Fragment-based drug discovery (FBDD) and virtual screening are also powerful approaches for identifying starting points for medicinal chemistry efforts.[3]

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization.[9] By systematically modifying the substituents on the spirohydantoin scaffold, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include the N1 and N3 positions of the hydantoin ring and the various positions on the spirocyclic system.[3]

In Vitro and In Vivo Evaluation

Promising compounds are subjected to a battery of in vitro and in vivo assays to assess their biological activity, selectivity, and drug-like properties. These include target-based assays, cell-based assays, and animal models of disease.

Experimental Protocols

The following protocols are representative of the key assays used in the discovery and characterization of spirohydantoin-based therapeutic agents.

Protocol 1: In Vitro Aldose Reductase Inhibition Assay

This protocol details the steps for determining the inhibitory activity of a test compound on aldose reductase.[15][16]

Materials and Reagents:

  • Aldose Reductase: Partially purified from rat lens or commercially available.

  • Test Compound: Stock solution prepared in DMSO.

  • Quercetin (Positive Control): Stock solution prepared in DMSO.

  • Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).

  • Cofactor: NADPH solution (freshly prepared).

  • Substrate: DL-glyceraldehyde solution.

Procedure:

  • Prepare Reagents: Prepare all solutions and keep them on ice.

  • Set up Reaction Mixtures: In a 96-well plate, add buffer, NADPH solution, and the test compound at various concentrations. Include a positive control (Quercetin) and a vehicle control (DMSO).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the DL-glyceraldehyde solution to all wells to start the reaction.

  • Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

Protocol 2: p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This protocol outlines a method for assessing the inhibitory effect of a compound on p300/CBP HAT activity.[17][18]

Materials and Reagents:

  • Recombinant p300 or CBP HAT domain.

  • Test Compound: Stock solution in DMSO.

  • Histone H3 or H4 peptide substrate.

  • [3H]-Acetyl-CoA.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 0.1 mM EDTA, 1 mM DTT.

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, histone peptide substrate, [3H]-Acetyl-CoA, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant p300 or CBP HAT domain to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of stop solution (e.g., 1 M HCl).

  • Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [3H]-Acetyl-CoA, and add scintillation cocktail.

  • Quantification: Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative in vitro potency data for various spirohydantoin-based therapeutic agents.

Compound ClassTargetAssay TypePotency (IC50/Ki)Reference
Spirohydantoin p300 Inhibitorp300/CBPEnzymaticPotent (nanomolar range)[3][4]
Spirohydantoin MCH-R1 AntagonistMCH-R1BindingPotent (nanomolar range)[12]
Spirohydantoin Aldose Reductase InhibitorAldose ReductaseEnzymaticVaries (micromolar to nanomolar)[10]
Spirohydantoin CGRP AntagonistCGRP ReceptorBindingNanomolar[8]
Spirohydantoin 5-HT2A Antagonist5-HT2A ReceptorBindingKi = 50-69 nM

Future Perspectives and Conclusion

The spirohydantoin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on exploring new therapeutic targets for this versatile scaffold, as well as developing novel synthetic methodologies to access even greater chemical diversity. The continued application of structure-based drug design and advanced computational methods will undoubtedly accelerate the discovery of the next generation of spirohydantoin-based medicines.

This guide has provided a comprehensive overview of the discovery and development of spirohydantoin-based therapeutic agents, from fundamental principles to practical experimental protocols. By understanding the key concepts and methodologies outlined herein, researchers will be well-equipped to contribute to this exciting and impactful field of drug discovery.

References

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  • Brown, T. D., et al. (1986). A phase I trial of spirohydantoin mustard (NSC 172112) in patients with advanced cancer. Journal of Clinical Oncology, 4(8), 1270-1276. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters, 12(5), 828-835. [Link]

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  • Orru, R. V. A., et al. (2003). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. The Journal of Organic Chemistry, 68(16), 6337-6347. [Link]

  • Karim, S., et al. (2020). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. ACS Chemical Neuroscience, 11(15), 2329-2337. [Link]

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The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping the "Flatland" of Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While this approach has yielded numerous successful drugs, it has also led to challenges in achieving high target specificity and favorable pharmacokinetic profiles. The rigid, planar nature of these molecules can limit their ability to interact optimally with the complex, three-dimensional binding sites of biological targets.[1] In recent years, there has been a significant shift towards exploring more three-dimensional molecular architectures to overcome these limitations.[2][3] Among the most promising of these are spirocyclic compounds.[1]

Spirocycles are unique bicyclic systems where two rings are joined by a single common atom, known as the spiro atom.[4] This structural feature imparts a distinct three-dimensional and rigid conformation to the molecule.[1][5] The introduction of a spiro center allows for a departure from the "flatland" of traditional drug candidates, offering a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties such as metabolic stability and solubility.[1][6] This guide provides an in-depth technical exploration of the synthesis, applications, and strategic advantages of incorporating spirocyclic scaffolds in modern drug discovery.

The Strategic Advantage of Spirocyclic Scaffolds

The unique geometry of spirocyclic compounds offers several distinct advantages in drug design, addressing key challenges in medicinal chemistry.

Enhanced Target Binding and Selectivity through Conformational Rigidity

The spirocyclic framework locks the conformation of a molecule, reducing its conformational flexibility.[5] This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity.[7] Furthermore, the well-defined three-dimensional arrangement of substituents on a spirocyclic core allows for precise and optimized interactions with the target's binding site, leading to improved potency and selectivity.[4][5] This is particularly crucial for distinguishing between closely related receptor subtypes or enzyme isoforms, thereby minimizing off-target effects.[8]

Improved Physicochemical and ADME Properties

A significant challenge in drug development is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.[9][10] The incorporation of spirocyclic motifs has been shown to favorably modulate these properties.[3][11] Shifting from planar, aromatic structures to sp3-rich spirocyclic scaffolds generally correlates with improved physicochemical properties.[2]

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

PropertyNon-Spirocyclic Analog (e.g., Benzene/Cyclohexane)Spiro[3.3]heptane AnalogRationale for Improvement
Aqueous Solubility LowerHigherThe increased sp3 character and more compact, globular shape of spirocycles can disrupt crystal packing and improve solvation.[3][4]
Lipophilicity (logP/logD) HigherLowerThe three-dimensional structure of spirocycles can shield hydrophobic surfaces, leading to decreased lipophilicity.[3]
Metabolic Stability LowerHigherThe rigid spirocyclic core can block metabolically labile sites from enzymatic degradation, particularly by cytochrome P450 enzymes.[3]
Fraction of sp3 Carbons (Fsp3) LowerHigherBy definition, spirocyclic scaffolds increase the Fsp3 character of a molecule, which is correlated with higher clinical success rates.

Note: The values presented are general trends and can vary depending on the specific molecular context.

Key Therapeutic Areas and Targets

The unique properties of spirocyclic compounds have led to their successful application in a wide range of therapeutic areas, targeting various classes of proteins.

Oncology: Targeting Protein-Protein Interactions

A particularly promising application of spirocyclic scaffolds is in the development of inhibitors of protein-protein interactions (PPIs), which are notoriously challenging targets for small molecules. The well-defined spatial orientation of substituents on a spirocyclic core allows for the mimicry of key amino acid residues at the interface of a PPI.

A prime example is the inhibition of the p53-MDM2 interaction, a critical pathway in cancer therapy.[12] The tumor suppressor protein p53 is negatively regulated by MDM2.[1] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell proliferation. Small-molecule inhibitors that block the p53-binding pocket of MDM2 can reactivate p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[1] Spirooxindoles have emerged as a potent class of MDM2 inhibitors, with the spirocyclic core serving as a rigid scaffold to position key functional groups that mimic the interactions of p53 with MDM2.[13][14]

p53_MDM2_Pathway cluster_regulation p53 Regulation cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Transcriptionally activates Apoptosis Apoptosis and Cell Cycle Arrest p53->Apoptosis Induces MDM2->p53 Binds and promotes degradation Spirooxindole Spirooxindole Inhibitor Spirooxindole->MDM2 Blocks p53 binding pocket HTS_Workflow Assay_Dev Assay Development and Validation Pilot_Screen Pilot Screen (Small Compound Set) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Full Spirocyclic Library) Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation and Triage Primary_HTS->Hit_Confirmation Dose_Response Dose-Response and Potency Determination Hit_Confirmation->Dose_Response SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR

Sources

The Spirohydantoin Scaffold: A Technical Guide to a Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spirohydantoin scaffold, a unique heterocyclic motif, has garnered significant attention in medicinal chemistry due to its rigid three-dimensional structure and its presence in a multitude of biologically active compounds. This guide provides an in-depth technical overview of the spirohydantoin core, intended for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical properties, delve into key synthetic methodologies with a focus on the Bucherer-Bergs reaction, analyze its diverse therapeutic applications, and dissect the structure-activity relationships that govern its biological effects. This document aims to serve as a comprehensive resource, blending theoretical knowledge with practical insights to facilitate the design and development of novel spirohydantoin-based therapeutic agents.

Introduction: The Architectural Appeal of the Spirohydantoin Scaffold

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can effectively interact with biological targets is paramount. Spirocyclic scaffolds have emerged as particularly valuable, offering a departure from the often flat, two-dimensional structures of many traditional drug molecules.[1] The spirohydantoin core, characterized by a hydantoin ring fused to another ring system at a single carbon atom, exemplifies the advantages of this three-dimensional approach.[2]

The inherent rigidity of the spirocyclic system reduces the conformational flexibility of the molecule, which can lead to a more precise orientation within a biological target's binding site. This pre-organization can result in a lower entropic penalty upon binding, potentially leading to higher affinity and selectivity.[1] Furthermore, the spirocyclic nature of this scaffold allows for the exploration of a wider range of chemical space, with substituents projecting in distinct vectors from the core. This attribute is highly advantageous for optimizing interactions with complex protein surfaces.[2] The spirohydantoin scaffold, therefore, represents a "privileged structure," one that is capable of binding to multiple, diverse biological targets.

Key Physicochemical Properties:

The physicochemical properties of the spirohydantoin scaffold can be fine-tuned through substitution, but the core itself imparts several important characteristics:

  • Hydrogen Bonding: The hydantoin ring possesses two hydrogen bond donors (N-H groups) and two hydrogen bond acceptors (C=O groups), enabling it to form multiple interactions with target proteins.[3]

  • Lipophilicity and Solubility: The overall lipophilicity (logP) and aqueous solubility of a spirohydantoin derivative are highly dependent on the nature of the spiro-fused ring and other substituents. The introduction of the spirocyclic scaffold can modulate these properties, often leading to improved pharmacokinetic profiles compared to their non-spirocyclic counterparts.[2]

  • Metabolic Stability: The quaternary spiro-carbon can enhance metabolic stability by blocking potential sites of oxidation.[2]

Synthesis of the Spirohydantoin Core: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone for the synthesis of spirohydantoins, valued for its operational simplicity and the ready availability of starting materials.[4] This multicomponent reaction efficiently constructs the hydantoin ring from a ketone, a cyanide source (like potassium or sodium cyanide), and ammonium carbonate.[5][6]

Mechanistic Insights

Understanding the mechanism of the Bucherer-Bergs reaction is crucial for optimizing reaction conditions and predicting potential outcomes. The reaction proceeds through several key steps:[7][8]

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of a cyanide ion on the carbonyl carbon of the starting ketone to form a cyanohydrin intermediate.[7]

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an α-aminonitrile.[7]

  • Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a cyano-carbamic acid.[6]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one.[6]

  • Rearrangement to Hydantoin: This intermediate then rearranges to the thermodynamically more stable spirohydantoin product.[7]

Bucherer_Bergs_Mechanism Ketone Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Imino_Oxazolidinone 5-Imino-Oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Spirohydantoin Spirohydantoin Imino_Oxazolidinone->Spirohydantoin Rearrangement

Experimental Protocol: Synthesis of a Generic Spirohydantoin

This protocol provides a general procedure for the synthesis of a spirohydantoin derivative from a cyclic ketone.

Materials:

  • Cyclic ketone (1.0 eq)

  • Potassium cyanide (KCN) (2.0 eq)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cyclic ketone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water (typically 1:1 v/v).

  • Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the hydantoin and cause it to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude spirohydantoin can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Self-Validating System: The success of the synthesis can be validated at each step. The formation of the product can be monitored by TLC. The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The spirohydantoin scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following sections highlight some of the key areas where spirohydantoins have shown significant promise.

p300/CBP Histone Acetyltransferase (HAT) Inhibitors

The histone acetyltransferases p300 and its paralog CBP are crucial transcriptional co-activators involved in numerous cellular processes, and their dysregulation is linked to various diseases, including cancer.[9][10] Spirohydantoin-based compounds have been identified as potent and selective inhibitors of p300/CBP.[9][11]

Structure-Activity Relationship (SAR) Insights:

The development of spirohydantoin-based p300/CBP inhibitors has revealed several key SAR trends:[10][12]

Position of ModificationStructural FeatureImpact on Activity
Spirocyclic Ring Constrained ring systems (e.g., indane)Increases potency by restricting conformational mobility.[10]
N1-Substitution Small alkyl groupsGenerally well-tolerated.
N3-Substitution Urea-containing side chainsSignificantly improves potency.[10]
Stereochemistry (S)-stereochemistry at the spiro centerCan lead to a notable improvement in activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Start Initial Hit Compound (e.g., from screening) Synthesize Synthesize Analogs Start->Synthesize Assay In Vitro Assays (e.g., p300/CBP inhibition) Synthesize->Assay Cell_Assay Cell-Based Assays Assay->Cell_Assay SAR_Analysis Analyze SAR Data Cell_Assay->SAR_Analysis Optimize Optimize Lead Compound (Potency, Selectivity, PK) SAR_Analysis->Optimize Optimize->Synthesize Iterative Cycles Candidate Preclinical Candidate Optimize->Candidate

Anticancer Agents

Beyond their role as HAT inhibitors, spirohydantoin derivatives have demonstrated broad anticancer activity through various mechanisms.[3][13] For instance, some derivatives have been shown to induce apoptosis in leukemia cells.[14]

SAR for Anticancer Activity:

The structural features contributing to the anticancer activity of spirohydantoins are diverse and target-dependent. However, some general observations can be made:[15][16]

Position of ModificationStructural FeatureImpact on Anticancer Activity
Spirocyclic Ring Naphthalene or indane moietiesCan enhance antiproliferative activity.[17]
N1/N3-Substitution Arylpiperazinylalkyl chainsCan impart affinity for various receptors implicated in cancer signaling.[18]
N3-Substitution Substituted benzoyl groupsCan lead to potent cytotoxic effects.[15]

One notable example is Spiromustine (Spirohydantoin mustard), which was developed as an alkylating agent for the treatment of CNS tumors and entered Phase I clinical trials.[19]

Central Nervous System (CNS) Receptor Antagonists

The rigid spirohydantoin scaffold is well-suited for targeting CNS receptors. Derivatives have been synthesized and evaluated for their affinity towards serotonin (5-HT) and dopamine receptors, with some compounds showing promise as antipsychotic or antidepressant agents.[18][20]

SAR for CNS Activity:

For CNS receptor antagonists, the SAR often revolves around the substituents on the hydantoin nitrogen atoms and the nature of the spirocyclic ring:[18][20]

  • Arylpiperazine Moieties: The incorporation of an arylpiperazine fragment, a common pharmacophore for CNS targets, linked to the hydantoin nitrogen via a propyl chain, has proven to be a successful strategy for achieving high receptor affinity.[18]

  • Spirocyclic System: The choice of the spirocyclic ring system (e.g., phenyl-substituted cyclohexane vs. indane or naphthalene) significantly influences the affinity and selectivity for different serotonin and dopamine receptor subtypes.[20]

Future Perspectives and Conclusion

The spirohydantoin scaffold continues to be a fertile ground for drug discovery. Its unique three-dimensional structure and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. Future research will likely focus on:

  • Novel Synthetic Methodologies: While the Bucherer-Bergs reaction is robust, the development of new, more versatile synthetic routes will enable the creation of even more diverse spirohydantoin libraries.

  • Expansion of Biological Targets: The exploration of spirohydantoins against a wider array of biological targets is warranted, given their status as a privileged scaffold.

  • Structure-Based Drug Design: As more crystal structures of spirohydantoin-protein complexes become available, structure-based design approaches will play an increasingly important role in the rational optimization of these compounds.

References

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Biological potential of diazaspiro compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Potential of Diazaspiro Compounds

Authored by a Senior Application Scientist

Foreword: The Spirocyclic Renaissance in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity, metabolic stability, and precise vectoral orientation of substituents is perpetual. Diazaspiro compounds, a class of heterocyclic entities characterized by two nitrogen-containing rings joined by a single common carbon atom, have emerged as privileged structures in this pursuit. Their inherent rigidity and well-defined stereochemistry distinguish them from more flexible aliphatic or "flat" aromatic systems, providing a unique platform for designing highly selective and potent therapeutic agents. This guide synthesizes current research to provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of diazaspiro cores, intended for professionals engaged in drug discovery and development.

The Diazaspiro Core: A Privileged Scaffold

The fundamental appeal of the diazaspiro architecture lies in its three-dimensional nature. Unlike traditional flat aromatic rings, the spirocyclic core positions substituents in precise spatial arrangements, which can enhance interactions with complex biological targets like enzyme active sites and receptor binding pockets.[1][2] This structural rigidity often leads to improved target affinity and selectivity while potentially reducing off-target effects.[3] Furthermore, replacing common motifs like piperazine with diazaspiro cores has been explored as a strategy to create novel chemical matter with improved physicochemical properties and to navigate existing patent landscapes.[1][3][4]

Caption: General structure of a diazaspiroalkane, highlighting the central spiro carbon.

Key Therapeutic Arenas and Mechanisms of Action

Diazaspiro compounds have demonstrated a remarkable breadth of biological activity, positioning them as valuable starting points for drug development across multiple disease areas.

Anticancer Activity

The development of novel anticancer agents is a prominent application for diazaspiro scaffolds. Their ability to mimic existing pharmacophores while introducing unique structural features has led to the discovery of potent inhibitors of key cancer-related pathways.

2.1.1. PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA damage repair. Inhibiting PARP in cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations, leads to a powerful therapeutic effect known as synthetic lethality.[4][5] Researchers have successfully replaced the piperazine core in the FDA-approved PARP inhibitor Olaparib with various diazaspiro motifs.[4][6] This bioisosteric replacement aimed to develop non-cytotoxic congeners with high affinity. One such analogue, compound 10e , demonstrated high PARP-1 affinity (IC₅₀ = 12.6 nM) without inducing DNA damage at concentrations similar to olaparib, suggesting its potential for treating inflammatory diseases as well as cancer.[4][5]

G cluster_pathway Mechanism of PARP Inhibition by Diazaspiro Compounds DNA_damage Single-Strand DNA Break PARP1 PARP-1 Recruitment DNA_damage->PARP1 PAR PARylation & Repair Protein Recruitment PARP1->PAR Trapping PARP-1 Trapped on DNA PARP1->Trapping Inhibition Repair Base Excision Repair (BER) PAR->Repair No_Inhibitor DNA Integrity Restored Repair->No_Inhibitor Inhibitor Diazaspiro-Based PARP Inhibitor Inhibitor->Trapping Stalled_Fork Replication Fork Stalls Trapping->Stalled_Fork DSB Double-Strand Break (DSB) Stalled_Fork->DSB BRCA_Deficient BRCA-Deficient Cell (No Homologous Recombination) DSB->BRCA_Deficient Apoptosis Cell Death (Apoptosis) BRCA_Deficient->Apoptosis

Caption: PARP inhibitor mechanism leading to synthetic lethality in BRCA-deficient cells.

2.1.2. MDM2-p53 Interaction Inhibition

The interaction between MDM2 and the p53 tumor suppressor is a critical control point in cell cycle regulation. Inhibiting this protein-protein interaction (PPI) can restore p53 function, inducing apoptosis in cancer cells. Dispiro-indolinones, which feature a diazaspiro core, have been synthesized and evaluated as MDM2-p53 inhibitors.[7] Several of these compounds demonstrated high cytotoxic activity against cancer cell lines, with some achieving IC₅₀ values in the low micromolar range against LNCaP prostate cancer cells.[7]

Data Summary: Anticancer Activity of Selected Diazaspiro Compounds
Compound ClassTarget/Cell LineActivity (IC₅₀)Reference
Diazaspiro PARPi (10e)PARP-1 Enzyme12.6 nM[4][5]
Diazaspiro PARPi (15b)PARP-1 Enzyme4397 nM[4][5]
Dispiro-indolinone (29)LNCaP Cells1.2 - 3.5 µM[7]
Diazaspiro Hydantoin (6)HeLa Cells10.08 µM[8]
Sulfonylazaspirodienone (7j)MDA-MB-231 Cells0.05 µM[9]
Neuroprotective and CNS Applications

The rigid conformation of diazaspiro scaffolds makes them ideal for targeting specific receptor subtypes within the central nervous system (CNS).

  • Sigma Receptor Modulation: 2,7-diazaspiro[4.4]nonane derivatives have been developed as potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[2] These receptors are implicated in neurodegeneration, pain, and addiction. Replacing a piperazine moiety with a diazaspiro[3.3]heptane core in known σ₂ receptor ligands led to compounds with high affinity and selectivity, demonstrating the utility of this scaffold in CNS drug design.[3]

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have shown significant anticonvulsant effects in preclinical models, highlighting their potential for developing new treatments for epilepsy.[2]

Antimicrobial Properties

The emergence of multi-drug resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Diazaspiro compounds have shown promise in this area.

  • Antibacterial Activity: Recent studies have shown that combining a 2,6-diazaspiro[3.4]octane scaffold with a 5-nitrofuranoyl "warhead" yields molecules with potent activity against M. tuberculosis (MTb), with MIC values as low as 0.0124 µg/mL against multiresistant strains.[10] Other diazaspiro derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species, with some compounds reaching MIC values of 4 µg/mL.[11]

  • Mechanism of Action: The mechanism for some antibacterial diazaspiro compounds, specifically diazaborines, involves the inhibition of the NAD(P)H-dependent enoyl acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[12]

Other Therapeutic Applications

The versatility of the diazaspiro core extends to a variety of other disorders. The 1,9-diazaspiro[5.5]undecane scaffold, for instance, has been incorporated into compounds designed to treat:

  • Obesity: Through mechanisms like inhibition of acetyl-CoA carboxylase (ACC) and antagonism of the neuropeptide Y (NPY) receptor.[13]

  • Pain and Inflammation: By acting as dual NK1/NK2 antagonists.[13]

  • Cardiovascular Disorders: By functioning as class III antiarrhythmic agents.[13]

Synthetic Methodologies and Experimental Protocols

The successful application of diazaspiro compounds in drug discovery relies on robust and versatile synthetic strategies.

Common Synthetic Routes

Several key synthetic strategies are employed to construct the diazaspiro core:

  • 1,3-Dipolar Cycloaddition: A highly effective method for creating dispiro-oxindole derivatives involves the 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from isatin and an amino acid) with a suitable dipolarophile.[7][14] This approach often proceeds with high regio- and diastereoselectivity.

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing larger ring systems, such as the 1,9-diazaspiro[5.5]undecane scaffold.[15]

  • Multi-component Reactions: These reactions allow for the efficient, one-pot synthesis of complex dispiroheterocycles, offering high atom economy and procedural simplicity.[7]

G cluster_synthesis General Workflow: 1,3-Dipolar Cycloaddition Synthesis start Starting Materials: - Isatin - α-Amino Acid (e.g., Sarcosine) reaction_vessel One-Pot Reaction (Solvent, Heat) start->reaction_vessel dipolarophile Dipolarophile (e.g., 5-Arylidene-2-thiohydantoin) dipolarophile->reaction_vessel step1 In Situ Generation of Azomethine Ylide (via Decarboxylation) reaction_vessel->step1 step2 [3+2] Cycloaddition step1->step2 product Crude Dispiro Compound step2->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Diastereomerically Enriched Diazaspiro Product purification->final_product

Caption: A generalized workflow for synthesizing dispiro compounds via cycloaddition.

Detailed Experimental Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a representative method for quantifying the inhibitory activity of a novel diazaspiro compound against the PARP-1 enzyme. The trustworthiness of this protocol is ensured by including appropriate positive and negative controls.

Objective: To determine the IC₅₀ value of a test diazaspiro compound against PARP-1.

Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. Inhibition of PARP-1 activity results in a decreased signal.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histone H1

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test Diazaspiro Compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Olaparib)

  • Streptavidin-HRP Conjugate

  • Chemiluminescent HRP Substrate

  • White, opaque 96-well plates (high protein binding)

  • Plate reader with luminescence detection capability

Methodology:

  • Plate Preparation:

    • Coat the 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Causality: Histone H1 serves as the protein substrate for PARP-1's PARylation activity. Coating the plate immobilizes the substrate.

    • Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20) to remove unbound histone. Block with 3% BSA in PBS for 1 hour at room temperature to prevent non-specific binding.

  • Compound Preparation:

    • Perform a serial dilution of the test diazaspiro compound in Assay Buffer. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

    • Causality: A serial dilution is essential to generate a dose-response curve from which the IC₅₀ can be calculated. Keeping DMSO concentration constant is critical to avoid solvent-induced artifacts.

  • Reaction Setup (in triplicate):

    • Blank Wells: Add 50 µL of Assay Buffer.

    • Negative Control (100% Activity): Add 50 µL of Assay Buffer containing DMSO vehicle.

    • Positive Control: Add 50 µL of a known PARP-1 inhibitor (e.g., Olaparib at a saturating concentration).

    • Test Compound Wells: Add 50 µL of the serially diluted test compound.

  • Enzyme Reaction:

    • Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer.

    • Causality: Activated DNA is required to stimulate PARP-1 enzymatic activity. Biotinylated NAD+ is the co-substrate that allows for subsequent detection.

    • Add 50 µL of the master mix to all wells except the blank.

    • Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP conjugate (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

    • Causality: The streptavidin-HRP binds specifically to the biotin incorporated onto the immobilized histones.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average signal from the blank wells from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Directions and Conclusion

The diazaspiro scaffold is more than just a structural curiosity; it is a validated and highly versatile platform for modern drug discovery. Its inherent three-dimensionality provides a distinct advantage in targeting complex biological molecules with high affinity and selectivity. The wide range of demonstrated biological activities—from anticancer and antimicrobial to neuroprotective and metabolic—ensures that these compounds will remain an area of intense research.[13]

Future efforts will likely focus on:

  • Asymmetric Synthesis: Developing more efficient enantioselective methods to access specific stereoisomers, which is crucial as biological activity is often stereospecific.[16]

  • Scaffold Decoration: Expanding the library of diazaspiro cores and exploring novel substitution patterns to fine-tune pharmacological properties and develop next-generation therapeutics.

  • New Biological Targets: Screening existing and novel diazaspiro libraries against a wider range of biological targets to uncover new therapeutic applications.

References

  • Van der Heiden, K., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. [Link]

  • Kirby, K. A., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Kirby, K. A., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Khatri, A., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

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  • Ušjak, D., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

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  • Al-Ostath, A. I. A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-Pyrazolines. MDPI. [Link]

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The Spirohydantoin Scaffold: A Physicochemical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The spirohydantoin motif, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its unique three-dimensional spirocyclic structure imparts desirable physicochemical properties that are critical for drug-like characteristics. This guide provides a comprehensive exploration of the key physicochemical characteristics of spirohydantoin derivatives, including lipophilicity, solubility, and ionization (pKa), and their profound impact on pharmacokinetic and pharmacodynamic profiles. We will delve into the causality behind experimental choices for determining these parameters, provide detailed, field-proven protocols, and synthesize quantitative data to empower researchers in the rational design and optimization of novel spirohydantoin-based therapeutics.

The Strategic Importance of Physicochemical Profiling in Spirohydantoin Drug Discovery

In the landscape of modern drug discovery, a "fail fast, fail cheap" paradigm has become essential. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties, leading to poor absorption, distribution, metabolism, and excretion (ADME).[1] Therefore, a thorough understanding and early-stage characterization of a compound's physicochemical profile are not merely routine exercises but a strategic imperative. For spirohydantoin derivatives, this profiling is particularly crucial as the scaffold offers a unique topological space that can be exploited to fine-tune these properties.

The spirocyclic nature of the hydantoin ring introduces a rigid, three-dimensional element that can influence molecular shape, polarity, and crystal packing. These attributes, in turn, govern fundamental physicochemical parameters that dictate a molecule's journey through the body and its interaction with biological targets. This guide will focus on three cornerstone properties: lipophilicity, solubility, and ionization.

Lipophilicity: Navigating the Cellular Maze

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount determinant of a drug's ability to traverse cellular membranes and engage with its target.[2] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity. For spirohydantoin derivatives, the substituents on the hydantoin ring and the spirocyclic core itself play a pivotal role in modulating this property.

A quantitative structure-activity relationship (QSAR) study on various histone deacetylase inhibitors (HDACis), a class where spirohydantoins have shown promise, revealed that lipophilicity is a significant determinant of their anticancer activity.[3] Highly lipophilic spirohydantoin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4] However, an excessively high LogP can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[2] Therefore, achieving an optimal LogP value, typically in the range of 1 to 5 for oral drugs, is a key objective in the lead optimization phase.[5][6]

Experimental Protocol: Determination of Lipophilicity by RP-TLC

Reverse-phase thin-layer chromatography (RP-TLC) is a simple, rapid, and cost-effective method for the experimental determination of lipophilicity.[7]

Protocol:

  • Plate Preparation: Use RP-18 F254s TLC plates.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or acetone) and an aqueous buffer (e.g., TRIS buffer, pH 7.4).[8]

  • Sample Application: Spot dilute solutions of the spirohydantoin derivatives onto the TLC plate.

  • Development: Develop the plate in a chromatography chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Rf Value Calculation: Calculate the retardation factor (Rf) for each compound in each mobile phase.

  • RM Value Calculation: Calculate the RM value from the Rf value using the formula: RM = log((1/Rf) - 1).

  • Extrapolation: Plot the RM values against the concentration of the organic modifier. The y-intercept of the resulting linear regression corresponds to the RM0 value, which is a measure of lipophilicity.[8]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical prerequisite for the absorption of an orally administered drug.[9] Insufficient solubility can lead to low bioavailability and erratic dose-response relationships. The rigid structure of spirohydantoins can influence their crystal lattice energy, which in turn affects their solubility.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the aqueous solubility of compounds.[10]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the spirohydantoin derivative in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature with shaking for 1.5 to 2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that does not show precipitation is considered the kinetic solubility.

Ionization (pKa): The pH-Dependent Chameleon

The hydantoin ring contains two amide protons, with the N-3 proton being the most acidic.[1] The acid dissociation constant (pKa) determines the extent of ionization of a molecule at a given pH. This is of paramount importance as the ionization state of a drug affects its solubility, permeability, and target binding. Generally, the un-ionized form of a drug is more lipophilic and can more readily cross cell membranes.

The pKa of the parent hydantoin is approximately 9.0.[1] Substitution at the C-5 position with electron-withdrawing groups, such as two phenyl groups in phenytoin, can significantly increase the acidity, lowering the pKa to around 8.12.[1] This shift in pKa can have profound implications for the absorption of the drug in the gastrointestinal tract, where the pH varies considerably.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[11]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the spirohydantoin derivative in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for poorly soluble compounds).

  • Titration Setup: Use a calibrated pH meter with a combination electrode. Maintain a constant temperature and ionic strength (using a background electrolyte like KCl).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Quantitative Physicochemical Data of Spirohydantoin Derivatives

The following table summarizes representative physicochemical and biological activity data for a selection of spirohydantoin derivatives from the literature. This data is intended to provide a comparative overview and guide for medicinal chemists.

Compound ClassDerivative ExampleLogPpKaAqueous Solubility (µg/mL)Biological Activity (IC50/EC50)Reference
AnticonvulsantPhenytoin (5,5-diphenylhydantoin)2.47 (calculated)8.12~50-[1]
Anticancer (HDACi)Cyclohexanespiro-5-hydantoin derivative---IC50: 10.08 µM (HeLa cells)[4]
Antiviral3-Benzhydryl-5-isopropylhydantoin---EC50: 16 µg/mL (Vaccinia virus)[12]
Anticancer3-Cyclohexyl-5-phenyl hydantoin---IC50: 2 µM (MCF-7 cells)[12]
Anticancer3-Benzhydryl-5-phenyl substituted hydantoin---IC50: 20-23 µM (various cancer cell lines)[12]

Mechanism of Action: Spirohydantoins as HDAC Inhibitors in Cancer

Several spirohydantoin derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[13] Dysregulation of HDAC activity is a hallmark of many cancers. By inhibiting HDACs, spirohydantoin derivatives can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes.[14] One of the key downstream effects of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21.[15] This leads to cell cycle arrest, typically at the G1/S or G2/M phase, and ultimately triggers apoptosis (programmed cell death).[10][14]

The apoptotic cascade initiated by spirohydantoin HDAC inhibitors often involves the intrinsic (mitochondrial) pathway.[16] This is characterized by changes in the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[16] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[17]

Logical Relationship: Spirohydantoin as an HDAC Inhibitor Leading to Apoptosis

HDAC_Inhibition_Pathway Spirohydantoin Spirohydantoin Derivative HDAC Histone Deacetylase (HDAC) Spirohydantoin->HDAC Inhibition Acetylation Increased Histone Acetylation Spirohydantoin->Acetylation Histones Histones HDAC->Histones Deacetylation p21 p21 Gene Transcription Acetylation->p21 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Acetylation->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Acetylation->Bax p21_protein p21 Protein Upregulation p21->p21_protein CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21_protein->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibition Bax->Mitochondria Activation Caspase Caspase Activation Mitochondria->Caspase Cytochrome c release Caspase->Apoptosis

Caption: Spirohydantoin HDAC inhibitor apoptosis pathway.

Conclusion and Future Perspectives

The spirohydantoin scaffold represents a versatile and promising platform for the development of novel therapeutics. A deep understanding of the physicochemical characteristics of these derivatives is fundamental to overcoming the challenges of drug discovery and development. By systematically evaluating and optimizing lipophilicity, solubility, and pKa, researchers can significantly enhance the drug-like properties of spirohydantoin-based compounds. The integration of robust experimental protocols and in silico modeling will continue to empower the rational design of next-generation spirohydantoin drugs with improved efficacy and safety profiles. As our understanding of the intricate interplay between physicochemical properties and biological activity grows, so too will the potential of the spirohydantoin scaffold to address a wide range of unmet medical needs.

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step methodology for the synthesis of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS No. 714-72-7), a valuable chemical intermediate. Spirohydantoins represent a privileged scaffold in medicinal chemistry, prized for their rigid three-dimensional architecture and wide-ranging pharmacological activities.[1][2] This guide is designed for researchers in synthetic chemistry and drug development, offering detailed protocols grounded in established chemical principles. The synthesis begins with the construction of the 1,3-diazaspiro[4.4]nonane-2,4-dione core via the robust Bucherer-Bergs reaction, followed by a selective N-alkylation and subsequent hydrolysis to yield the final product. Each phase of the protocol is accompanied by mechanistic insights, procedural details, and characterization guidelines to ensure reproducibility and validate outcomes.

Introduction: The Significance of Spirohydantoins in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention from medicinal chemists. Their inherent rigidity and distinct three-dimensionality offer a unique topographical profile for interacting with biological targets, a feature often found in complex natural products.[1] When this spirocyclic motif is fused with a hydantoin (imidazolidine-2,4-dione) ring, the resulting spirohydantoin scaffold becomes a powerful tool in drug design.

The hydantoin core itself is a well-established "privileged scaffold," forming the basis of numerous therapeutic agents with applications including anticonvulsant, anticancer, and anti-infective activities.[2][3] Notable examples of spirohydantoins in advanced research include potent aldose reductase inhibitors for treating diabetic complications, antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) for obesity, and inhibitors of p300/CBP histone acetyltransferases for oncology applications.[4][5][6]

The target molecule, this compound, serves as a crucial building block for elaborating this promising scaffold.[7] The carboxylic acid handle provides a versatile point for chemical modification, enabling the synthesis of compound libraries for screening against various enzymatic and receptor targets. This guide details a reliable and scalable synthesis route to empower such discovery efforts.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages, beginning with the formation of the core spirocyclic system, followed by the functionalization at the N3 position of the hydantoin ring.

  • Stage 1: Bucherer-Bergs Reaction: A one-pot, multicomponent reaction between cyclopentanone, potassium cyanide, and ammonium carbonate to construct the 1,3-diazaspiro[4.4]nonane-2,4-dione intermediate.[8][9]

  • Stage 2: N-Alkylation and Hydrolysis: Selective alkylation of the spirohydantoin intermediate with an ethyl haloacetate, followed by saponification of the resulting ester to yield the final carboxylic acid product.[10]

G cluster_0 Stage 1: Spirohydantoin Core Synthesis cluster_1 Stage 2: Side Chain Installation A Cyclopentanone C Bucherer-Bergs Reaction A->C B KCN, (NH4)2CO3 B->C D Intermediate: 1,3-Diazaspiro[4.4]nonane-2,4-dione C->D One-pot Cyclization F N-Alkylation D->F Alkylation Substrate E Ethyl Bromoacetate, Base (e.g., K2CO3) E->F G Ester Intermediate F->G H Acid or Base Hydrolysis G->H I Final Product: This compound H->I Saponification

Figure 1: Overall two-stage synthetic workflow.

Protocol Part 1: Synthesis of 1,3-Diazaspiro[4.4]nonane-2,4-dione

Principle and Mechanistic Insight

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, valued for its operational simplicity and efficiency.[8][11] It proceeds through the in situ formation of an aminonitrile from the ketone, ammonia (from ammonium carbonate), and cyanide. This aminonitrile intermediate then undergoes cyclization, driven by the reaction with carbon dioxide (also from ammonium carbonate decomposition), to form the stable five-membered hydantoin ring. The use of a cyclic ketone like cyclopentanone directly yields the desired spiro-fused system.

Experimental Protocol

Reagents and Materials:

ReagentCAS No.Molecular FormulaPurity
Cyclopentanone120-92-3C₅H₈O≥99%
Potassium Cyanide (KCN)151-50-8KCN≥97%
Ammonium Carbonate506-87-6(NH₄)₂CO₃≥99%
Ethanol (EtOH)64-17-5C₂H₅OH95% or Absolute
Deionized Water7732-18-5H₂O-
Hydrochloric Acid (HCl)7647-01-0HCl37% (conc.)

!!! SAFETY WARNING !!! Potassium cyanide (KCN) is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Acidification of cyanide salts liberates highly poisonous hydrogen cyanide (HCN) gas. All operations involving KCN must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, is mandatory. A cyanide antidote kit should be readily accessible.

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine ammonium carbonate (60 g, approx. 0.62 mol) and 95% ethanol (150 mL).

  • Reagent Addition: While stirring vigorously, add a solution of potassium cyanide (16.3 g, 0.25 mol) in deionized water (50 mL). Note: A slight exotherm may be observed.

  • Once the salts are partially dissolved and the mixture is homogenous, add cyclopentanone (16.8 g, 0.20 mol) dropwise over 15 minutes.

  • Reaction Execution: Heat the reaction mixture to 60-65 °C using a water bath and maintain this temperature with continuous stirring for 6-8 hours. The reaction mixture will become a thick slurry.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

    • Filter the resulting solid precipitate using a Büchner funnel and wash the filter cake thoroughly with cold deionized water (2 x 100 mL) to remove unreacted salts.

    • Wash the cake with a small amount of cold ethanol (50 mL) to aid in drying.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot water, treat with activated charcoal if colored, and filter while hot.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum at 60 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 20-25 g (65-81% theoretical yield).

  • Appearance: White crystalline solid.

  • Characterization: The structure should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Protocol Part 2: Synthesis of this compound

Principle and Mechanistic Insight

This stage involves a two-step, one-pot process. First, the N-alkylation of the hydantoin ring occurs. The N-H proton at the N3 position is more acidic than the one at N1 due to the influence of two adjacent carbonyl groups. A suitable base, such as potassium carbonate, is sufficient to deprotonate the N3 position, generating a nucleophilic anion. This anion then readily attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction.[10] Following the alkylation, the ethyl ester is hydrolyzed (saponified) under basic conditions. Subsequent acidification protonates the carboxylate anion, precipitating the final carboxylic acid product.

Experimental Protocol

Reagents and Materials:

ReagentCAS No.Molecular FormulaPurity
1,3-Diazaspiro[4.4]nonane-2,4-dione6542-53-6C₇H₁₀N₂O₂Product from Part 1
Ethyl Bromoacetate105-36-2C₄H₇BrO₂≥98%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃≥99%, anhydrous
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous
Sodium Hydroxide (NaOH)1310-73-2NaOH≥97%
Hydrochloric Acid (HCl)7647-01-0HCl37% (conc.)

Procedure:

  • N-Alkylation:

    • To a 250 mL round-bottom flask, add 1,3-diazaspiro[4.4]nonane-2,4-dione (15.4 g, 0.10 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and anhydrous DMF (100 mL).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl bromoacetate (18.4 g, 0.11 mol) dropwise over 20 minutes.

    • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis (Saponification):

    • Cool the reaction mixture to room temperature.

    • Add a solution of sodium hydroxide (12 g, 0.30 mol) in water (50 mL) directly to the flask.

    • Heat the mixture to 90 °C and stir for 2-3 hours to ensure complete hydrolysis of the ester.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl dropwise. A thick white precipitate will form. Caution: This is an exothermic process.

    • Stir the slurry in the ice bath for an additional 30 minutes.

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with ice-cold deionized water (3 x 50 mL) to remove inorganic salts.

  • Purification:

    • Recrystallize the crude product from a water/ethanol mixture.

    • Dry the purified white solid under vacuum at 70 °C to a constant weight.

Product Characterization and Data

The identity and purity of the final product must be rigorously confirmed.

Physicochemical Properties:

PropertyValue
IUPAC Name 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid[12]
CAS Number 714-72-7[12][13]
Molecular Formula C₉H₁₂N₂O₄[14]
Molecular Weight 212.20 g/mol [12]
Appearance White to off-white solid

Spectroscopic Data:

  • ¹H NMR: Expect signals corresponding to the cyclopentyl protons, the methylene protons of the acetic acid side chain, and the N-H proton of the hydantoin ring.

  • ¹³C NMR: Expect signals for the two distinct carbonyl carbons of the hydantoin, the spiro carbon, the cyclopentyl carbons, the methylene carbon, and the carboxylic acid carbon.

  • IR (Infrared Spectroscopy): Characteristic peaks should be observed for the N-H stretch, a broad O-H stretch from the carboxylic acid, and strong C=O stretches from both the hydantoin ring and the carboxylic acid.

  • Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight.

G cluster_0 Purification & Analysis Workflow cluster_1 Quality Control Crude Crude Product (Post-Workup) Recryst Recrystallization (EtOH/H2O) Crude->Recryst Pure Purified Solid Recryst->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Structural Confirmation IR IR Spectroscopy Pure->IR Functional Group ID MS Mass Spectrometry Pure->MS Molecular Weight MP Melting Point Pure->MP Purity Check

Figure 2: Post-synthesis purification and analysis workflow.

References

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 345-352.

  • (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. MySkinRecipes.

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.

  • Sim, M. M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia, 1(3), 754-767.

  • Mezoughi, A. B., Al-Humaidi, J. Y., & Dib, A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-231.

  • Bucherer–Bergs reaction. Wikipedia.

  • Wang, W., et al. (2021). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. RSC Advances, 11(35), 21536-21540.

  • 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid. Fluorochem.

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.

  • Rowbottom, M. W., et al. (2007). Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2171-2178.

  • Recent applications of hydantoin in medicinal chemistry. ChemicalBook.

  • 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid. BLDpharm.

  • Sarges, R., et al. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 47(21), 4081-4085.

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. Acta Poloniae Pharmaceutica, 73(6), 1545-1554.

  • This compound. Arctom.

  • D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4539.

  • Strecker Synthesis. Organic Chemistry Portal.

  • Bucherer-Bergs Reaction. Alfa Chemistry.

  • Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 28(12), 1716-1720.

  • Buckley, N., & Burkoth, T. L. (1975). A reinvestigation of the alkylation of 5-(p-hydroxyphenyl)-5-phenylhydantoin. Clinica Chimica Acta, 62(1), 73-78.

Sources

Application Notes & Protocols: A Researcher's Guide to the Bucherer-Bergs Synthesis of Spirohydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Value of Spirohydantoins and the Enduring Relevance of the Bucherer-Bergs Synthesis

Spirohydantoins, heterocyclic compounds characterized by a spirocyclic fusion at the C5 position of the hydantoin ring, represent a privileged scaffold in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of substituents, making them ideal for probing the complex topographies of biological targets. This structural feature has led to the discovery of spirohydantoin-based compounds with a wide range of pharmacological activities, including potent inhibitors of p300/CBP histone acetyltransferases for oncology applications and aldose reductase inhibitors.[1][2][3][4][5]

The Bucherer-Bergs reaction, a classic multicomponent reaction (MCR) first described in the early 20th century, remains a highly effective and straightforward method for the synthesis of these valuable structures.[6][7][8][9][10] This one-pot synthesis combines a cyclic ketone (the spiro precursor), a cyanide source (such as potassium or sodium cyanide), and ammonium carbonate to directly afford the desired 5,5-spiro-substituted hydantoin.[1][11][12] Its operational simplicity, use of readily available starting materials, and generally good yields make it a cornerstone reaction for both academic research and industrial drug development.[8][12][13]

This guide provides an in-depth exploration of the Bucherer-Bergs synthesis for spirohydantoins, offering not only detailed experimental protocols but also the underlying mechanistic rationale and practical insights to empower researchers in their synthetic endeavors.

II. The Reaction Mechanism: A Stepwise Journey from Ketone to Spirohydantoin

The Bucherer-Bergs reaction proceeds through a series of well-established intermediates.[6][7][11] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key transformations:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting cyclic ketone, forming a cyanohydrin intermediate.[6]

  • Aminonitrile Formation: Ammonia, generated from the dissociation of ammonium carbonate, reacts with the cyanohydrin. This proceeds via an SN2 mechanism, displacing the hydroxyl group to form an α-aminonitrile.[6][13] This aminonitrile is a crucial intermediate in the pathway.[13]

  • Carbamic Acid Formation: The α-aminonitrile then reacts with carbon dioxide, also derived from ammonium carbonate, in a nucleophilic addition to form a cyano-containing carbamic acid.[6][7]

  • Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.[6][7]

  • Rearrangement to Hydantoin: Finally, this intermediate rearranges, via a proposed isocyanate intermediate, to furnish the thermodynamically stable spirohydantoin product.[6][7]

Diagram of the Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻ Reagents KCN, (NH₄)₂CO₃ (provides CN⁻, NH₃, CO₂) Aminonitrile α-Aminonitrile CarbamicAcid Cyano-Carbamic Acid Cyanohydrin->Aminonitrile + NH₃ - H₂O Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Spirohydantoin Spirohydantoin IminoOxazolidinone->Spirohydantoin Rearrangement

Caption: The mechanistic pathway of the Bucherer-Bergs synthesis.

III. Experimental Protocol: Synthesis of Cyclopentane-5-spirohydantoin

This protocol provides a representative procedure for the synthesis of a simple spirohydantoin. The principles outlined can be adapted for other cyclic ketones.

A. Materials and Reagents

  • Cyclopentanone

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Fume hood

B. Safety Precautions: The Criticality of Cyanide Handling

Potassium cyanide is a potent, fast-acting poison. All operations involving KCN must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas; therefore, the workup must be conducted with extreme care. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

C. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ammonium carbonate (e.g., 4 molar equivalents) and 50 mL of a 1:1 ethanol/water solution. Stir the mixture until the ammonium carbonate is mostly dissolved.

  • Addition of Reactants: To the stirring solution, add cyclopentanone (1 molar equivalent) followed by the cautious addition of potassium cyanide (2 molar equivalents).[6] The molar ratio of ketone:KCN:(NH₄)₂CO₃ is typically optimized around 1:2:4 to ensure a sufficient supply of the necessary reagents.[11]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.[6] The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 6-12 hours. For more sterically hindered or less reactive ketones, longer reaction times may be necessary.[13]

  • Workup and Isolation:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Carefully transfer the reaction mixture to a beaker and place it in an ice bath.

    • Slowly and cautiously , add concentrated HCl dropwise while stirring to acidify the mixture to a pH of approximately 5-6. This step must be performed in a fume hood as HCN gas may be evolved. Acidification protonates the hydantoin, causing it to precipitate out of the solution.[6]

    • Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing the solid with cold water.

  • Purification: The crude spirohydantoin is typically purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[6][8]

IV. Scope and Optimization: Adapting the Synthesis for Diverse Spirocycles

The Bucherer-Bergs reaction is remarkably versatile and has been successfully applied to a wide range of cyclic ketones to generate diverse spirohydantoin scaffolds.[8][12] However, reaction efficiency can be influenced by the structure of the starting ketone.

Starting Cyclic KetoneTypical Reaction TimeYieldKey Considerations & Insights
Cyclopentanone6-8 hoursGood to ExcellentA highly reactive ketone that serves as a good model substrate. The resulting spirohydantoin is readily synthesized.[14]
Cyclohexanone8-12 hoursGood to ExcellentAlso a very effective substrate. The stereochemical outcome can be influenced by substituents on the ring, often favoring the thermodynamically more stable product.[13]
4-tert-Butylcyclohexanone12-24 hoursModerate to GoodThe bulky tert-butyl group can influence the stereoselectivity of the reaction, often leading to a single predominant isomer.[13]
Indanone10-16 hoursGoodFused aromatic rings are well-tolerated, providing access to important scaffolds for drug discovery.
Tetralone12-20 hoursModerate to GoodSimilar to indanone, these substrates lead to valuable spiro-fused heterocyclic systems.
Benzophenone> 24 hours (up to 90h)Low to ModerateDiaryl ketones like benzophenone are significantly less reactive. Higher temperatures (e.g., 110 °C in a sealed vessel) and prolonged reaction times are often required to achieve reasonable yields.[13]

Expert Insights for Optimization:

  • Solvent Choice: While aqueous ethanol is standard, for particularly challenging or poorly soluble ketones, solvents like acetamide or dimethylformamide (DMF) have been recommended.[12]

  • Temperature and Pressure: For unreactive ketones, conducting the reaction in a sealed vessel at elevated temperatures can improve yields by preventing the escape of volatile components like ammonia and carbon dioxide.[13] The "Hoyer modification" involves heating the reaction mixture under an atmosphere of CO₂ at elevated pressure.[12]

  • pH Control: The ammonium carbonate acts as a buffer, maintaining the pH in the optimal range of 8-9.[6] Strongly alkaline conditions can lead to cyanide degradation, while acidic conditions inhibit the initial cyanohydrin formation.[6]

V. Conclusion: A Timeless Reaction for Modern Drug Discovery

The Bucherer-Bergs synthesis of spirohydantoins is a testament to the enduring power of classic organic reactions. Its simplicity, reliability, and broad substrate scope ensure its continued relevance in the modern era of drug discovery.[8][9][10] By understanding the mechanistic underpinnings and key experimental parameters detailed in this guide, researchers can effectively leverage this multicomponent reaction to construct novel spirohydantoin libraries, paving the way for the discovery of next-generation therapeutics.

VI. References

  • Bucherer–Bergs reaction. Wikipedia. [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]

  • Ji, Z., Clark, R. F., Bhat, V., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Bucherer-Bergs Reaction (Synthesis of Hydantoin). Name Reactions in Organic Synthesis. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Ji, Z., Clark, R. F., Bhat, V., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Ji, Z., Clark, R. F., Bhat, V., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ResearchGate. [Link]

  • Synthesis of hydantoins by modified Bucherer–Bergs reaction via... ResearchGate. [Link]

  • Discovery of spiroindane hydantoin lead. ResearchGate. [Link]

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Protocol for N-Alkylation of the Spirohydantoin Core: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spirohydantoin Scaffold and its N-Alkylation

The spirohydantoin moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. These structures are integral to the development of therapeutics targeting a wide array of diseases. Notably, spirohydantoin derivatives have shown significant promise as aldose reductase inhibitors for the management of diabetic complications and as potent and selective inhibitors of p300/CBP histone acetyltransferases, which are implicated in various cancers.[1][2][3] The therapeutic potential of these molecules is often finely tuned by the substituents on the hydantoin ring, particularly on the nitrogen atoms.

N-alkylation of the spirohydantoin core is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of specific alkyl groups can profoundly influence the molecule's interaction with its biological target, thereby enhancing potency and selectivity. This guide provides a detailed exploration of the methodologies for the N-alkylation of the spirohydantoin core, offering both established protocols and advanced synthetic strategies. We will delve into the mechanistic underpinnings of these reactions, providing researchers with the knowledge to not only execute these protocols but also to troubleshoot and adapt them for their specific synthetic goals.

Synthesis of the Spirohydantoin Core: The Bucherer-Bergs Reaction

Before delving into N-alkylation, it is essential to understand the construction of the spirohydantoin scaffold itself. The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction for the synthesis of spirohydantoins from a cyclic ketone, potassium cyanide, and ammonium carbonate.[4][5][6]

Reaction Causality and Mechanistic Insights

The reaction proceeds through the initial formation of a cyanohydrin from the ketone and cyanide. Subsequently, the cyanohydrin reacts with ammonium carbonate to form an aminonitrile, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to yield the spirohydantoin. The primary advantage of this method lies in its operational simplicity and the ready availability of the starting materials, making it a workhorse for the generation of diverse spirohydantoin libraries.[4]

Bucherer_Bergs Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN KCN KCN NH42CO3 (NH4)2CO3 Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + (NH4)2CO3 Spirohydantoin Spirohydantoin Product Aminonitrile->Spirohydantoin Cyclization (+ CO2)

Caption: Workflow for the Bucherer-Bergs synthesis of spirohydantoins.

Experimental Protocol: Bucherer-Bergs Synthesis of a Generic Spirohydantoin

This protocol provides a general procedure that can be adapted for various cyclic ketones.

Materials:

  • Cyclic ketone (1.0 equiv)

  • Potassium cyanide (KCN) (2.0 equiv)

  • Ammonium carbonate ((NH₄)₂CO₃) (4.0 equiv)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyclic ketone in a mixture of ethanol and water (typically a 1:1 ratio).

  • Add ammonium carbonate and potassium cyanide to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7. This will cause the spirohydantoin product to precipitate.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure spirohydantoin.

Regioselective N-Alkylation of the Spirohydantoin Core

The spirohydantoin ring possesses two nitrogen atoms, N1 and N3, that can be alkylated. The regioselectivity of the alkylation is a critical aspect of the synthesis and is highly dependent on the reaction conditions, particularly the choice of base and solvent.

N3-Alkylation: The Kinetically Favored Pathway

The proton on the N3 nitrogen is more acidic than the proton on the N1 nitrogen. Consequently, deprotonation occurs preferentially at the N3 position, making N3-alkylation the kinetically favored process under standard basic conditions.

N_Alkylation_Spirohydantoin cluster_0 Spirohydantoin Core cluster_1 N3-Alkylation (Kinetic Control) cluster_2 N1-Alkylation (Thermodynamic/Steric Control) Spirohydantoin Spirohydantoin N3_Product N3_Product Spirohydantoin->N3_Product  Standard Base  (e.g., NaH, K2CO3)  in Polar Aprotic Solvent  (e.g., DMF, Acetone) N1_Product N1_Product Spirohydantoin->N1_Product  Strong, Bulky Base  (e.g., t-BuOK, KHMDS)  in Ethereal Solvent  (e.g., THF)

Caption: Regioselective N-alkylation of the spirohydantoin core.

This protocol is a robust and widely used method for the selective alkylation of the N3 position.

Materials:

  • Spirohydantoin (1.0 equiv)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the spirohydantoin.

  • Add anhydrous DMF to dissolve the spirohydantoin.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N3-alkylated spirohydantoin.

Reagent/ConditionPurposeTypical Values
Base Deprotonation of the N3-HNaH, K₂CO₃, Cs₂CO₃
Solvent Solubilizes reactantsDMF, Acetone, Acetonitrile
Alkylating Agent Provides the alkyl groupAlkyl iodides, bromides, chlorides
Temperature Controls reaction rate0 °C to room temperature
Reaction Time Time for completion4 - 24 hours
N1-Alkylation: A Regioselective Challenge

Selective alkylation at the N1 position is more challenging due to the lower acidity of the N1 proton. However, by employing strong, sterically hindered bases in ethereal solvents, selective N1-alkylation can be achieved.[7]

This protocol leverages a strong, non-nucleophilic base to favor deprotonation at the less acidic N1 position.[8][9]

Materials:

  • Spirohydantoin (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the spirohydantoin.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide in one portion to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the N1-alkylated spirohydantoin.

Reagent/ConditionRationale for N1-Selectivity
Base Strong, bulky base (t-BuOK, KHMDS) favors deprotonation of the sterically more accessible N1-H.
Solvent Ethereal solvents (THF, Dioxane) are less polar and can influence the aggregation state of the base.
Temperature Lower temperatures (0 °C to RT) can enhance selectivity.

Advanced N-Alkylation Strategies

For substrates that are sensitive to strongly basic conditions or for the introduction of more complex alkyl groups, alternative methods such as the Mitsunobu and Buchwald-Hartwig reactions can be employed.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a powerful method for the N-alkylation of acidic N-H bonds, such as those in a hydantoin, with a primary or secondary alcohol under mild, neutral conditions.[10][11][12]

This is a generalized protocol and may require optimization for specific substrates.

Materials:

  • Spirohydantoin (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the spirohydantoin, alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by crystallization from a suitable solvent (e.g., diethyl ether).

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds, particularly for the N-arylation of heterocycles.[13][14][15]

This protocol is a starting point for the N-arylation of spirohydantoins and will likely require optimization of the catalyst, ligand, and base.

Materials:

  • Spirohydantoin (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the spirohydantoin, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The N-alkylation of the spirohydantoin core is a versatile and powerful tool in the arsenal of the medicinal chemist. The choice of methodology, from classical alkylations with alkyl halides to more modern catalytic approaches, allows for the synthesis of a vast array of functionalized spirohydantoin derivatives. Understanding the principles of regioselectivity and the nuances of each protocol is paramount to achieving the desired synthetic outcomes. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the development of even more efficient, selective, and sustainable methods for the N-alkylation of this important scaffold will undoubtedly remain an active area of research.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs reaction: a versatile and convenient method for the synthesis of hydantoins. Chemical Society Reviews, 37(3), 582-591.
  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of medicinal chemistry, 31(11), 230-243.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Simonsen, J. L., & Williams, R. (1949). The Terpenes, Vol. II. Cambridge University Press.
  • Bucherer, H. T., & Bergs, H. (1934). U.S. Patent No. 1,957,939. Washington, DC: U.S.
  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • Sarges, R., et al. (1985). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 28(12), 1716-1725.
  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • Organic Syntheses Procedure. (n.d.). N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Retrieved from [Link]

  • van den Hoven, B. G., et al. (2001). Synthesis of spirohydantoins and spiro-2, 5-diketopiperazines via resin-bound cyclic r, r-disubstituted r-amino esters. The Journal of organic chemistry, 66(19), 6348-6355.
  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of spirohydantoins. Tetrahedron, 62(21), 513-549.
  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and related reactions: advances and applications. Chemical reviews, 109(6), 2551-2651.
  • NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • D'hooghe, M., Waterinckx, A., & De Kimpe, N. (2004). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. The Journal of organic chemistry, 69(17), 5786-5793.
  • Irie, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410.
  • ResearchGate. (n.d.). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl halides with amines. Organic letters, 4(19), 3417-3419.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. Retrieved from [Link]

  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2025). PubMed Central.
  • Mechanistic insights into the potassium tert-butoxide-mediated synthesis of N-heterobiaryls. (n.d.). Royal Society of Chemistry.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Potassium tert-Butoxide Promoted Intramolecular Arylation via a Radical Pathway. (n.d.).
  • Semantic Scholar. (n.d.). Direct etherification of alkyl halides by sodium hydride in the presence of N,N-dimethylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Etherification of Alkyl Halides by Sodium Hydride in the Presence of N , N -Dimethylformamide. Retrieved from [Link]

  • PubMed. (2021). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Potassium tert-butoxide mediated Heck-type cyclization/isomerization–benzofurans from organocatalytic radical cross-coupling reactions. (n.d.). Royal Society of Chemistry.

Sources

Application Note: Screening (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid and its Analogs as Potential Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, a compound featuring the versatile hydantoin scaffold. The hydantoin core is a well-established pharmacophore present in a variety of enzyme inhibitors targeting pathologies ranging from metabolic disorders to inflammation.[1][2][3][4] This document outlines the scientific rationale and a detailed experimental protocol for screening this compound and its derivatives as inhibitors of Aldose Reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications. The provided methodologies are designed to ensure scientific rigor, reproducibility, and the generation of high-fidelity data for researchers in drug discovery and development.

Introduction: The Scientific Rationale

This compound (CAS No. 714-72-7) is a spirocyclic heterocyclic compound belonging to the hydantoin family.[5][6][7] While it serves as a valuable intermediate in the synthesis of more complex biologically active molecules,[8] the inherent structural motifs of the hydantoin ring itself are of significant interest. The hydantoin nucleus is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of enzyme active sites.[1][2][3][4]

Aldose Reductase (AR; EC 1.1.1.21) is a critical enzyme that catalyzes the reduction of glucose to sorbitol, the first and rate-limiting step in the polyol pathway.[9] Under hyperglycemic conditions, the increased flux through this pathway and the subsequent accumulation of sorbitol contribute to osmotic stress and the pathogenesis of secondary diabetic complications, such as retinopathy, nephropathy, and neuropathy.[10] Therefore, the inhibition of aldose reductase is a well-validated therapeutic strategy for mitigating these debilitating conditions. This application note will focus on a robust in vitro assay to determine the inhibitory activity of this compound against aldose reductase.

Principle of the Aldose Reductase Inhibition Assay

The activity of aldose reductase is quantified by monitoring the consumption of its co-enzyme, NADPH, which is oxidized to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde.[9][10] NADPH has a characteristic absorbance maximum at 340 nm, while NADP+ does not.[10] Consequently, the rate of the enzymatic reaction can be determined by measuring the decrease in absorbance at 340 nm over time.[9][10] An inhibitor of aldose reductase will slow down this reaction, resulting in a reduced rate of decrease in absorbance at 340 nm.

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control reaction.[10] To quantify the potency of the inhibitor, the concentration that produces 50% inhibition (IC50) is determined by measuring the inhibition at a range of inhibitor concentrations and analyzing the resulting dose-response curve.[10]

Experimental Workflow and Protocol

The following protocol is a comprehensive guide for performing an in vitro aldose reductase inhibition assay. It is crucial to maintain consistent and well-defined experimental conditions, such as temperature, pH, and buffer composition, to ensure reproducible results.[11]

Materials and Reagents
  • Enzyme: Recombinant Human Aldose Reductase (rhAR) or crude enzyme preparation from a suitable source (e.g., rat lens homogenate).[9][12]

  • Substrate: DL-Glyceraldehyde

  • Co-enzyme: β-NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Test Compound: this compound

  • Positive Control: Epalrestat or Quercetin[9]

  • Buffer: Sodium Phosphate Buffer (e.g., 100 mM, pH 7.0)[10]

  • Other Reagents:

    • Lithium Sulfate (Li₂SO₄)

    • 2-Mercaptoethanol

    • DMSO (for dissolving test compound and positive control)

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm[9]

    • Quartz cuvettes or UV-transparent 96-well plates[13]

    • Calibrated micropipettes

    • Thermostatically controlled water bath or incubator

Solution Preparation
  • Aldose Reductase Assay Buffer: 100 mM Sodium Phosphate Buffer (pH 7.0) containing 0.2 mM Li₂SO₄ and 5 mM 2-mercaptoethanol.[10]

  • NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the reaction mixture should be approximately 0.15 mM.[10]

  • DL-Glyceraldehyde Solution: Prepare a stock solution of the substrate in the assay buffer.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-50 mM). Prepare serial dilutions in DMSO to generate a range of concentrations for IC50 determination.

  • Positive Control Stock Solution: Prepare a stock solution of Epalrestat or Quercetin in DMSO.

Assay Protocol

The following protocol is for a standard 1 mL cuvette-based assay. Volumes can be scaled down for use in a 96-well plate format.

  • Prepare Reaction Mixtures: In separate cuvettes, prepare the following reaction mixtures as described in the table below. It is important to pre-incubate the enzyme with the inhibitor before initiating the reaction.

  • Pre-incubation: Incubate the prepared mixtures at a constant temperature (e.g., 37°C) for 15-20 minutes.[13]

  • Initiate Reaction: Start the enzymatic reaction by adding the DL-glyceraldehyde substrate to the "Test," "Control," and "Solvent Control" cuvettes. Do not add substrate to the "Blank" cuvette.[9]

  • Spectrophotometric Measurement: Immediately after adding the substrate, mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[9]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.[14]

Experimental Design Table
ComponentBlank (µL)Control (µL)Solvent Control (µL)Test (µL)
Aldose Reductase Assay Bufferto 1000to 1000to 1000to 1000
NADPH Solution100100100100
Aldose Reductase Enzyme100100100100
DMSO--10-
Test Compound (in DMSO)---10
Pre-incubate at 37°C for 15-20 min
DL-Glyceraldehyde Solution-100100100
Total Volume 1000 1000 1000 1000
Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, NADPH, Substrate, Enzyme, Test Compound P2 Prepare Reaction Mixes: Blank, Control, Test P1->P2 A1 Pre-incubate Enzyme with Inhibitor (37°C, 15-20 min) P2->A1 A2 Initiate Reaction (Add Substrate) A1->A2 A3 Monitor Absorbance Decrease at 340 nm (3-5 min) A2->A3 D1 Calculate Reaction Rate (ΔAbs/min) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the Aldose Reductase Inhibition Assay.

Data Interpretation and Presentation

Calculation of Percentage Inhibition

The percentage inhibition of aldose reductase activity by the test compound is calculated using the following formula:

% Inhibition = [ (RateControl - RateTest) / RateControl ] x 100

Where:

  • RateControl is the rate of reaction in the absence of the inhibitor.

  • RateTest is the rate of reaction in the presence of the test compound.

The rate of the solvent control should be compared to the control to ensure the solvent (DMSO) does not significantly affect enzyme activity.

Determination of IC50

To determine the IC50 value, the assay is performed with a range of concentrations of the test compound. The calculated percentage inhibition is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the concentration at which 50% inhibition occurs.

Example Data Presentation

The following table provides an example of how to present the results of an aldose reductase inhibition assay for this compound and a positive control.

CompoundIC50 (µM)
This compoundExperimental Value
Epalrestat (Positive Control)Experimental Value

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, the following controls and considerations are essential:

  • Positive Control: A known inhibitor of aldose reductase, such as Epalrestat, should be included in each assay to confirm that the assay is performing as expected.

  • Solvent Control: As the test compound is dissolved in DMSO, a control containing only DMSO should be run to account for any effects of the solvent on enzyme activity.

  • Linearity of Reaction: The reaction rate should be determined from the initial, linear phase of the reaction.[14] This ensures that the substrate concentration is not limiting and the observed rate is proportional to the enzyme activity.

  • Enzyme and Substrate Concentrations: The concentrations of the enzyme and substrate should be optimized. Ideally, the substrate concentration should be at or below its Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.[15]

Logical Relationship Diagram

logical_relationships cluster_pathway Polyol Pathway cluster_inhibition Inhibition Mechanism cluster_outcome Therapeutic Outcome Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) + NADPH AR_node Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Inhibitor (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) -acetic acid Inhibitor->AR_node Inhibits Reduced_Sorbitol Reduced Sorbitol Accumulation Reduced_Complications Mitigation of Diabetic Complications Reduced_Sorbitol->Reduced_Complications

Caption: The role of Aldose Reductase inhibition in the polyol pathway.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the evaluation of this compound as a potential inhibitor of aldose reductase. By following the outlined procedures and incorporating the recommended controls, researchers can generate reliable and reproducible data to assess the inhibitory potency of this and other hydantoin derivatives. This information is critical for the advancement of drug discovery programs targeting diabetic complications and other diseases where aldose reductase activity is implicated.

References

  • BenchChem Technical Support Team. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. Benchchem.
  • Groutas, W. C., Stanga, M. A., Castrisos, J. C., & Schatz, E. J. (1990). Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition, 3(3), 237–243. [Link]

  • In silico identification of hydantoin derivatives: a novel natural prolyl hydroxylase inhibitor. (n.d.). Journal of Biomolecular Structure & Dynamics.
  • Bozdag, M., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14115. [Link]

  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. (2022). Chemico-Biological Interactions, 365, 110045. [Link]

  • How to Perform a Standard Enzyme Activity Assay? (2025).
  • Enzyme Kinetics Consider
  • Bozdag, M., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. PubMed. [Link]

  • Enzyme Kinetic Assay. (n.d.).
  • (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. (n.d.). MySkinRecipes.
  • Aldose reductase inhibition Assay protocol. (2017).
  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Enzyme Assay Analysis: What Are My Method Choices? (2021). Thermo Fisher Scientific.
  • Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. (2022). Oxidative Medicine and Cellular Longevity. [Link]

  • ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). (2021). Abcam.
  • Del-Corso, A., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS One, 8(9), e74076. [Link]

  • 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid. (n.d.). SmallMolecules.com.
  • 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid. (n.d.). BLDpharm.
  • This compound. (n.d.). Arctom.
  • 2,4-Dioxo-1,3-diazaspiro[4.4]nonane-3-acetic acid. (n.d.). ChemExpress.

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Application Notes & Protocols: Investigating Spirohydantoins in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirohydantoins in Oncology Research

The spirohydantoin scaffold, a privileged heterocyclic motif, has garnered substantial interest in medicinal chemistry due to its structural complexity and diverse biological activities.[1][2] Historically recognized for their anticonvulsant and antiarrhythmic properties, derivatives of this core structure are now at the forefront of anticancer drug discovery.[3][4] Their unique three-dimensional spirocyclic architecture allows for precise orientation of functional groups, enabling potent and selective interactions with various biological targets implicated in oncogenesis.[5]

This guide provides an in-depth exploration of the application of spirohydantoin derivatives in cancer cell line studies. We will move beyond mere procedural descriptions to elucidate the mechanistic rationale behind experimental design, offering field-proven protocols for assessing their efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising class of compounds.

Core Mechanisms of Action in Cancer Cells

Spirohydantoin derivatives exert their anticancer effects through several distinct and sometimes overlapping mechanisms. Understanding these pathways is critical for selecting appropriate cancer cell line models and designing relevant downstream assays.

Disruption of the p53-MDM2 Interaction

A predominant mechanism for a significant class of spiro-oxindoles, a subset of spirohydantoins, is the inhibition of the Mouse Double Minute 2 (MDM2) protein.[6][7] In many cancers with wild-type p53, the p53 tumor suppressor protein is rendered inactive through overexpression of its negative regulator, MDM2, which targets p53 for proteasomal degradation.[6][8][9]

Spirohydantoin-based inhibitors act by mimicking key p53 amino acids (Phe19, Trp23, and Leu26), fitting into a hydrophobic pocket on the MDM2 protein and blocking the p53-MDM2 interaction.[6] This liberates p53 from negative regulation, leading to its accumulation and activation. Activated p53 then transcriptionally upregulates target genes responsible for inducing cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., BAX).[10][11] This targeted approach reactivates the cell's own tumor suppression machinery, offering a powerful therapeutic strategy.[7]

G cluster_0 Normal p53 Regulation in Cancer cluster_1 Intervention with Spirohydantoin MDM2 MDM2 (Overexpressed) p53 p53 MDM2->p53 Binds Proteasome Proteasome p53->Proteasome Targeted for Degradation Tumor Suppression Tumor Suppression Spiro Spirohydantoin MDM2 Inhibitor MDM2_i MDM2 Spiro->MDM2_i Inhibits p53_a p53 (Accumulates) MDM2_i->p53_a Interaction Blocked p21 p21 p53_a->p21 Activates BAX BAX p53_a->BAX Activates Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: MDM2-p53 pathway disruption by spirohydantoin inhibitors.
Inhibition of Topoisomerases and Histone Deacetylases (HDACs)

Other spirohydantoin derivatives have been designed to target different critical cellular enzymes. Some function as Topoisomerase II inhibitors, preventing the re-ligation of DNA strands during replication and leading to the accumulation of DNA double-strand breaks, which ultimately triggers cell death.[12][13] Certain spirohydantoins fused with other pharmacophores, such as naphthoquinones, have shown potent cytotoxic activity through this mechanism.[12][14]

Additionally, some novel spirohydantoins have been synthesized to act as Histone Deacetylase (HDAC) inhibitors.[15] By inhibiting HDACs, these compounds alter the acetylation status of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell growth.[15]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various spirohydantoin derivatives against a panel of human cancer cell lines, as reported in the literature. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Spirohydantoin DerivativeCancer Cell Line(s)IC₅₀ (µM)Key Mechanism/TargetReference
DFHK562, Reh, CEM (Leukemia)Dose-dependentInduction of Apoptosis[10][11]
DCHK562, Reh, CEM (Leukemia)Dose-dependentInduction of Apoptosis[10][11]
Compound 4 SW480, SW620 (Colon), PC3 (Prostate)Not specified, but most effective in seriesThymidine Phosphorylase Inhibition (putative)[3][4]
Compound 15 MCF-7 (Breast), SW620 (Colon)Potency comparable to DoxorubicinTopoisomerase II Inhibition[12][14]
Spiro-oxindole seriesHCT116 (Colon), PC3 (Prostate)30-100 nM rangeMDM2 Inhibition[7]
Spiro[chroman-2,4'-piperidin]-4-oneMCF-7, A2780 (Ovarian), HT-29 (Colon)0.31 - 47.05Not specified[16]
Spiro-acridine derivativeHCT-116 (Colorectal)Not specifiedCell Cycle Arrest & Apoptosis[17]

Experimental Workflow for Compound Evaluation

A logical and systematic approach is essential when evaluating a novel spirohydantoin compound. The following workflow provides a comprehensive strategy, from initial screening to mechanistic elucidation.

G cluster_assays Phenotypic & Mechanistic Assays start Cancer Cell Line Culture (e.g., MCF-7, HCT116, K562) treat Treat with Spirohydantoin (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT / XTT) Determine IC₅₀ treat->viability apoptosis Apoptosis Assay (Annexin V-FITC / PI Staining) Quantify Apoptotic vs. Necrotic Cells treat->apoptosis cellcycle Cell Cycle Analysis (Propidium Iodide Staining) Identify Cell Cycle Arrest Phase treat->cellcycle analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cellcycle->analysis

Caption: General experimental workflow for spirohydantoin evaluation.

Detailed Application Protocols

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[18][19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living, metabolically active cells.[18][20]

Materials:

  • Spirohydantoin compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare serial dilutions of the spirohydantoin compound in complete medium. A common concentration range to start is 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1% DMSO).[16]

    • Include "medium only" wells for background control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂. The duration depends on the cell line's doubling time and the compound's expected mechanism.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these exposed PS residues.[10] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][21]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)

  • Cold PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the spirohydantoin compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic) cells.

    • Gently wash the attached cells with PBS.

    • Trypsinize the attached cells and combine them with their corresponding culture medium collected in step 2a.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[16]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage)

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method quantifies the cellular DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[22] Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount.[21] An accumulation of cells in a specific phase suggests a drug-induced cell cycle arrest.[22][23]

Materials:

  • Treated and control cells

  • Cold 70% Ethanol

  • Cold PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with the spirohydantoin compound at relevant concentrations (e.g., IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Harvesting and Fixation:

    • Harvest cells as described in the apoptosis protocol (Protocol 2, step 2).

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity.[22] Software analysis (e.g., using the Watson or Dean-Jett-Fox models) is used to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases. A prominent peak appearing before the G1 peak, known as the "sub-G1" peak, is indicative of apoptotic cells with fragmented DNA.[10][11][22]

References

  • Ahmed, A. M., Morsi, M. E., Mahmoud, E. A., & Aly, O. M. (2015). Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. Minia Journal of Medical Research. [Link]

  • Manna, S. K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology. [Link]

  • Struga, M., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. [Link]

  • Manna, S. K., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. PubMed. [Link]

  • Piras, S., et al. (2000). Synthesis and cytotoxic evaluation of novel spirohydantoin derivatives of the dihydrothieno[2,3-b]naphtho-4,9-dione system. PubMed. [Link]

  • Piras, S., et al. (2000). Synthesis and Cytotoxic Evaluation of Novel Spirohydantoin Derivatives of the Dihydrothieno[2,3-b]naphtho-4,9-dione System. Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals. [Link]

  • Taylor & Francis Online. (n.d.). Cell-cycle analysis – Knowledge and References. Taylor & Francis. [Link]

  • Lonza. (2011). Optimized Small-Molecule MDM2 Inhibitors Show Promise in Multiple Cancer Types. Lonza. [Link]

  • Ding, K., et al. (2006). Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. PubMed. [Link]

  • ResearchGate. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. [Link]

  • Czopek, A., et al. (2016). NEW SPIROHYDANTOIN DERIVATIVES - SYNTHESIS, PHARMACOLOGICAL EVALUATION, AND MOLECULAR MODELING STUDY. PubMed. [Link]

  • LICORbio. (n.d.). Cell Health Assays. LICORbio. [Link]

  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

  • Sousa, V. M. de, et al. (2024). Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma. PubMed. [Link]

  • Mini-Reviews in Medicinal Chemistry. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Bentham Science. [Link]

  • Struga, M., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports. [Link]

  • Shomu's Biology. (2021). Cell cycle analysis. YouTube. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Cell cycle analysis following drug treatments. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. [Link]

  • Al-Bayati, F. A. F., & Al-Amiery, A. A. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Molecules. [Link]

  • Wang, W., et al. (2024). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PubMed. [Link]

  • Wang, W., et al. (2024). MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PubMed Central. [Link]

  • ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. ResearchGate. [Link]

  • National Institutes of Health. (2011). Recently Confirmed Apoptosis-Inducing Lead Compounds Isolated from Marine Sponge of Potential Relevance in Cancer Treatment. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

  • Jayanthi, K. R., & Ravi, S. (2022). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. Oriental Journal of Chemistry. [Link]

  • National Institutes of Health. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. National Institutes of Health. [Link]

  • Senthilraja, P., & Kathiresan, K. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • MDPI. (2021). The Involvement of Natural Polyphenols in Molecular Mechanisms Inducing Apoptosis in Tumor Cells: A Promising Adjuvant in Cancer Therapy. MDPI. [Link]

Sources

Using (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Investigating (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid as a Potential Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling the Therapeutic Potential of this compound

This compound, hereafter referred to as Compound X, is a spirocyclic compound with a hydantoin moiety. While direct evidence of its activity as a kinase inhibitor is not yet established in the public domain, its structural features merit investigation into its potential role in modulating kinase activity. It is noteworthy that structurally related compounds, such as Fidarestat, are known inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[1][2] This application note provides a comprehensive guide for the systematic evaluation of Compound X as a potential kinase inhibitor, from initial in vitro screening to cell-based functional assays. Furthermore, we will address the critical aspect of discerning between kinase and aldose reductase inhibition.

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes, making them a prime target for therapeutic intervention.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3][6] This guide is designed to provide researchers with the necessary protocols to rigorously assess the kinase inhibitory potential of Compound X and to elucidate its mechanism of action.

II. Compound Handling and Preparation

A. Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₄[7]
Molecular Weight212.21 g/mol [7]
AppearanceWhite to off-white solidGeneral chemical knowledge
SolubilitySoluble in DMSO and other organic solventsGeneral chemical knowledge
Storage2-8°C, desiccated[7]

B. Preparation of Stock Solutions

For in vitro and cell-based assays, a concentrated stock solution of Compound X should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Accurately weigh a precise amount of Compound X.

  • Dissolve the compound in high-purity DMSO to a final concentration of 10 mM.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

III. In Vitro Kinase Inhibition Profiling

The initial step in evaluating Compound X as a kinase inhibitor is to screen it against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, providing a sensitive and universal method for assessing kinase activity.[8][9]

A. Primary Kinase Screening using ADP-Glo™ Kinase Assay

This protocol outlines a general procedure for screening Compound X against a representative panel of tyrosine and serine/threonine kinases.

Figure 2: Workflow for ATP Competition Assay.

Protocol:

  • Select a kinase that is potently inhibited by Compound X.

  • Perform the ADP-Glo™ Kinase Assay with a fixed concentration of Compound X (e.g., at its IC₅₀).

  • In parallel, run the assay with varying concentrations of ATP, typically ranging from 0.1x to 10x the Km of ATP for the target kinase.

  • Determine the IC₅₀ of Compound X at each ATP concentration.

  • Plot the IC₅₀ values against the ATP concentration. A linear increase in IC₅₀ with increasing ATP concentration is indicative of an ATP-competitive inhibitor.

V. Cell-Based Assays

Cell-based assays are essential to confirm that Compound X can engage its target kinase in a cellular context and elicit a biological response.

A. Inhibition of Target Phosphorylation in Cells (Western Blotting)

Western blotting can be used to assess the phosphorylation status of a kinase's direct downstream substrate, providing a direct measure of the inhibitor's cellular activity. [10][11] Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line that expresses the target kinase and its substrate. Treat the cells with various concentrations of Compound X for a specified period (e.g., 1-2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [10]3. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Total Protein Control: Strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate to ensure equal protein loading. [11] B. Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity and can be used to assess the effect of Compound X on cell proliferation and viability. [12][13] Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of Compound X for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [12]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

VI. Distinguishing Kinase vs. Aldose Reductase Inhibition

Given the structural similarity of Compound X to known aldose reductase inhibitors, it is imperative to directly assess its activity against this enzyme.

A. Aldose Reductase Inhibition Assay

This spectrophotometric assay measures the decrease in NADPH absorbance as it is consumed during the reduction of a substrate by aldose reductase.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified recombinant human aldose reductase and its substrate (e.g., DL-glyceraldehyde).

  • Assay Reaction: In a 96-well plate, combine the enzyme, NADPH, and varying concentrations of Compound X in a suitable buffer.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of NADPH consumption and determine the IC₅₀ of Compound X for aldose reductase.

By comparing the IC₅₀ values for the target kinase and aldose reductase, a selectivity profile for Compound X can be established.

VII. Data Interpretation and Reporting

A comprehensive evaluation of Compound X as a potential kinase inhibitor should include:

  • A summary of its in vitro kinase inhibition profile, including IC₅₀ values for sensitive kinases.

  • A clear determination of its mechanism of action (e.g., ATP-competitive).

  • Cellular data demonstrating on-target engagement (inhibition of substrate phosphorylation) and a functional outcome (e.g., inhibition of cell proliferation).

  • A direct comparison of its inhibitory potency against the target kinase versus aldose reductase to assess selectivity.

VIII. Conclusion

This application note provides a framework for the systematic investigation of this compound as a potential kinase inhibitor. By following these protocols, researchers can generate a robust dataset to support or refute its activity in this target class. The inclusion of an aldose reductase inhibition assay is a critical step to ensure the specificity of any observed biological effects. This rigorous approach is essential for the successful identification and characterization of novel kinase inhibitors for therapeutic development.

IX. References

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldose reductase inhibitor. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | ATP Competition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Yamaoka, T., et al. (2018). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Cellular and Molecular Medicine, 27(11), e16801. [Link]

  • Semantic Scholar. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

  • YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • AACR Journals. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • YouTube. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • ACS Publications. (2014, July 15). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Search of Differential Inhibitors of Aldose Reductase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. Retrieved from [Link]

  • MDPI. (n.d.). Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of aldose reductase inhibition and docking studies of some secondary metabolites, isolated from Origanum vulgare L. ssp. hirtum | Request PDF. Retrieved from [Link]

Sources

Application Notes and Protocols for Aldose Reductase Inhibition Assays with Spirohydantoin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aldose Reductase (AR), the rate-limiting enzyme of the polyol pathway, is a critical therapeutic target in the management of diabetic complications.[1][2] Under hyperglycemic conditions, AR catalyzes the NADPH-dependent reduction of glucose to sorbitol.[3][4] The subsequent accumulation of sorbitol and the resulting osmotic stress are strongly implicated in the pathogenesis of diabetic neuropathy, retinopathy, nephropathy, and cataracts.[1][2][5] Spirohydantoin-based compounds, such as Sorbinil, have emerged as a potent class of Aldose Reductase Inhibitors (ARIs).[6][7] This document provides a detailed guide for researchers, scientists, and drug development professionals on performing in vitro Aldose Reductase inhibition assays using spirohydantoin compounds. The protocols herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of the underlying biochemical principles.

Scientific Background: The Rationale for Aldose Reductase Inhibition

Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased intracellular glucose concentration leads to a significant flux through the polyol pathway.[3][8]

Aldose Reductase (AR), a member of the aldo-keto reductase superfamily, initiates this pathway by converting glucose to sorbitol, a reaction that consumes the cofactor NADPH.[4][8][9] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The pathological consequences of this pathway activation are twofold:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol, a poorly membrane-permeable polyol, generates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage.[1][10]

  • Redox Imbalance: The consumption of NADPH by AR depletes the cellular pool of this crucial reducing equivalent. NADPH is essential for the regeneration of glutathione (GSH), a primary cellular antioxidant. Its depletion compromises the cell's ability to counteract oxidative stress, rendering it more susceptible to damage from reactive oxygen species (ROS).

Spirohydantoin compounds represent a significant class of ARIs that have demonstrated high potency in both in vitro and in vivo models.[6][7] Their mechanism of action involves binding to the active site of the AR enzyme, thereby preventing the reduction of glucose to sorbitol and mitigating the downstream pathological effects.[11]

Diagram of the Polyol Pathway and Site of Inhibition

Polyol_Pathway cluster_cofactors Cofactors Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications NADPH NADPH NADP NADP+ NADPH->NADP consumed NAD NAD+ NADH NADH NAD->NADH regenerated AR_Inhibitor Spirohydantoin Inhibitor AR_Inhibitor->Glucose Inhibits Assay_Workflow Start Start: Prepare Reagents Setup_Plate Set up 96-well plate: - Blank - Control (No Inhibitor) - Test Compound (Varying Conc.) - Positive Control Start->Setup_Plate Add_Reagents Add to wells: 1. Buffer 2. NADPH 3. Inhibitor/Vehicle 4. Aldose Reductase Setup_Plate->Add_Reagents Pre_incubation Pre-incubate at 37°C for 10 min Add_Reagents->Pre_incubation Initiate_Reaction Initiate reaction by adding DL-Glyceraldehyde Pre_incubation->Initiate_Reaction Read_Absorbance Immediately read absorbance at 340 nm in kinetic mode for 5-10 min Initiate_Reaction->Read_Absorbance Data_Analysis Data Analysis: - Calculate ΔAbs/min - Determine % Inhibition - Plot dose-response curve - Calculate IC50 value Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the Aldose Reductase inhibition assay.

Assay Procedure (96-well Plate Format)
  • Assay Plate Setup: Designate wells for the blank (no enzyme), control (enzyme + vehicle), test compound (enzyme + spirohydantoin compound at various concentrations), and positive control (enzyme + known inhibitor).

  • Reagent Addition: In a final volume of 200 µL, add the components in the following order:

    • Sodium Phosphate Buffer

    • 20 µL of 2.5 mM NADPH solution

    • 10 µL of test compound dilution or vehicle (DMSO/buffer)

    • 20 µL of Aldose Reductase working solution

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Start the reaction by adding 20 µL of 50 mM DL-glyceraldehyde solution to all wells except the blank.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

Data Analysis
  • Calculate the Rate of Reaction (ΔAbs/min): Determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time plot for each well.

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage inhibition for each concentration of the spirohydantoin compound:

    % Inhibition = [ (Ratecontrol - Ratetest) / Ratecontrol ] x 100

    Where:

    • Ratecontrol is the rate of reaction in the presence of the vehicle.

    • Ratetest is the rate of reaction in the presence of the test compound.

  • Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R).

Understanding Inhibition Kinetics

To further characterize the mechanism of action of novel spirohydantoin compounds, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). [11]This can be achieved by performing the AR assay with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). [12]

  • Competitive Inhibition: Lines on the plot will intersect at the y-axis.

  • Non-competitive Inhibition: Lines will intersect on the x-axis.

  • Uncompetitive Inhibition: Lines will be parallel.

Troubleshooting and Best Practices

IssuePotential CauseSolution
High background absorbance Compound absorbs at 340 nmRun a control with the compound but without the enzyme to subtract the background.
Non-linear reaction rate Enzyme or substrate concentration is suboptimalOptimize enzyme and substrate concentrations to ensure a linear rate for the duration of the assay.
Poor inhibitor potency Poor solubility or degradation of the compoundEnsure the compound is fully dissolved. Check the stability of the compound in the assay buffer.
High variability between replicates Pipetting errors or inconsistent mixingUse calibrated pipettes and ensure thorough but gentle mixing of reagents in the wells.

Complementary Assays: Cell-Based Models

While in vitro enzyme assays are excellent for initial screening and mechanistic studies, their results may not always translate to a cellular context due to factors like cell permeability and off-target effects. [13]Therefore, it is highly recommended to validate the efficacy of lead spirohydantoin compounds in a cell-based assay. [2][14]This typically involves incubating cells (e.g., retinal pigment epithelial cells, Schwann cells) under high glucose conditions in the presence and absence of the inhibitor and then measuring the intracellular accumulation of sorbitol using techniques like HPLC or GC-MS.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the in vitro evaluation of spirohydantoin compounds as Aldose Reductase inhibitors. A thorough understanding of the assay principles, meticulous execution of the experimental steps, and careful data analysis are paramount for obtaining reliable and reproducible results. These assays are a critical first step in the drug discovery pipeline aimed at developing novel therapeutics for the treatment of diabetic complications.

References

  • Sarges, R., Goldstein, R., & Welch, W. M. (1982). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 25(8), 955-959. [Link]

  • Sarges, R., Schnur, R. C., & Belletire, J. L. (1988). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 31(1), 230-243. [Link]

  • Sarges, R., & Schnur, R. C. (1985). Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors. Postgraduate Medical Journal, 61(Suppl 1), 3-8. [Link]

  • Thakur, S., et al. (2021). Aldose Reductase: a cause and a potential target for the treatment of diabetic complications. Expert Opinion on Therapeutic Targets, 25(9), 789-807. [Link]

  • Bhatnagar, A., & Srivastava, S. K. (1992). Inhibition kinetics of human kidney aldose and aldehyde reductases by aldose reductase inhibitors. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1122(1), 19-28. [Link]

  • Maccari, R., et al. (2018). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry, 61(13), 5549-5585. [Link]

  • Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews, 26(3), 380-392. [Link]

  • Kador, P. F. (1988). Aldose reductase inhibitors and diabetic complications. Annals of Internal Medicine, 109(3), 246-248. [Link]

  • Vedanthadesikan, P., et al. (2021). Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications. Frontiers in Cardiovascular Medicine, 8, 758801. [Link]

  • BMR Service. (n.d.). BMR Aldose Reductase Assay Kit. Biomedical Research Service Center. [Link]

  • Reddy, G. B., et al. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Current Medicinal Chemistry, 23(27), 3045-3066. [Link]

  • ResearchGate. (n.d.). Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose reductase (AR) in the presence and absence of various concentrations of Dlimonene. ResearchGate. [Link]

  • Distefano, M., et al. (2022). Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches. International Journal of Molecular Sciences, 23(19), 11487. [Link]

  • Lee, J., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]

  • Priya, M., et al. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Evidence-Based Complementary and Alternative Medicine, 2022, 8816946. [Link]

  • Kumar, R., et al. (2012). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Asian Pacific Journal of Tropical Biomedicine, 2(2), 128-133. [Link]

  • ResearchGate. (2025). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Aldose Reductase Inhibition Assay. ResearchGate. [Link]

  • Asgary, S., et al. (2015). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Journal of Rafsanjan University of Medical Sciences, 14(4), 283-294. [Link]

  • Maccari, R., et al. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLoS ONE, 8(9), e74076. [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Spirohydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse therapeutic potential, including anticonvulsant and anticancer activities.[1] As these compounds progress through the drug discovery and development pipeline, their comprehensive and unambiguous characterization is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth overview of the essential analytical techniques required for the structural elucidation, purity assessment, stereochemical determination, and stability profiling of spirohydantoin derivatives. We present not just the protocols, but the underlying scientific rationale, enabling researchers to make informed decisions in their analytical strategy.

Introduction: The Analytical Imperative for Spirohydantoins

Spirohydantoins are heterocyclic compounds featuring a hydantoin ring fused to another ring system at a single, shared carbon atom—the spiro center. This structural motif is found in pharmacologically active molecules such as the anticonvulsant Phenytoin and novel inhibitors of p300/CBP histone acetyltransferases.[2][3] The characterization of these molecules is non-trivial due to their often-complex structures, potential for stereoisomerism at the spiro center, and the need to detect and identify process-related impurities and degradation products.

A multi-modal analytical approach is therefore not just recommended but essential. This guide integrates foundational and advanced techniques, presenting them as a logical workflow from initial structural confirmation to final stability assessment.

Primary Structure Elucidation and Verification

The first step in characterizing a newly synthesized spirohydantoin is to confirm its covalent structure—verifying that the correct atoms are connected in the intended way. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the structure of organic compounds in solution.[4] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular framework.

Expertise & Causality: The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is common, more polar solvents like DMSO-d₆ may be required for spirohydantoins with poor solubility or to observe exchangeable protons (e.g., N-H protons of the hydantoin ring), which are often broadened or absent in CDCl₃.[4] For complete structural assignment, a suite of experiments is necessary. ¹H NMR provides information on the number and type of protons, ¹³C NMR identifies the carbon backbone, and 2D NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity between atoms.

Protocol 1: Standard NMR Analysis of a Spirohydantoin Derivative

  • Sample Preparation: Dissolve 5-10 mg of the spirohydantoin sample in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in substituted spiro-rings.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm. Key signals to identify include the two N-H protons of the hydantoin ring (often broad signals between 8-11 ppm in DMSO-d₆) and the protons on the spirocyclic ring system.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.[5] Expect to see two carbonyl (C=O) signals for the hydantoin ring between 155-180 ppm and the characteristic spiro-carbon signal.

  • 2D NMR Acquisition (if required): If the structure is novel or assignments are ambiguous, acquire 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular fragments.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial validation of the elemental composition derived from NMR.[6] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy (<5 ppm), allowing for the confident assignment of a molecular formula.[7]

Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for spirohydantoins as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[8] Collision-Induced Dissociation (CID) can then be used to fragment the molecule in a controlled manner. The resulting fragmentation pattern provides a "fingerprint" that can confirm the presence of key structural motifs, such as the hydantoin ring.[8][9]

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation

  • Sample Preparation: Prepare a dilute solution of the spirohydantoin (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an ESI source.

  • Chromatography (Optional but Recommended): Perform a rapid chromatographic separation on a C18 column to purify the sample before it enters the mass spectrometer. A simple gradient from water/acetonitrile with 0.1% formic acid is often sufficient.

  • MS Acquisition:

    • Full Scan Mode: Acquire data in full scan mode to detect the molecular ion. Operate in both positive and negative ion modes to determine which provides a better signal.

    • MS/MS (Tandem MS) Mode: Select the molecular ion peak for fragmentation (CID). The resulting spectrum will show the fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺). Use the exact mass from HRMS to calculate the molecular formula.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. Cleavage of the hydantoin ring is a common fragmentation pathway.[8]

Table 1: Common Adducts in ESI-MS

Adduct/Ion TypeMass ChangeCommon Source
[M+H]⁺+1.0073Protonation (Acidic Mobile Phase)
[M+Na]⁺+22.9892Sodium from glassware/reagents
[M+K]⁺+38.9631Potassium from glassware/reagents
[M+NH₄]⁺+18.0338Ammonium salts in buffer
[M-H]⁻-1.0073Deprotonation (Basic Mobile Phase)
[M+HCOO]⁻+44.9982Formic acid in mobile phase

Separation, Quantification, and Stereochemistry

Once the structure is confirmed, the focus shifts to assessing its purity, determining its concentration, and, critically for spiro-compounds, separating its stereoisomers. HPLC is the workhorse technique for these tasks.

Reversed-Phase HPLC (RP-HPLC): Purity and Quantification

RP-HPLC separates compounds based on their hydrophobicity. It is the standard method for determining the purity of drug substances and for quantifying them in various matrices.[10][11]

Expertise & Causality: Method development aims to achieve a "stability-indicating" method—one that can separate the main compound from all potential impurities and degradation products.[12] This requires careful optimization of the column, mobile phase, and gradient. A C18 column is a good starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). Formic acid is often added to the mobile phase to improve peak shape by ensuring acidic analytes are in a single protonation state. A photodiode array (PDA) detector is invaluable as it provides spectral information, helping to distinguish between different components and assess peak purity.

Protocol 3: Development of a Stability-Indicating RP-HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Development:

    • Perform a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the spirohydantoin.

    • Optimize the gradient around the elution time to ensure good resolution between the main peak and any impurities. A typical starting gradient might be 10-90% B over 20 minutes.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm) and select the wavelength of maximum absorbance (λmax) for quantification.

  • System Suitability: Before formal analysis, inject a standard solution multiple times to verify that the system is performing correctly. Key parameters include:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be > 2000.

    • Repeatability (RSD of peak area): Should be ≤ 2.0% for ≥5 injections.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Spirohydantoin Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction:

Welcome to the technical support center for spirohydantoin compounds. Spirohydantoins are a critical class of molecules in medicinal chemistry, frequently investigated for a range of therapeutic applications. However, their often rigid and planar structures can lead to significant aqueous solubility challenges, hindering preclinical and clinical development.[1][2] It is estimated that up to 90% of molecules in the drug discovery pipeline exhibit poor water solubility, a challenge that can add significant time and complexity to formulation development.[1] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility issues commonly encountered with this compound class. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding spirohydantoin solubility.

Q1: Why are my spirohydantoin compounds consistently showing low aqueous solubility?

A1: The poor solubility of spirohydantoin derivatives often stems from a combination of factors inherent to their molecular structure. These include:

  • High Crystal Lattice Energy: The planar nature of the hydantoin ring and the spirocyclic system can facilitate strong intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. This makes it energetically unfavorable for individual molecules to break away and dissolve in a solvent.

  • Molecular Rigidity: The rigid structure limits the conformational flexibility that can aid in solvation.

  • Lipophilicity: Depending on the substituents on the spirocyclic core, the overall molecule can be highly lipophilic, favoring dissolution in non-polar organic solvents over aqueous media.

Q2: I've tried common solvents like DMSO and ethanol, but my compound precipitates when added to my aqueous assay buffer. What's happening?

A2: This is a classic case of a compound "crashing out" of solution. While your spirohydantoin may be soluble in a water-miscible organic solvent like DMSO, this creates a supersaturated solution when introduced to an aqueous buffer. The drastic change in the solvent environment reduces the compound's solubility below its concentration, leading to precipitation. This is a critical issue as it can lead to inaccurate results in biological assays.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A3: Understanding this distinction is crucial for interpreting your experimental data.

  • Kinetic Solubility is the concentration of a compound that dissolves in a given time under specific, non-equilibrium conditions.[3] It's often measured in high-throughput screening by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs.[3]

  • Thermodynamic (or Equilibrium) Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the solid and dissolved states are in balance.[4][5] This is typically determined by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[3][5]

For early-stage discovery, kinetic solubility can be a useful, rapid assessment.[3] However, for formulation development and understanding the true solubility limitations, thermodynamic solubility is the more definitive measure.[3][4]

Q4: Can the solid form of my spirohydantoin compound affect its solubility?

A4: Absolutely. This phenomenon is known as polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[6][7][8] Different polymorphs can have significantly different crystal lattice energies, which directly impacts their solubility and dissolution rate.[6][9] Amorphous forms, which lack a defined crystal structure, are generally more soluble but can be less stable and may convert to a more stable, less soluble crystalline form over time.[9][10] It is crucial to characterize the solid form of your spirohydantoin to ensure consistent and reproducible results.[6]

Part 2: Troubleshooting Guides & In-Depth Solutions

This section provides detailed strategies to address and overcome solubility challenges.

Issue 1: Initial Compound Solubilization for In Vitro Assays

Problem: Your spirohydantoin compound is insoluble in aqueous buffers, making it difficult to perform reliable biological assays.

Root Cause Analysis: The high lipophilicity and/or crystal lattice energy of the compound prevents it from readily dissolving in water-based media.

Solution Pathway:

SolutionPathway1 Start Insoluble Compound CoSolvent Co-Solvent Approach Start->CoSolvent Simple & Quick pH_Adjust pH Adjustment Start->pH_Adjust For Ionizable Compounds Surfactant Surfactant Use Start->Surfactant For Highly Lipophilic Compounds Assess Assess Assay Compatibility CoSolvent->Assess pH_Adjust->Assess Surfactant->Assess Success Proceed with Assay Assess->Success Compatible Failure Re-evaluate Strategy Assess->Failure Incompatible

Detailed Strategies & Protocols:

1. Co-Solvent Systems:

  • Principle: Using a water-miscible organic solvent can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[11]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, polyethylene glycol (PEG).

  • Causality: These solvents disrupt the hydrogen bonding network of water and provide a more favorable environment for the non-polar regions of the spirohydantoin molecule.

  • Experimental Protocol: Co-Solvent Screening

    • Prepare a high-concentration stock solution of your spirohydantoin (e.g., 10-50 mM) in 100% DMSO.

    • In a series of microcentrifuge tubes, prepare your aqueous assay buffer.

    • Add small aliquots of the DMSO stock solution to the buffer to achieve the final desired concentrations, ensuring the final DMSO concentration is kept as low as possible (typically <1%, ideally <0.5%) to minimize effects on the biological assay.

    • Vortex each tube immediately after adding the stock solution.

    • Visually inspect for precipitation. If the solution remains clear, it is suitable for the assay.

  • Trustworthiness Check: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your assay to ensure the solvent itself does not affect the biological outcome.

2. pH Modification:

  • Principle: For spirohydantoins with ionizable functional groups (e.g., carboxylic acids, basic amines), altering the pH of the solution can significantly increase solubility.[4]

  • Causality: Converting a neutral molecule to its ionized (salt) form introduces charge, which enhances interactions with polar water molecules. For an acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. For a basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation.[4]

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Add an excess amount of the solid spirohydantoin compound to each buffer.

    • Agitate the samples at a constant temperature for 24 hours to reach equilibrium.

    • Centrifuge or filter the samples to separate the undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.[12]

    • Plot the measured solubility against the pH to identify the optimal pH range for solubilization.

  • Trustworthiness Check: Ensure that the pH required for solubilization is compatible with the stability of your compound and the conditions of your biological assay.

3. Use of Surfactants:

  • Principle: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[13][14]

  • Common Surfactants: Tween® 80, Cremophor® EL, Sodium dodecyl sulfate (SDS).

  • Causality: The lipophilic spirohydantoin partitions into the non-polar core of the micelle, while the hydrophilic outer shell of the micelle interacts with the aqueous environment.

  • Trustworthiness Check: Surfactants can interfere with certain biological assays, particularly those involving membranes or proteins. Always perform a control to assess the impact of the surfactant alone.

Method Advantages Disadvantages Best For
Co-solvents Simple, quick, widely applicableCan affect assay performance at high concentrationsInitial screening and in vitro assays
pH Adjustment Highly effective for ionizable compoundsOnly applicable to compounds with acidic/basic groups; pH may not be assay-compatibleCompounds with pKa in a physiologically relevant range
Surfactants Can significantly increase solubilityPotential for assay interference; can be toxic in vivoHighly lipophilic, non-ionizable compounds
Issue 2: Poor Oral Bioavailability Due to Low Solubility

Problem: Your spirohydantoin compound shows good in vitro activity but has poor efficacy in vivo when administered orally, likely due to limited absorption.

Root Cause Analysis: Low aqueous solubility in the gastrointestinal (GI) tract leads to a slow dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs (Biopharmaceutics Classification System [BCS] Class II and IV).[2][15]

Solution Pathway:

SolutionPathway2 Start Poor Oral Bioavailability Prodrug Chemical Modification: Prodrug Strategy Start->Prodrug Formulation Formulation Development Start->Formulation Prodrug_Detail Attach Solubilizing Moiety Prodrug->Prodrug_Detail Formulation_Detail Amorphous Solid Dispersions Cyclodextrin Complexation Particle Size Reduction Formulation->Formulation_Detail Assess_InVivo Assess In Vivo PK/PD Prodrug_Detail->Assess_InVivo Formulation_Detail->Assess_InVivo Success Improved Bioavailability Assess_InVivo->Success Positive Outcome Failure Re-design Strategy Assess_InVivo->Failure No Improvement

Detailed Strategies & Protocols:

1. Chemical Modification: The Prodrug Approach

  • Principle: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[16][17] By attaching a temporary, water-soluble promoiety to the spirohydantoin core, you can dramatically improve its solubility.[16][18][19][20]

  • Causality: The promoiety, often containing ionizable groups (e.g., phosphates, amino acids) or polar functionalities (e.g., sugars), disrupts the crystal lattice and increases interactions with water.[19] Once absorbed, enzymes in the body cleave the promoiety, releasing the active spirohydantoin.[17]

  • Example Strategy: Phosphate Prodrugs

    • If your spirohydantoin has a hydroxyl (-OH) group, it can be converted to a highly water-soluble phosphate ester.

    • This strategy is highly successful because the phosphate group is negatively charged at physiological pH, leading to a significant increase in aqueous solubility.

  • Trustworthiness Check: The key to a successful prodrug strategy is ensuring efficient and predictable cleavage back to the parent drug at the site of action.[17] Inefficient conversion can lead to reduced efficacy and potential toxicity from the prodrug itself.

2. Formulation Development

  • a) Amorphous Solid Dispersions (ASDs):

    • Principle: This involves dispersing the crystalline drug in a polymer matrix at a molecular level, creating an amorphous (non-crystalline) solid.[10][15]

    • Causality: The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and a faster dissolution rate.[10] The polymer prevents the drug from recrystallizing, stabilizing the high-energy amorphous state.

    • Common Polymers: PVP, HPMC, Soluplus®.

    • Experimental Protocol: Preparation by Spray Drying

      • Dissolve both the spirohydantoin compound and the selected polymer in a common organic solvent or solvent mixture.[21]

      • Atomize the solution into a hot gas stream. The rapid evaporation of the solvent traps the drug in its amorphous state within the polymer matrix.[15][21]

      • Collect the resulting powder and characterize it using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous nature and Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions.

  • b) Cyclodextrin Complexation:

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][22][23]

    • Causality: The lipophilic spirohydantoin molecule can be encapsulated within the hydrophobic core of the cyclodextrin, forming an inclusion complex.[14][22] This complex has a hydrophilic exterior, which greatly enhances its solubility in water.[14][22]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Experimental Protocol: Kneading Method

      • Mix the spirohydantoin and cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.

      • Add a small amount of a water/alcohol mixture to form a paste.

      • Knead the paste thoroughly for 30-60 minutes.

      • Dry the resulting solid in an oven or under vacuum.

      • Gently pulverize the dried complex and store it in a desiccator.

  • c) Particle Size Reduction (Micronization/Nanonization):

    • Principle: Reducing the particle size of the drug increases its surface area-to-volume ratio.[11][24]

    • Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the dissolving solid.[24] Therefore, smaller particles dissolve faster.[11] Nanosuspensions can also increase saturation solubility.[24]

    • Techniques: Jet milling, ball milling, high-pressure homogenization.[13][24]

  • Trustworthiness Check: For ASDs and other amorphous systems, physical stability is paramount. The system must be designed to prevent recrystallization of the drug during storage, which would negate the solubility advantage.[10]

Part 3: Analytical Methods for Solubility Determination

Accurate and reliable measurement of solubility is the foundation for overcoming these challenges.

1. Kinetic Solubility Assay (Nephelometry or Turbidimetry):

  • Purpose: High-throughput screening of early-stage compounds.

  • Methodology:

    • A DMSO stock solution of the compound is added to an aqueous buffer in a microplate well.[3][12]

    • If the compound's concentration exceeds its kinetic solubility, it precipitates, causing turbidity.[12]

    • A nephelometer measures the light scattered by the suspended particles.[12] The concentration at which precipitation is first observed is the kinetic solubility.

  • Advantages: Fast, requires minimal compound.

  • Limitations: Can be less accurate and does not represent true equilibrium.

2. Equilibrium (Shake-Flask) Solubility Assay:

  • Purpose: Gold standard for determining thermodynamic solubility, essential for formulation development.

  • Methodology:

    • An excess of the solid compound is added to a known volume of the solvent (e.g., buffer, simulated gastric fluid).

    • The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant or filtrate is quantified, usually by HPLC-UV or LC-MS.[12]

  • Advantages: Provides the true thermodynamic solubility value.

  • Limitations: Time-consuming, requires more compound.[5]

References

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  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Prodrug strategies to overcome poor water solubility. PubMed. [Link]

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  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

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  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA. [Link]

  • Role of Prodrugs in Solubility Enhancement of Drugs. PharmaTutor. [Link]

  • Prodrug strategies to overcome poor water solubility. ResearchGate. [Link]

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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

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  • Improving solubility and accelerating drug development. Veranova. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. ResearchGate. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

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  • The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. [Link]

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  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

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Navigating the Bucherer-Bergs Synthesis of Spirohydantoins: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Bucherer-Bergs synthesis of spirohydantoins. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges and side reactions encountered during your experiments. This resource is structured in a practical question-and-answer format to directly address the issues you may be facing at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is giving a very low yield or failing completely when using a sterically hindered cyclic ketone. What is happening and how can I fix it?

Answer:

This is one of the most common challenges in the synthesis of complex spirohydantoins. The Bucherer-Bergs reaction, while robust, is sensitive to steric hindrance around the carbonyl group of the starting ketone.

The "Why": Causality and Mechanism

The initial steps of the Bucherer-Bergs reaction involve the formation of a cyanohydrin, followed by an SN2 reaction with ammonia (from ammonium carbonate) to form an aminonitrile.[1] A sterically hindered ketone can impede the nucleophilic attack of the cyanide ion and subsequently the ammonia, leading to a number of potential issues:

  • Incomplete Aminonitrile Formation: The reaction may stall at the cyanohydrin intermediate.[2] This is often observed with complex, polycyclic ketones where the approach to the carbonyl carbon is restricted.

  • Equilibrium Favoring Starting Materials: The initial equilibria leading to the cyanohydrin and imine may not favor product formation due to steric strain in the intermediates.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield with Hindered Ketones start Low Yield / No Reaction with Hindered Ketone step1 Confirm formation of cyanohydrin intermediate (e.g., by LC-MS or NMR of a small aliquot). start->step1 step2a Cyanohydrin is the major product. step1->step2a If yes step2b Starting material is largely unreacted. step1->step2b If no step3a Modify reaction conditions to favor aminonitrile formation and cyclization. step2a->step3a step3b Increase reaction temperature and/or time. step2b->step3b step4a Option 1: Use Hoyer Modification (CO2 pressure). step3a->step4a step4b Option 2: Change solvent to DMF, acetamide, or formamide. step3a->step4b step5 Option 3: Consider a two-step approach (pre-form aminonitrile). step3a->step5 end Improved Yield of Spirohydantoin step3b->end step4a->end step4b->end step5->end

Caption: Troubleshooting workflow for low-yield spirohydantoin synthesis.

Recommended Protocols for Hindered Ketones:

  • Protocol 1: The Hoyer Modification: This is often the most effective solution. By conducting the reaction in a sealed vessel under an atmosphere of carbon dioxide (CO2), the concentration of this key reagent for the cyclization step is increased, driving the reaction forward.[3]

    • Combine the ketone, potassium cyanide, and ammonium carbonate in a pressure-rated reaction vessel.

    • Add the solvent (e.g., aqueous ethanol).

    • Seal the vessel and pressurize with CO2 (typically 2-5 atm, but consult literature for your specific substrate).

    • Heat the reaction mixture with stirring. The required temperature may be higher than for unhindered ketones (e.g., 80-120 °C).

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Protocol 2: High-Boiling Point Solvents: For some substrates, switching from aqueous ethanol to a higher-boiling point solvent like dimethylformamide (DMF), formamide, or acetamide can improve yields.[4] These solvents can help to dissolve all reactants and may facilitate the reaction at higher temperatures.

    • Dissolve the ketone in DMF, formamide, or molten acetamide.

    • Add potassium cyanide and ammonium carbonate.

    • Heat the mixture, often to temperatures exceeding 100 °C.

    • Carefully monitor the reaction, as decomposition of reagents and products can occur at elevated temperatures.

  • Protocol 3: Two-Step Synthesis: If the one-pot reaction consistently fails, a two-step approach can be employed.

    • First, synthesize the aminonitrile intermediate from the ketone using a method like the Strecker synthesis.

    • Isolate and purify the aminonitrile.

    • Then, subject the aminonitrile to the cyclization conditions of the Bucherer-Bergs reaction (ammonium carbonate and heat, or the Hoyer modification). This approach can sometimes yield the kinetically favored product, which may differ from the thermodynamically favored product of the one-pot reaction.[2]

ParameterStandard ConditionsRecommended for Hindered Ketones
Solvent Aqueous EthanolDMF, Formamide, Acetamide[4]
Temperature 60-80 °C80-120 °C (or higher, solvent-dependent)
Pressure AtmosphericElevated CO2 pressure (Hoyer mod.)[3]
Strategy One-potConsider two-step via aminonitrile[2]
Question 2: I am isolating a significant amount of a byproduct that is not my desired spirohydantoin. It seems to be an open-chain compound. What could it be?

Answer:

It is highly likely that you are isolating the corresponding α-ureido acid (also known as a hydantoic acid). This is a common side product, and in some cases, can even become the major product of the reaction.[2]

The "Why": Causality and Mechanism

Hydantoins and their corresponding α-ureido acids exist in a chemical equilibrium, and the hydantoin itself is a cyclodehydrated form of the ureido acid.[3] The formation of the ureido acid as a major byproduct can be attributed to a few factors:

  • Incomplete Cyclization: The reaction proceeds through a cyanocarbamic acid intermediate which cyclizes to form the hydantoin ring.[5] If this cyclization is slow or reversible under the reaction conditions, the intermediate can be hydrolyzed to the ureido acid during workup or even in the reaction mixture itself.

  • Hydrolysis of the Product: The hydantoin product, once formed, can be hydrolyzed back to the ureido acid, especially if the workup conditions are too harsh (e.g., prolonged exposure to strong acid or base at high temperatures).

G cluster_1 Formation of Ureido Acid Side Product aminonitrile α-Aminonitrile cyanocarbamic Cyanocarbamic Acid aminonitrile->cyanocarbamic + CO2 hydantoin Spirohydantoin (Desired Product) cyanocarbamic->hydantoin Intramolecular Cyclization ureido_acid α-Ureido Acid (Side Product) cyanocarbamic->ureido_acid Hydrolysis of Intermediate hydantoin->ureido_acid Hydrolysis (e.g., during workup)

Caption: Pathways to the formation of α-ureido acid side products.

Troubleshooting and Mitigation:

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote the hydrolysis of the hydantoin product. Monitor the reaction closely and stop it once the formation of the desired product has plateaued.

  • Careful Workup:

    • When acidifying the reaction mixture to precipitate the product, do so at a low temperature (e.g., in an ice bath) and avoid using a large excess of strong acid.

    • Minimize the time the product is in contact with acidic or basic aqueous solutions.

  • Recrystallization: Often, the spirohydantoin is more crystalline and less soluble than the corresponding ureido acid, allowing for purification by recrystallization from a suitable solvent (e.g., ethanol/water mixtures).[4]

Question 3: My reaction with a substituted cyclohexanone is producing a mixture of stereoisomers. How can I control the stereochemical outcome?

Answer:

The stereochemistry of the Bucherer-Bergs synthesis with cyclic ketones is a well-documented area. Generally, the reaction favors the formation of the thermodynamically more stable spirohydantoin isomer.[2]

The "Why": Thermodynamic vs. Kinetic Control

  • Thermodynamic Control: In the standard Bucherer-Bergs reaction, the reaction conditions (prolonged heating) allow for the equilibration of intermediates. This leads to the formation of the most stable product. For a substituted cyclohexanone, this typically means the bulkier substituents will favor an equatorial position to minimize steric strain. For example, in the reaction of 4-tert-butylcyclohexanone, the major product has the C-4 carbonyl group of the hydantoin ring in the less hindered position.[2]

  • Kinetic Control: Alternative synthetic routes, such as the two-step Strecker synthesis followed by cyclization (a Read-type reaction), may yield the kinetically controlled product, which can be the less stable stereoisomer.[2]

Strategies for Stereocontrol:

  • Embrace Thermodynamic Favorability: For the one-pot Bucherer-Bergs synthesis, it is often difficult to alter the inherent thermodynamic preference. If the desired isomer is the thermodynamically favored one, optimizing the reaction for yield is the primary goal.

  • Utilize a Kinetically Controlled Route: If the desired isomer is the kinetically favored one, the standard Bucherer-Bergs is likely not the ideal method. Instead, consider:

    • Strecker Synthesis of the Aminonitrile: Synthesize the aminonitrile under conditions that favor the desired stereochemistry.

    • Mild Cyclization: Cyclize the isolated aminonitrile under milder conditions (e.g., with potassium cyanate) that do not allow for epimerization.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, careful chromatographic separation (e.g., column chromatography or preparative HPLC) may be necessary.

Concluding Remarks

The Bucherer-Bergs synthesis is a cornerstone reaction for the preparation of spirohydantoins, offering a direct and efficient route from readily available cyclic ketones. However, like any powerful tool, its successful application requires an understanding of its limitations and potential pitfalls. By anticipating issues related to steric hindrance, side product formation, and stereochemistry, and by being prepared to modify conditions accordingly, researchers can unlock the full potential of this versatile reaction. This guide serves as a starting point for troubleshooting; always consult the primary literature for methodologies that have been successful with substrates similar to your own.

References

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Sacripante, G., & Edward, J. T. (1982). Stereochemistry of the conventional and modified Bucherer–Bergs reactions of 2-substituted cyclohexanones. Canadian Journal of Chemistry, 60(15), 1982-1988. [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link]

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Edward, J. T., & Jitrangsri, C. (1975). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 53(21), 3339-3350. [Link]

  • ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • YouTube. (2021). Bucherer-Bergs Reaction Mechanism. [Link]

  • ResearchGate. (n.d.). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Retrieved from [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Koóš, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

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Technical Support Center: Optimization of Spirohydantoin Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirohydantoin Derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of spirohydantoin derivatives. Spirohydantoins are a vital class of heterocyclic compounds, recognized for their broad therapeutic potential, including applications as anticonvulsants, antiarrhythmics, and antitumor agents.[1][2]

The successful synthesis of these scaffolds, most commonly via the Bucherer-Bergs reaction, is highly dependent on the careful optimization of reaction conditions.[3][4] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results in your laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may arise during the synthesis of spirohydantoin derivatives. Each problem is analyzed to identify its probable causes, followed by a logical sequence of troubleshooting steps.

Problem 1: Low to No Yield of the Desired Spirohydantoin

Q: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes and how can I fix this?

A: Low or no product yield is one of the most common challenges and can stem from several factors related to the reaction equilibrium and reagent stability.

Potential Causes & Step-by-Step Solutions:

  • Incorrect pH: The Bucherer-Bergs reaction is highly pH-sensitive. The optimal range is typically between 8 and 9.[3]

    • Causality: Ammonium carbonate serves as a buffer and a source of ammonia and carbon dioxide.[5] If the pH is too acidic, the initial and crucial formation of the cyanohydrin intermediate is hindered.[3] Conversely, a strongly alkaline medium can lead to the degradation of the cyanide salt.[3]

    • Troubleshooting:

      • Verify the pH of your reaction mixture at the start.

      • Ensure the quality and freshness of the ammonium carbonate, as it can decompose over time.

      • If necessary, adjust the pH carefully with a dilute base (e.g., NH₄OH) or acid (e.g., dilute HCl), although the buffering capacity of ammonium carbonate is typically sufficient.

  • Suboptimal Temperature or Reaction Time: Both thermal and microwave-assisted methods have optimal temperature windows.

    • Causality: Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of reactants or the final product.[6] Reaction times must be sufficient for the reaction to reach completion.

    • Troubleshooting:

      • For conventional heating, ensure the reaction is maintained at a steady reflux (typically 80-100°C in ethanol/water).[3]

      • For microwave-assisted synthesis, yields are often optimal between 110-130°C for short durations (e.g., 8 minutes).[6] Longer irradiation times at high temperatures can decrease yields.[6]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2][7]

  • Reagent Stoichiometry and Quality: The molar ratios of the reactants are critical.

    • Causality: A common and effective molar ratio is 1 part ketone to 2 parts potassium/sodium cyanide and 2 parts ammonium carbonate.[3] An excess of cyanide can sometimes lead to the formation of side products.[3] The purity of the starting ketone is also paramount.

    • Troubleshooting:

      • Carefully calculate and weigh your reagents to match the recommended 1:2:2 molar ratio.

      • Ensure the purity of your starting ketone or aldehyde via NMR or other analytical techniques.

      • Use high-purity cyanide salts and ammonium carbonate.

  • Poor Solubility of Starting Material: Some complex or nonpolar ketones may have limited solubility in standard aqueous or alcoholic solvents.

    • Causality: For a multicomponent reaction to proceed efficiently, all reactants must be available in the solution phase.

    • Troubleshooting:

      • Consider using a co-solvent system. A 50-55% ethanol/water mixture is often effective.[1][4]

      • For particularly challenging substrates, solvents like acetamide or dimethylformamide (DMF) have been recommended.[8]

      • The use of ultrasonication has been shown to improve reaction rates and yields, likely by enhancing mass transport and solubility.[4]

Problem 2: Significant Formation of Side Products

Q: My final product is contaminated with significant impurities. What are these side products and how can I prevent their formation?

A: The primary side products often arise from polymerization or alternative reaction pathways of the intermediates.

Potential Causes & Step-by-Step Solutions:

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions.

    • Causality: The basic conditions and presence of nucleophiles can initiate polymerization of the starting aldehyde.

    • Troubleshooting:

      • Maintain the reaction temperature within the optimal range; avoid excessive heat.

      • Ensure the reaction time is not unnecessarily prolonged. Monitor via TLC and stop the reaction upon completion.

      • Consider a continuous flow setup, which can offer better control over reaction time and temperature, minimizing side reactions.[9]

  • Formation of α-Ureido Acids: The hydantoin product exists in equilibrium with its hydrolyzed form, an α-ureido acid, especially during workup.

    • Causality: Hydantoins can be viewed as cyclodehydrated α-ureido acids and are interconvertible.[8] In some cases, the ureido acid may even be the main product isolated.[8]

    • Troubleshooting:

      • During the acidic workup to precipitate the hydantoin, avoid excessively harsh acidic conditions or prolonged exposure to acid.

      • Control the temperature during acidification, performing it in an ice bath if necessary.

Problem 3: Difficulty in Product Purification

Q: I've successfully formed the product, but I'm struggling to purify it from the reaction mixture.

A: Purification challenges often relate to the product's solubility and the removal of unreacted starting materials or salts.

Potential Causes & Step-by-Step Solutions:

  • Precipitation and Recrystallization Issues: The standard workup involves acidifying the reaction mixture to precipitate the spirohydantoin.[3]

    • Causality: The success of precipitation depends on the product's low solubility in the acidic aqueous medium. The choice of recrystallization solvent is crucial for obtaining high purity.

    • Troubleshooting:

      • Workup: After the reaction, distill off a portion of the organic solvent (e.g., ethanol) before pouring the mixture into cold water.[1] Acidify slowly with cooling (e.g., using an ice bath) to a pH of ~1 to maximize precipitation.[1]

      • Recrystallization: Common and effective solvents for recrystallization include ethanol/water mixtures, methanol, or tetrahydrofuran, depending on the specific derivative.[1] Experiment with a range of solvent systems to find the optimal one for your compound.

  • Removal of Unreacted Ketone: Lipophilic starting materials may be difficult to separate from the product.

    • Causality: If the starting ketone and the spirohydantoin product have similar polarities, they may co-precipitate or be difficult to separate by recrystallization alone.

    • Troubleshooting:

      • After initial filtration of the crude product, consider washing the solid with a nonpolar solvent in which the spirohydantoin is insoluble but the ketone is soluble (e.g., hexanes or diethyl ether).

      • If recrystallization is ineffective, column chromatography may be necessary.[2]

Troubleshooting Workflow

The following diagram provides a logical decision-making flow for addressing common issues during spirohydantoin synthesis.

TroubleshootingWorkflow cluster_low_yield Troubleshooting: Low Yield cluster_side_products Troubleshooting: Side Products cluster_purification Troubleshooting: Purification start Reaction Outcome low_yield Low / No Yield start->low_yield side_products Side Products Present start->side_products purification_issue Purification Difficulty start->purification_issue check_ph Check pH (Optimal: 8-9) low_yield->check_ph is_polymer Polymerization? side_products->is_polymer optimize_recryst Optimize Recrystallization Solvent purification_issue->optimize_recryst check_temp Verify Temp & Time check_ph->check_temp Correct adjust_ph Adjust pH / Use Fresh (NH4)2CO3 check_ph->adjust_ph Incorrect check_reagents Check Reagent Ratio & Purity check_temp->check_reagents Optimal optimize_temp Optimize T/t via TLC Monitoring check_temp->optimize_temp Suboptimal check_solubility Assess Substrate Solubility check_reagents->check_solubility Correct use_122 Use 1:2:2 Ratio (Ketone:CN:(NH4)2CO3) check_reagents->use_122 Incorrect change_solvent Use Co-solvent / DMF / Ultrasonication check_solubility->change_solvent Poor is_ureido Ureido Acid? is_polymer->is_ureido No control_temp_time Reduce Temp/Time is_polymer->control_temp_time Yes gentle_workup Gentle Acidic Workup (Cold) is_ureido->gentle_workup Yes wash_crude Wash Crude with Nonpolar Solvent optimize_recryst->wash_crude Ineffective column_chrom Perform Column Chromatography wash_crude->column_chrom Still Impure

Caption: A decision tree for troubleshooting spirohydantoin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction for spirohydantoin synthesis?

A: The reaction is a multi-component process that proceeds through several key intermediates.[3][5]

  • Cyanohydrin Formation: The ketone (or aldehyde) reacts with a cyanide ion (from KCN or NaCN) to form a cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin is attacked by ammonia (from ammonium carbonate) to form an aminonitrile.

  • Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate) to form a cyano-carbamic acid.

  • Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.

  • Rearrangement: This intermediate rearranges, via an isocyanate intermediate, to the final, thermodynamically stable spirohydantoin product.[3][4]

Q2: Which solvent system is best for my reaction?

A: The choice of solvent depends on the solubility of your starting ketone. For many common cyclic ketones, an aqueous ethanol mixture (e.g., 55% ethanol) is highly effective as it balances the solubility of both the organic ketone and the inorganic salts.[1] If your substrate is particularly nonpolar, you may need to use a higher concentration of ethanol or consider alternative solvents like DMF.[8]

Solvent SystemRecommended ForKey Considerations
Water/Ethanol (1:1) General purpose, good for many cyclic ketones.Balances solubility of organic and inorganic reagents.[1][3]
Ethanol (absolute) Substrates requiring less polar conditions.May require heating to dissolve all reagents.
Water Highly water-soluble ketones.Can be effective but may limit substrate scope.
DMF / Acetamide Poorly soluble, difficult substrates.Higher boiling points; may require more rigorous purification.[8]

Q3: Can I use ammonium chloride instead of ammonium carbonate?

A: Yes, variations of the Bucherer-Bergs reaction exist that use other sources of ammonia and cyanide. For instance, a mixture of ammonium chloride and sodium cyanide can be used.[1] However, ammonium carbonate is often preferred because it conveniently provides both ammonia and carbon dioxide while also buffering the reaction at an optimal pH.[3][5]

Q4: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[2][7]

  • Procedure: Spot the starting ketone, a co-spot (ketone + reaction mixture), and the reaction mixture on a silica gel plate.

  • Eluent: A mixture of ethyl acetate and petroleum ether (e.g., 5:5) or methylene chloride and methanol (e.g., 9:1) often works well.[2]

  • Analysis: The reaction is complete when the spot corresponding to the starting ketone has been consumed and a new, typically more polar, spot for the spirohydantoin product appears.

Q5: What are the key safety precautions for this reaction?

A: The primary hazard is the use of highly toxic sodium or potassium cyanide.[3]

  • ALWAYS handle cyanide salts in a well-ventilated fume hood.

  • ALWAYS wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • NEVER allow cyanide salts to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas.

  • All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols. A common method is to treat the waste with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.

Experimental Protocols

Protocol 1: General Synthesis of a Spirohydantoin via Bucherer-Bergs Reaction

This protocol describes the synthesis of a generic spirohydantoin from a cyclic ketone.

Materials:

  • Cyclic Ketone (1.0 eq)

  • Sodium Cyanide (NaCN) (2.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol

  • Deionized Water

  • 6N Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the cyclic ketone (1.0 eq), sodium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water until the total concentration of the ketone is approximately 0.1 M.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction's progress by TLC. A typical reaction time is 5-8 hours.

  • Solvent Removal: Once the reaction is complete (starting material is consumed), allow the mixture to cool slightly. Remove approximately two-thirds of the ethanol using a rotary evaporator.[1]

  • Precipitation: Pour the remaining aqueous mixture into a beaker containing an equal volume of cold deionized water or crushed ice.

  • Acidification: While stirring the aqueous mixture in an ice bath, slowly add 6N HCl dropwise until the pH of the solution is ~1. A precipitate should form.[1]

  • Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of a cold, nonpolar solvent (e.g., diethyl ether) if unreacted ketone is a concern.

  • Purification: Dry the crude product. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure spirohydantoin derivative.[1]

Protocol 2: Optimization of Reaction Temperature

This protocol outlines a systematic approach to optimizing the reaction temperature.

Procedure:

  • Parallel Setup: Set up several identical small-scale reactions (e.g., in reaction vials) as described in Protocol 1.

  • Temperature Gradient: Place each reaction in a heating block or oil bath set to a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Time Course Analysis: At set time intervals (e.g., 1h, 2h, 4h, 6h, 8h), take a small aliquot from each reaction.

  • Quench and Analyze: Quench each aliquot by diluting it in a suitable solvent. Analyze the conversion to product by a quantitative method like HPLC or ¹H NMR (using an internal standard).

  • Data Evaluation: Plot the yield versus time for each temperature. The optimal condition is the temperature that provides the highest yield in the shortest amount of time without significant side product formation.[6]

OptimizationWorkflow cluster_setup Setup cluster_run Execution cluster_analysis Analysis setup_rxns 1. Set up 5 identical parallel reactions set_temps 2. Set temperatures (e.g., 60, 70, 80, 90, 100°C) setup_rxns->set_temps take_aliquots 3. Take aliquots at time intervals (1h, 2h, 4h...) set_temps->take_aliquots quench_analyze 4. Quench and analyze (HPLC or qNMR) take_aliquots->quench_analyze plot_data 5. Plot Yield vs. Time for each temperature quench_analyze->plot_data determine_opt 6. Identify optimal Temp/Time combination plot_data->determine_opt

Caption: Workflow for systematic optimization of reaction temperature.

References

  • Canto, R. F. S., et al. (2007). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Wikipedia. Retrieved from [Link]

  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-32. Retrieved from [Link]

  • Ikonnikov, M. Y., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2341. Retrieved from [Link]

  • Koóš, M., & Bella, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(11), 3195. Retrieved from [Link]

  • Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(18), 2533-2537. Retrieved from [Link]

  • Czopek, A., et al. (2020). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 25(21), 4939. Retrieved from [Link]

  • Zagorska, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. Retrieved from [Link]

  • Zagorska, A., et al. (2016). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Acta Poloniae Pharmaceutica, 73(6), 1545-1554. Retrieved from [Link]

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Technical Support Center: Purification Strategies for (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS 714-72-7).[1][2] This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this spirohydantoin derivative. As a key intermediate in the synthesis of various biologically active compounds, achieving high purity is paramount for reliable downstream applications.[3][4]

This guide provides in-depth, field-tested advice in a direct question-and-answer format to address common and complex purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the purification of this compound.

Q1: What are the primary purification methods for this compound?

A1: The most effective purification strategies for this polar, acidic compound are recrystallization, acid-base extraction, and column chromatography (both normal and reversed-phase). The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Common impurities include unreacted starting materials from the Bucherer-Bergs synthesis (e.g., cyclopentanone, cyanide salts, ammonium carbonate) and reagents from the N-alkylation step (e.g., a haloacetic acid ester). Side products from hydrolysis of the hydantoin ring or the ester of the acetic acid moiety may also be present.

Q3: My compound is a sticky solid/oil after synthesis. What should I do first?

A3: A sticky or oily consistency often indicates the presence of residual solvents or low-molecular-weight impurities. Before attempting a more rigorous purification, try triturating the crude product with a non-polar solvent in which your product is insoluble, such as diethyl ether or hexanes. This can often help to crash out the desired product as a solid and remove some of the more soluble impurities.

Q4: How can I assess the purity of my final product?

A4: A multi-faceted approach is best. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[5][6] Additionally, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure and identify any residual impurities. A sharp melting point is also a good indicator of high purity.

Part 2: Troubleshooting and Detailed Protocols

This section provides detailed solutions to specific experimental problems you may encounter.

Issue 1: Recrystallization yields are low or the product doesn't crystallize.

Q: I've tried to recrystallize my crude product from water, but the yield is very poor, or it oils out upon cooling. What's going wrong and what should I try next?

A: This is a common issue with polar compounds. Oiling out occurs when the solute is supersaturated but the temperature is still above its melting point in the solvent mixture. Poor yield can result from the compound having significant solubility even in the cold solvent.

Causality and Solution:

  • Solvent System Optimization: Water is a common choice, but the polarity of your compound might necessitate a mixed solvent system to achieve the ideal solubility gradient between hot and cold conditions.

  • Seeding: If the solution is supersaturated but reluctant to crystallize, adding a seed crystal (a tiny amount of pure product) can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Step-by-Step Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude solid in a minimum amount of a "good" solvent (e.g., methanol or ethanol) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (e.g., diethyl ether or dichloromethane) dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

Issue 2: The compound is too polar for normal-phase column chromatography.

Q: My compound streaks badly or remains at the baseline (Rf = 0) on a silica gel TLC plate, even when using highly polar mobile phases like 100% ethyl acetate or methanol/dichloromethane mixtures. How can I purify it using chromatography?

A: This is a classic challenge with polar, acidic molecules on standard silica gel. The acidic nature of the carboxylic acid and the polar hydantoin ring can lead to strong, irreversible binding to the acidic silanol groups on the silica surface.[7]

Causality and Solution:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.5-2% acetic acid) to the mobile phase will protonate your compound, reducing its interaction with the silica and leading to better elution and peak shape.

  • Use a More Polar Mobile Phase System: A solvent system containing ammonia in methanol can be effective for very polar compounds.[7]

  • Switch to Reversed-Phase Chromatography: Reversed-phase (e.g., C18-functionalized silica) is often the best choice for highly polar molecules. The stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.

Data Summary: Recommended Solvent Systems for Chromatography

Chromatography TypeStationary PhaseRecommended Mobile Phase SystemTarget Rf
Normal-PhaseSilica GelDichloromethane:Methanol:Acetic Acid (e.g., 90:10:1)~0.3
Reversed-PhaseC18 SilicaWater:Acetonitrile with 0.1% Formic or Acetic AcidVaries
Issue 3: Purity assessment by HPLC shows broad or tailing peaks.

Q: My HPLC analysis shows a peak for my compound, but it is broad and tails significantly. How can I improve the peak shape to get an accurate purity reading?

A: Peak tailing for acidic compounds in reversed-phase HPLC is often due to secondary interactions with the stationary phase. [8][9]

Causality and Solution:

  • Mobile Phase pH: The carboxylic acid on your molecule can interact with residual, un-capped silanol groups on the C18 stationary phase. Operating the mobile phase at a low pH (e.g., 2.5-3.5) by adding an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) will ensure your compound is fully protonated and minimize these unwanted ionic interactions.

  • Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to control the pH effectively.[9]

Step-by-Step Protocol: HPLC Method Optimization

  • Initial Conditions: Start with a C18 column and a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Elution: Run a gradient from 5% to 95% Solvent B over 15-20 minutes to determine the approximate retention time of your compound.

  • Isocratic Elution (Optional): Once the retention time is known, you can develop an isocratic (constant mobile phase composition) method for routine purity checks.

  • Troubleshooting: If peak tailing persists, ensure your column is in good condition and consider a column with high-purity silica and robust end-capping.

Visualization of the Purification Workflow

The following diagram illustrates a decision-making workflow for purifying your crude this compound.

Purification_Workflow Crude Crude Product (Solid, Oil, or Gummy) Trituration Trituration (e.g., with Diethyl Ether) Crude->Trituration Solid_Obtained Is a Solid Obtained? Trituration->Solid_Obtained Recrystallization Recrystallization (e.g., Water/Ethanol) Solid_Obtained->Recrystallization Yes Column Column Chromatography Solid_Obtained->Column No Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Purity_Check_1->Column <95% Pure Final_Product Pure Product Purity_Check_1->Final_Product >95% Pure Polarity_Check Too Polar for Silica? Column->Polarity_Check Normal_Phase Normal-Phase (Acidified Mobile Phase) Polarity_Check->Normal_Phase No Reversed_Phase Reversed-Phase (C18, Water/ACN) Polarity_Check->Reversed_Phase Yes Purity_Check_2 Purity Check (TLC/HPLC) Normal_Phase->Purity_Check_2 Reversed_Phase->Purity_Check_2 Purity_Check_2->Recrystallization <95% Pure, Crystalline Purity_Check_2->Final_Product >95% Pure

Caption: Decision workflow for purification strategy selection.

References

  • Wang, D. C., Yao, S., & Song, H. (2013). Development of high performance liquid chromatographic method with pre-column derivatization for determination of enantiomeric purity of hydantoin-5-acetic acid. Journal of the Chemical Society of Pakistan, 35. [Link]

  • ResearchGate. (2013). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. (2019). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 24(15), 2794. [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • MySkinRecipes. (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. [Link]

  • National Institutes of Health. (2020). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. [Link]

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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Spirohydantoins

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've often seen promising compounds falter between the flask and the assay plate. Spirohydantoins are a fascinating and potent class of molecules, but their journey from synthesis to validated bioactivity is filled with subtle pitfalls. When a researcher calls, frustrated by low or inconsistent results, the problem is rarely a single, glaring error. Instead, it's usually a cascade of small, unexamined factors.

This guide is structured to mirror a real troubleshooting process. We'll start with the most common and impactful issues and progressively drill down into more nuanced chemical and biological challenges. Think of this not as a simple list of FAQs, but as a diagnostic workflow to systematically identify and solve the root cause of low bioactivity in your spirohydantoin candidates.

Level 1: The "Big Three" - Initial Diagnostic Questions

Before diving into complex chemical analytics, let's address the most frequent culprits behind disappointing bioactivity. Answering these questions honestly can solve a surprising number of issues.

Q1: My newly synthesized spirohydantoin shows significantly lower activity than the literature values. Where do I even begin to troubleshoot?

This is the most common call we get. Low bioactivity is a symptom, not the disease. The underlying cause almost always falls into one of three categories: Purity , Stereochemistry , or Structural Integrity . Before you rerun a single assay, you must work through a systematic process of elimination.

A fourth possibility, Assay Interference , should also be considered, as your compound may be producing a false negative or artificially low reading. Finally, Compound Stability can lead to loss of activity over time.

We can visualize this initial diagnostic workflow as a decision tree:

G start Low Bioactivity Observed purity Is the compound >95% pure by HPLC/LC-MS? start->purity structure Is the structure confirmed (NMR, HRMS)? purity->structure Yes repurify Action: Re-purify compound (e.g., column, prep-HPLC, recrystallization). purity->repurify No chirality Was the active enantiomer isolated or synthesized? structure->chirality Yes recharacterize Action: Re-run full characterization (2D NMR). Check for isomers/degradation. structure->recharacterize No stability Was the compound handled and stored correctly? chirality->stability Yes separate Action: Perform chiral separation and test pure enantiomers. chirality->separate No (Racemic) assay Could the compound be interfering with the assay? stability->assay Yes resynthesize Action: Re-synthesize with fresh reagents and controlled conditions. stability->resynthesize No counterscreen Action: Run assay counter-screens to detect interference. assay->counterscreen Possible end_good Problem Likely Solved. Re-test bioactivity. assay->end_good No repurify->purity recharacterize->resynthesize separate->end_good counterscreen->end_good

Caption: Initial diagnostic workflow for low bioactivity.
Level 2: Synthesis and Structural Integrity

If your initial check points to issues with the compound itself, a deeper dive into the synthesis and characterization is required.

Q2: I ran a Büchner-Bergs reaction, and while I got a product with the right mass, the activity is poor. What could have gone wrong?

The Büchner-Bergs is a robust multicomponent reaction, but its simplicity can mask potential pitfalls.[1][2] The mechanism involves the formation of an aminonitrile intermediate, which then reacts with carbonate and cyclizes to the hydantoin.[3]

  • Incomplete Cyclization: A common side product is the uncyclized N-carbamoyl amino acid. This can happen if the final cyclization step (often requiring heat and acidic workup) is incomplete. This impurity will have a different polarity and NMR signature but may co-precipitate with your product.

  • Side Reactions from Reagents: Ensure your reagent ratios are correct. An excess of cyanide can lead to side products.[1] The pH must also be controlled; strongly alkaline conditions can degrade the cyanide reagent, while acidic conditions can inhibit the initial cyanohydrin formation.[1]

  • Thermodynamic vs. Kinetic Products: For spirohydantoins derived from substituted cyclic ketones (like cyclohexanones), the reaction can yield different stereoisomers. The thermodynamically more stable product is typically favored, with the bulky groups in equatorial positions to minimize steric hindrance.[4] If your target is a less stable kinetic product, you may be isolating the wrong, inactive isomer.

Q3: How can I use NMR to definitively confirm the hydantoin ring is correctly formed and not a ring-opened impurity?

Standard 1D ¹H and ¹³C NMR might be ambiguous, especially when trying to distinguish between the desired hydantoin and a potential perhydro-1,3-diazepine-2,4-dione isomer, which can have very similar spectra.[5][6]

The solution is 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy .[5] This experiment shows correlations between protons and carbons that are 2-3 bonds away.

  • Key Correlation: Look for a correlation from the N-H protons of the hydantoin ring to the two carbonyl carbons (C2 and C4). An uncyclized intermediate will not show these specific long-range correlations.

  • Characteristic Shifts: Hydantoin carbonyls (C2 and C4) typically appear in the 155-180 ppm range in ¹³C NMR.[7] The spiro carbon (C5) will be a quaternary carbon signal, often around 55-70 ppm.

Analysis Technique What It Confirms What to Look For
¹H NMR Correct proton environment & integrationPresence of two distinct N-H signals (if unsubstituted). Correct number of protons for substituents.
¹³C NMR Correct carbon backboneTwo carbonyl signals (~155-180 ppm). Quaternary spiro-carbon signal (~55-70 ppm).[7]
HRMS (High-Res Mass Spec) Elemental FormulaExact mass matches the calculated molecular formula to within 5 ppm.
2D HMBC NMR Unambiguous ConnectivityCorrelation from N-H protons to both C2 and C4 carbonyls, confirming the 5-membered ring.[5]
Level 3: The Chirality Problem

For spirohydantoins, stereochemistry is not an academic detail; it is fundamental to bioactivity. Biological systems are chiral, and they will interact differently with each enantiomer of your compound.

Q4: My synthesis produces a racemic mixture. Why is this a problem if the literature target is also racemic?

Even if the original discovery was a racemate, it's poor practice and often misleading. One enantiomer (the eutomer) is typically responsible for the majority of the desired activity, while the other (the distomer) can be inactive or even contribute to off-target toxicity.[8]

When you test a 50:50 racemic mixture, you are effectively testing your active compound at only half the reported concentration. This can easily make a potent compound appear weak or inactive. Regulatory bodies like the FDA now strongly encourage the development of single-enantiomer drugs.[9]

Q5: What is a reliable, step-by-step method for separating the enantiomers of my spirohydantoin?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard.[10] Polysaccharide-based CSPs are exceptionally effective for hydantoin derivatives.[11][12]

G cluster_0 Chiral HPLC Method Development Workflow start Dissolve Racemic Mixture (e.g., in Mobile Phase) col_select Column Selection: Start with Polysaccharide CSP (e.g., Chiralpak AD/OD, Amylose-SA) start->col_select mp_select Mobile Phase Screening: 1. n-Hexane/Isopropanol (e.g., 90:10) 2. Acetonitrile/Methanol 3. Supercritical Fluid (SFC) with CO2/Alcohol col_select->mp_select optimize Optimization: - Adjust solvent ratio - Modify flow rate - Change temperature mp_select->optimize resolved Baseline Resolution? optimize->resolved resolved->mp_select No, try new mobile phase scaleup Scale up to Preparative HPLC for bulk separation. resolved->scaleup Yes end Collect & Analyze Pure Enantiomer Fractions scaleup->end

Caption: Workflow for chiral separation of spirohydantoins.
Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Begin with a polysaccharide-based CSP. Columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are excellent starting points and show broad applicability for hydantoins.[12] Immobilized phases (e.g., Amylose-SA) offer greater solvent compatibility.[11]

  • Mobile Phase Screening (Isocratic):

    • Normal Phase (Most Common): Start with a mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting condition is 90:10 (Hexane:IPA) at a flow rate of 1 mL/min.[12]

    • Polar Organic Mode: If normal phase fails, try 100% Methanol or Acetonitrile/Methanol mixtures.

    • Reversed Phase: This is less common for these CSPs but can be attempted with Acetonitrile/Water or Methanol/Water if the compound is sufficiently polar.

  • Detection:

    • Use a UV detector set to a wavelength where your compound has strong absorbance (e.g., 254 nm if it contains an aromatic ring).

  • Optimization:

    • If partial separation is observed, adjust the ratio of the mobile phase. Increasing the alcohol content generally reduces retention time but may decrease resolution.

    • Temperature can also influence selectivity. Test at different column temperatures (e.g., 15°C, 25°C, 40°C).

  • Scale-Up:

    • Once an analytical method provides baseline separation, it can be scaled to a larger preparative column to isolate milligram-to-gram quantities of each pure enantiomer for biological testing.

Level 4: Assay Interference and Compound Stability

If your compound is pure, structurally correct, and you've isolated the correct enantiomer, but the activity is still low, you must consider how the molecule is behaving in the assay environment or during storage.

Q6: Could my spirohydantoin be a "Pan-Assay Interference Compound" (PAINS) and be generating a false result?

Yes, this is a significant concern in drug discovery. PAINS are compounds that appear as hits in many different assays through non-specific mechanisms, rather than by specific binding to the target.[13][14] Common interference mechanisms include:

  • Chemical Reactivity: Some substructures are inherently reactive and can covalently modify proteins in the assay (e.g., reacting with cysteine thiols). Common culprits include quinones, rhodanines, and enones.[8][15] While the hydantoin ring itself is not a classic PAINS alert, the overall structure of your molecule could contain a reactive moiety.

  • Colloidal Aggregation: At higher concentrations, some compounds form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (like H₂O₂), which can disrupt assay function.[16]

How to Test for Interference:

  • Run a Counter-Screen: Test your compound in an assay that uses the same detection technology (e.g., fluorescence) but a completely unrelated biological target. Activity in this assay is a red flag.

  • Vary Target Concentration: True inhibitors often show an IC₅₀ that is independent of the enzyme concentration, whereas aggregators will show a steep dependence.

  • Add Detergent: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt colloidal aggregates. If the inhibitory activity of your compound disappears in the presence of detergent, it was likely acting as an aggregator.

Q7: My compound was active when first synthesized, but lost potency after being stored in DMSO. What happened?

This points to a stability issue. The hydantoin ring, while generally stable, is susceptible to hydrolysis, particularly under basic conditions, which opens the ring to form a hydantoic acid derivative.[17][18][19]

  • pH Sensitivity: Alkaline conditions (high pH) promote hydroxyl-ion-mediated attack on the carbonyl carbons, leading to ring-opening.[20] If your assay buffer is basic (pH > 8), your compound could be degrading during the incubation period.

  • Storage Conditions: While DMSO is a common solvent, old or wet DMSO can be problematic. Long-term storage in aqueous buffers is generally not recommended. For optimal stability, store spirohydantoins as a dry powder at -20°C in a desiccated environment, protected from light.[21] Prepare solutions fresh from this solid stock for each experiment.

If you suspect degradation, re-analyze your sample by LC-MS. The appearance of a new peak with a mass corresponding to your compound + 18 Da (the addition of a water molecule) is strong evidence of hydrolysis.

References

  • Jurin, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Molecules. Available at: [Link]

  • Senior, M. M., et al. (2007). Unambiguous structural characterization of hydantoin reaction products using 2D HMBC NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]

  • Périda, M., et al. (2002). Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Diagram]. Available at: [Link]

  • C13-NMR. (n.d.). Hydantoines - C13-NMR. [Database]. Available at: [Link]

  • Pojarlieff, I. G., & Blagoeva, I. B. (2025). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. ResearchGate. Available at: [Link]

  • Bajorath, J. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • Blagoeva, I., Pojarlieff, I., & Dimitrov, V. S. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Semantic Scholar. Available at: [Link]

  • Kaur, J., Bansal, Y., & Bansal, G. (2016). Proposed degradation pathways of the drug under different hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • ResearchGate. (2025). Addressing Compound Reactivity and Aggregation Assay Interferences. [Publication]. Available at: [Link]

  • Banks, M. N., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. [Publication]. Available at: [Link]

  • Blagoeva, I. B., & Pojarlieff, I. G. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Baell, J. B., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available at: [Link]

  • ResearchGate. (n.d.). Comment on 'The Ecstasy and Agony of Assay Interference Compounds'. [Publication]. Available at: [Link]'

  • Patching, S. G. (2016). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Open MedScience. Available at: [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • D'hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Book chapter]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • MDPI. (n.d.). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. [Journal article]. Available at: [Link]

  • Malaysian Journal of Chemistry. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available at: [Link]

  • Krstulović, A. M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • ResearchGate. (n.d.). Pan-assay interference compounds (PAINS). [Diagram]. Available at: [Link]

  • ResearchGate. (2025). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. [Publication]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Dudič, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Available at: [Link]

  • Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Chiral HPLC for effective enantiomer separation. [Diagram]. Available at: [Link]

  • Cabordery, A. C., et al. (2010). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of MS and MS2 data of fragments of the impurity. [Diagram]. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Guidebook]. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Available at: [Link]

  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. [Application Note]. Available at: [Link]

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Technical Support Center: Enhancing the Stability of Spirohydantoin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spirohydantoin-based molecules, such as the well-known MDM2-p53 inhibitors, represent a cornerstone in modern medicinal chemistry. Their unique three-dimensional structure allows for potent and selective interactions with challenging protein targets. However, the inherent chemical liabilities of the hydantoin ring system often present significant stability challenges, impacting shelf-life, assay reproducibility, and ultimately, translational potential. This guide provides researchers with a comprehensive resource for diagnosing, troubleshooting, and mitigating common stability issues encountered during the development of spirohydantoin-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for spirohydantoin-based inhibitors?

The primary stability concerns for the spirohydantoin scaffold are hydrolysis and epimerization.

  • Hydrolysis: The hydantoin ring is susceptible to cleavage under both acidic and basic conditions. The most common pathway involves hydrolysis of one of the amide bonds, leading to the formation of an amino acid derivative, which is typically inactive. This process is often the main contributor to the degradation of these compounds in aqueous buffers.

  • Epimerization: The stereocenter at the spiro-carbon can be prone to epimerization, particularly under basic conditions. This is a critical issue as the biological activity of these inhibitors is highly dependent on a specific stereoisomer. The loss of stereochemical integrity leads to a reduction in potency and can complicate data interpretation.

  • Oxidation: While less common for the core itself, substituents on the spirohydantoin scaffold can be susceptible to oxidation, especially if they contain electron-rich aromatic rings or other easily oxidized functional groups. This can be exacerbated by exposure to air, light, or certain metal ions in buffer solutions.

Q2: How significantly does pH impact the stability of my spirohydantoin compound?

The effect of pH is profound and is arguably the single most critical parameter to control. Generally, spirohydantoin inhibitors exhibit their greatest stability in a slightly acidic to neutral pH range (typically pH 5.0-7.0).

  • Under Basic Conditions (pH > 8): The rate of both hydrolytic cleavage and epimerization increases significantly. The deprotonation of the N-H protons on the hydantoin ring can facilitate nucleophilic attack by hydroxide ions.

  • Under Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bonds becomes the predominant degradation pathway.

It is imperative to perform a pH-rate profile analysis early in development to identify the optimal pH for storage and for use in biological assays.

Q3: What is the expected shelf-life of a typical spirohydantoin inhibitor?

Shelf-life is highly compound-specific and depends on storage conditions.

  • Solid State: As a dry, crystalline solid, protected from light and moisture at -20°C or -80°C, a spirohydantoin compound can be stable for years.

  • In Solution (DMSO): Stock solutions in anhydrous DMSO are generally stable for several months when stored at -80°C. However, repeated freeze-thaw cycles should be avoided as this can introduce moisture, leading to hydrolysis over time.

  • In Aqueous Buffer: This is the most challenging condition. In a non-optimized aqueous buffer at 37°C, the half-life of a spirohydantoin inhibitor can range from a few hours to a couple of days. This instability can lead to a time-dependent loss of potency in cell-based or biochemical assays.

Troubleshooting Guides

This section addresses specific experimental issues with actionable solutions and explains the scientific rationale behind each recommendation.

Issue 1: Rapid Loss of Compound Activity in Aqueous Assay Buffer
  • Symptoms:

    • IC50 values increase over the duration of a multi-day experiment.

    • LC-MS analysis of the assay medium shows new peaks corresponding to the hydrolyzed product.

    • Poor reproducibility between experiments.

  • Root Cause Analysis: The most likely cause is the hydrolytic instability of the hydantoin ring in the aqueous environment of the cell culture medium or biochemical assay buffer, which is typically buffered around pH 7.4.

  • Solutions & Mitigation Strategies:

    • Buffer Optimization:

      • Action: Determine the compound's pH-stability profile (see Protocol 1). If stability is higher at a slightly lower pH (e.g., 6.5-7.0), assess if your assay can tolerate this change without affecting biological performance.

      • Rationale: Minimizing the concentration of hydroxide ions can significantly slow the rate of base-catalyzed hydrolysis.

    • Formulation with Excipients:

      • Action: For in-vitro studies, consider formulating the compound with stabilizing excipients like cyclodextrins.

      • Rationale: Encapsulating the inhibitor within the hydrophobic core of a cyclodextrin can shield the labile hydantoin ring from water molecules, thereby reducing the rate of hydrolysis.

    • Structural Modification (Lead Optimization):

      • Action: Introduce electron-withdrawing groups (EWGs) on the aromatic rings attached to the hydantoin core. A common strategy involves placing fluorine or chlorine atoms at key positions.

      • Rationale: EWGs decrease the electron density on the carbonyl carbons of the hydantoin ring, making them less electrophilic and therefore less susceptible to nucleophilic attack by water. This is a well-established strategy in medicinal chemistry to block metabolic soft spots and improve chemical stability.

    • Assay Design Modification:

      • Action: Reduce the incubation time of the assay. Prepare fresh compound dilutions in aqueous buffer immediately before adding them to the assay.

      • Rationale: This is a practical, immediate step to minimize the impact of degradation. By reducing the time the compound spends in the destabilizing aqueous environment, you can obtain more accurate and reproducible results.

Issue 2: Appearance of an Epimer in the Sample upon Storage or Analysis
  • Symptoms:

    • Chiral HPLC analysis shows a new peak corresponding to the diastereomer or enantiomer.

    • A gradual decrease in biological potency that cannot be explained by hydrolysis alone.

  • Root Cause Analysis: The stereocenter at the spiro-junction is undergoing epimerization, likely catalyzed by basic conditions or trace impurities in solvents.

  • Solutions & Mitigation Strategies:

    • Strict pH Control:

      • Action: Ensure all solvents and buffers used for storage, purification, and analysis are free of basic contaminants (e.g., amines). Use buffers in the slightly acidic range (pH 5-6) where possible.

      • Rationale: Epimerization at the spiro-carbon is often base-catalyzed. Removing the base or lowering the pH can effectively halt this process.

    • Structural Modification to Increase Steric Hindrance:

      • Action: Introduce bulky substituents near the spiro-center.

      • Rationale: Increasing the steric bulk around the chiral center can create a higher energy barrier for the planar transition state required for epimerization, thus locking the desired conformation and preventing racemization.

    • Solvent Selection:

      • Action: For purification, avoid protic solvents like methanol if basic modifiers are used. Opt for aprotic solvents (e.g., acetonitrile) with acidic modifiers (e.g., formic acid or TFA) in reversed-phase HPLC.

      • Rationale: Protic solvents can facilitate the proton transfer steps involved in the epimerization mechanism. Using an aprotic mobile phase with an acidic modifier ensures a low pH environment and minimizes this risk.

Data & Visualization

Stability Improvement Workflow

The following workflow outlines a systematic approach to diagnosing and improving the stability of a novel spirohydantoin inhibitor.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Mitigation Strategy Hit Initial Hit Compound Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) Hit->Forced_Deg LCMS_Analysis LC-MS Analysis to Identify Degradants Forced_Deg->LCMS_Analysis Diagnosis Identify Liability (Hydrolysis? Epimerization?) LCMS_Analysis->Diagnosis Hydrolysis Hydrolysis Confirmed Diagnosis->Hydrolysis Yes Epimerization Epimerization Confirmed Diagnosis->Epimerization Yes Structural_Mod Structural Modification (e.g., add EWGs, bulky groups) Hydrolysis->Structural_Mod Formulation Formulation Strategy (pH control, excipients) Hydrolysis->Formulation Epimerization->Structural_Mod Final_Compound Stable Lead Compound Structural_Mod->Final_Compound Formulation->Final_Compound

Caption: Workflow for identifying and mitigating spirohydantoin instability.

Common Degradation Pathways

This diagram illustrates the two primary mechanisms of degradation discussed.

Caption: Key degradation pathways for the spirohydantoin scaffold.

Table 1: Example Stability Data for Spirohydantoin Analogs

This table presents hypothetical data from a forced degradation study on a lead compound ("Lead") and two structurally modified analogs.

Compound IDModification% Remaining after 24h (pH 7.4, 37°C)% Remaining after 24h (pH 5.0, 37°C)% Epimerization after 24h (pH 9.0, 25°C)
Lead Parent Scaffold45%88%15%
Analog 1 Added 4-Fluoro group to Ar178%95%14%
Analog 2 Added bulky t-Butyl group near spiro-C48%89%<1%

Interpretation:

  • Analog 1 shows significantly improved hydrolytic stability, consistent with the addition of an electron-withdrawing group.

  • Analog 2 shows a dramatic reduction in epimerization, highlighting the effectiveness of steric hindrance in locking the desired stereochemistry.

Key Experimental Protocols

Protocol 1: Forced Degradation Study for Liability Identification

Objective: To rapidly identify the primary degradation pathways for a new spirohydantoin inhibitor under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the inhibitor in anhydrous DMSO (e.g., 10 mM).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Dilute the stock solution to 50 µM in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution to 50 µM in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution to 50 µM in a pH 7.4 phosphate buffer.

    • Oxidative Stress: Dilute the stock solution to 50 µM in a buffer containing 3% hydrogen peroxide.

    • Control: Dilute the stock solution to 50 µM in the chosen analytical mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Protect samples from light.

  • Sample Quenching: At specified time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition and quench the reaction by diluting it into the mobile phase and, if necessary, neutralizing the pH.

  • Analysis: Analyze all samples by LC-MS.

    • Monitor the disappearance of the parent compound peak.

    • Identify the mass of major degradation products to infer the degradation pathway (e.g., a mass increase of 18 Da suggests hydrolysis).

References

  • Ding, K., Lu, Y., Nikolovska-Coleska, Z., et al. (2005). Structure-Based Design of Potent Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 48(12), 4085-4089. Available at: [Link]

  • Hardcastle, I. R., Liu, J., Valeur, E., & Watson, A. (2011). Medicinal chemistry of spiro-oxindole-based inhibitors of the MDM2–p53 interaction. Medicinal Research Reviews, 31(5), 689-726. Available at: [Link]

  • Wassmann, C. D., & Kaelin, W. G. (2012). The MDM2-p53 pathway in human cancer: a success story in targeted cancer therapy. Cell Cycle, 11(12), 2243-2244. Available at: [Link]

  • Shang, X., Zhu, J., & Li, J. (2017). Recent advances in the development of spirooxindole-based inhibitors of the MDM2-p53 interaction. Future Medicinal Chemistry, 9(1), 87-103. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at: [Link]

Technical Support Center: Navigating the Scale-Up of Spirohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities encountered during the scale-up of spirohydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in transitioning spirohydantoin synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common challenges, ensuring a robust, safe, and efficient scale-up process.

Troubleshooting Guide: From Bench to Production

The synthesis of spirohydantoins, often accomplished via the versatile Bucherer-Bergs reaction or its variations, presents a unique set of challenges when moving from small to large-scale manufacturing.[1][2] Minor issues at the laboratory scale can quickly become significant roadblocks in a production environment, impacting yield, purity, and overall process viability.[3][4][5] This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: Inconsistent Yields and Reaction Stalls Upon Scale-Up

Q: We achieved an excellent yield ( >90%) in our 1L lab reactor, but upon scaling to a 50L vessel, the yield has dropped significantly, and the reaction seems to stall. What are the likely causes and how can we troubleshoot this?

A: This is a classic and multifaceted scale-up challenge. The root cause often lies in physical and chemical parameters that do not scale linearly.[5][6] Let's break down the potential culprits:

  • Mixing and Mass Transfer Limitations: In a small flask, efficient mixing is easily achieved, ensuring homogenous distribution of reactants and temperature. In a large reactor, inadequate mixing can create localized "hot spots" or areas of low reactant concentration, leading to incomplete reactions or the formation of byproducts.[5][6] The efficiency of stirring (e.g., magnetic stir bar vs. mechanical stirrer) changes dramatically with scale.

    • Solution: Re-evaluate your reactor's agitation system. This may involve changing the impeller type (e.g., from an anchor to a turbine stirrer for better axial flow), adjusting the stirring speed, or optimizing baffle placement to improve turbulence.[5] Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing in larger vessels.

  • Heat Transfer Issues: Exothermic or endothermic reactions are particularly sensitive to scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation or addition less efficient.[3][4] An uncontrolled exotherm can lead to side reactions, degradation of products or reactants, and significant safety hazards.[3][7]

    • Solution: Implement a more robust temperature control strategy. This could involve using a jacketed reactor with a high-performance thermal control unit.[5] For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.[7] Calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) are crucial for understanding the thermal profile of your reaction before scaling up.[8]

  • Solubility and Phase Issues: The Bucherer-Bergs reaction is often a multiphasic system, and the solubility of intermediates can be problematic.[9] What appears as a solution at a small scale might result in precipitation or oiling out in a larger, less agitated volume, effectively halting the reaction.

    • Solution: Re-evaluate your solvent system. While 50% alcohol is a common solvent for this reaction, you may need to adjust the co-solvent ratio or explore alternative solvents like propylene glycol or acetamide for substrates with poor solubility.[1][2] Continuous flow reactors can also mitigate these issues by improving the interfacial area between phases.[9][10]

Problem 2: Increased Impurity Profile at Larger Scales

Q: Our scaled-up batches of spirohydantoin show several new impurities that were not significant at the lab scale. How can we identify and control these?

A: The amplification of minor impurities is a common consequence of longer reaction times and altered conditions during scale-up.[3][4]

  • Causality: Impurities that are negligible at the laboratory scale can accumulate to unacceptable levels during large-scale manufacturing.[3] This can be due to extended heating times, localized temperature fluctuations, or variations in raw material quality.[3][11]

    • Identification: Utilize advanced analytical techniques to identify the structure of these impurities.[12] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is invaluable for this purpose.[12] Once the structures are known, you can often deduce their formation mechanism (e.g., over-alkylation, hydrolysis of intermediates, or polymerization).[13]

    • Control Strategies:

      • Raw Material Quality: Ensure strict quality control of your starting materials.[11][14][15] Minor contaminants in a starting ketone or cyanide source can have a magnified impact at scale.[14]

      • Reaction Optimization: Re-optimize reaction parameters such as temperature, pH, and reactant stoichiometry.[13] For the Bucherer-Bergs reaction, maintaining a pH of ~8-9 is critical.[13]

      • Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., FT-IR, Raman spectroscopy) to track the formation of both the desired product and key impurities in real-time.[16][17] This allows for more precise control over the reaction endpoint, preventing the formation of degradation products due to prolonged reaction times.

Problem 3: Crystallization and Isolation Difficulties

Q: We are struggling to achieve a consistent crystal form and particle size distribution during the isolation of our spirohydantoin. This is causing issues with filtration and downstream processing. What should we consider?

A: Crystallization is a critical step that dictates the purity, stability, and handling properties of your final product. What works for a small batch in an evaporating dish is often not transferable to a large-scale crystallizer.[18][19]

  • Understanding the Solid State:

    • Polymorphism: First, determine if your spirohydantoin exhibits polymorphism (the ability to exist in multiple crystal forms). Different polymorphs can have vastly different properties. A thorough polymorph screen is essential.[20]

    • Solubility Curve: You must understand the solubility of your product in the chosen solvent system across a range of temperatures.[19] This data is fundamental to designing a controlled crystallization process.[19]

  • Controlling the Crystallization Process:

    • Supersaturation Control: The rate of cooling or anti-solvent addition directly impacts supersaturation, which in turn governs nucleation and crystal growth. A slow, controlled cooling profile is generally preferred to avoid the rapid formation of fine, difficult-to-filter particles.[18]

    • Seeding: Introducing seed crystals of the desired polymorph can provide a template for crystal growth, leading to a more consistent and predictable outcome.[18]

    • Agitation: The mixing rate in the crystallizer influences crystal size distribution by affecting mass transfer and secondary nucleation.

Parameter Lab Scale (Typical) Production Scale (Considerations) Impact on Crystallization
Cooling Rate Rapid (e.g., ice bath)Slow, controlled profile (e.g., 5-10 °C/hour)Affects supersaturation, nucleation rate, and crystal size.[18]
Agitation Magnetic stirrerOverhead mechanical stirrer (various impeller designs)Influences mass transfer, particle suspension, and can cause crystal breakage.
Seeding Often spontaneousControlled addition of seed crystalsPromotes growth of the desired crystal form and size.[18]
Vessel Geometry Round-bottom flaskJacketed, baffled reactorAffects heat transfer and mixing homogeneity.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Bucherer-Bergs synthesis for spirohydantoins?

A1: The primary safety hazards are the use of highly toxic cyanide salts (e.g., KCN or NaCN) and the potential for runaway exothermic reactions.[13][21]

  • Cyanide Handling: All operations involving cyanide must be conducted in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE).[13] A dedicated cyanide waste disposal protocol is mandatory.[13]

  • Thermal Hazards: As discussed, the risk of an uncontrolled exotherm increases with scale.[3][7] A thorough process safety evaluation, including reaction calorimetry, is essential to define safe operating limits for temperature, dosing rates, and emergency cooling procedures.[8]

  • Pressure Build-up: The use of ammonium carbonate results in the in-situ generation of ammonia and carbon dioxide gas.[9] In a closed system, this can lead to a dangerous pressure build-up. Ensure the reactor is equipped with an adequate pressure relief system.

Q2: How can we improve the reaction time of a spirohydantoin synthesis that takes several days in a batch reactor?

A2: Long reaction times are a common issue, especially with less reactive ketones.[1]

  • Temperature and Pressure: Increasing the reaction temperature can significantly accelerate the reaction.[2] Performing the reaction in a sealed pressure vessel can help retain volatile reactants like ammonia and CO2, pushing the equilibrium towards the product.[2]

  • Alternative Technologies:

    • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the Bucherer-Bergs reaction, often at lower temperatures and with simpler work-up procedures.[1]

    • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, though scaling this technology can be challenging.[10]

    • Continuous Flow Chemistry: Flow reactors offer excellent heat and mass transfer, and the ability to operate at elevated temperatures and pressures safely.[9][10] This can reduce reaction times from hours or days to minutes.[9]

Q3: What are the best analytical methods for monitoring the progress of a spirohydantoin synthesis during scale-up?

A3: Real-time reaction monitoring is crucial for process control and optimization.[16]

  • Offline Analysis: Traditional methods like HPLC and Gas Chromatography (GC) are reliable for determining reaction conversion and impurity profiles from samples taken at intervals. Thin-Layer Chromatography (TLC) can be a quick, qualitative check.

  • In-line/Online (PAT): For real-time monitoring, spectroscopic techniques are highly effective:

    • FT-IR/Raman Spectroscopy: These methods can monitor the disappearance of the starting material's carbonyl peak and the appearance of product-specific peaks directly in the reaction vessel.[17]

    • NMR Spectroscopy: While less common for direct in-line production monitoring, stopped-flow NMR can provide detailed mechanistic and kinetic data during process development.[16]

Visualizing the Workflow

Experimental Workflow: Troubleshooting Impurity Formation

The following diagram outlines a logical workflow for addressing unexpected impurity formation during scale-up.

G cluster_0 Problem Identification cluster_1 Analysis & Characterization cluster_2 Root Cause Investigation cluster_3 Corrective & Preventative Actions cluster_4 Validation Impurity Increased Impurity Profile in Scaled-Up Batch Analyze Analyze Batch by LC-MS, HPLC, NMR Impurity->Analyze Sample Identify Identify Impurity Structures & Propose Formation Mechanism Analyze->Identify RawMaterial Audit Raw Material Quality (CoA, Re-testing) Identify->RawMaterial Investigate Potential Causes Thermal Review Thermal Profile (Calorimetry Data) Identify->Thermal Investigate Potential Causes Kinetics Study Reaction Kinetics (PAT Monitoring) Identify->Kinetics Investigate Potential Causes Optimize Re-optimize Process Parameters (DoE) RawMaterial->Optimize Data-driven Adjustments Thermal->Optimize Data-driven Adjustments Kinetics->Optimize Data-driven Adjustments Purge Develop a Purification Strategy (e.g., Recrystallization) Optimize->Purge Implement Implement In-Process Controls (IPCs) Purge->Implement Validate Validate Process at Scale Implement->Validate

Caption: A systematic approach to identifying and mitigating impurities during scale-up.

References

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Dalton, D. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]

  • Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. Available from: [Link]

  • Biosynergy Pharma. (2026). What are the challenges in scaling up the production of pharmaceutical intermediates? Available from: [Link]

  • Skoog, K., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(9), 2144. Available from: [Link]

  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757-13809. Available from: [Link]

  • American Chemical Society. (n.d.). 1.3.1 Introduction. Available from: [Link]

  • Hovione. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available from: [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Available from: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Available from: [Link]

  • Pharma Industry Review. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available from: [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Available from: [Link]

  • Arbor Pharmatech. (n.d.). How does the source of raw materials affect the quality of APIs? Available from: [Link]

  • Bakherad, M., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2398. Available from: [Link]

  • Vetter, T., et al. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Crystals, 14(1), 22. Available from: [Link]

  • BioPharm International. (2018). Elements in Raw Materials May Impact Product Quality. Available from: [Link]

  • ResearchGate. (2025). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Available from: [Link]

  • PCC Group. (2017). The quality of chemical raw materials is an important factor in pharmaceutical production. Available from: [Link]

  • PubMed. (2005). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Available from: [Link]

  • YouTube. (2021). A Scientist's Guide to Crystallization Process Development. Available from: [Link]

  • Lee, E. C., et al. (1994). Real-Time Reaction Monitoring by Continuous-Introduction Ion-Spray Tandem Mass Spectrometry. Analytical Chemistry, 66(22), 4041-4047. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available from: [Link]

  • National Society of Professional Engineers. (n.d.). How to Make Process Plants Inherently Safer. Available from: [Link]

  • PubMed. (1983). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Available from: [Link]

  • AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Available from: [Link]

  • Purdue College of Engineering. (n.d.). PROCESS SAFETY AND THE PHARMACEUTICAL INDUSTRY. Available from: [Link]

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Safety. Available from: [Link]

  • NIH. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Available from: [Link]

  • PubMed. (2014). Role of Raw Materials in Biopharmaceutical Manufacturing: Risk Analysis and Fingerprinting. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • YouTube. (2015). Optimizing crystallization hits - small to large and large to small. Available from: [Link]

  • MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • NIH. (2023). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Available from: [Link]

  • YouTube. (2025). What Role Does Reaction Kinetics Play In Drug Synthesis? - Chemistry For Everyone. Available from: [Link]

  • ResearchGate. (n.d.). Scaling continuous API synthesis from milligram to kilogram: extending the enabling benefits of micro to the plant. Available from: [Link]

  • YouTube. (2024). High throughput nanoscale crystallization for small organic molecules and pharmaceuticals - Webinar. Available from: [Link]

  • YouTube. (2021). Pharmaceutical Drug Substance Crystallization - GSK - Webinar Presentation - METTLER TOLEDO - EN. Available from: [Link]

  • Royal Society of Chemistry. (2020). Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. Available from: [Link]

  • YouTube. (2017). How To Scale Up Reactions From a Lab To Commercial Applications. Available from: [Link]

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  • NIH. (2016). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Available from: [Link]

Sources

Navigating Stereochemistry: A Technical Guide to Mitigating Epimerization in Spirohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a critical challenge in the synthesis of spirohydantoins: the prevention of epimerization. Our goal is to equip you with the scientific understanding and practical strategies to achieve high diastereoselectivity in your reactions.

Troubleshooting Guide: Addressing Common Issues in Spirohydantoin Synthesis

This section is designed to help you diagnose and resolve specific experimental challenges related to stereochemical control.

Q1: I've performed a Bucherer-Bergs reaction to synthesize a spirohydantoin and my NMR analysis shows a mixture of diastereomers. What is the primary cause of this?

The observation of diastereomeric mixtures in the Bucherer-Bergs synthesis of spirohydantoins is most commonly due to the reaction being under thermodynamic control.[1] This means that the reaction conditions (typically elevated temperatures and prolonged reaction times) allow for an equilibrium to be established between the possible diastereomeric products. The final product ratio reflects the relative thermodynamic stability of the diastereomers, rather than the kinetic rate of their formation.[2][3][4] The thermodynamically more stable product, which is often the undesired epimer, will be the major component of the mixture.

Q2: How can I favor the formation of the kinetically controlled product to potentially obtain a different diastereomer?

If the thermodynamically controlled product is not the desired one, you may want to explore conditions that favor the kinetic product. The Read reaction, which involves the cyclization of a pre-formed α-amino nitrile, is known to yield the kinetically controlled hydantoin product.[1] This approach decouples the formation of the stereocenter from the hydantoin ring formation, which can sometimes offer better stereocontrol.

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about epimerization in spirohydantoin synthesis.

Q3: What is the underlying mechanism of epimerization in the Bucherer-Bergs reaction?

Epimerization during the Bucherer-Bergs reaction is intrinsically linked to the reversibility of the key bond-forming steps under the reaction conditions. The reaction proceeds through several equilibrium steps, including the formation of an aminonitrile intermediate. The stereocenter at the spiro-carbon is established during the nucleophilic attack of cyanide on an iminium ion. Under thermodynamic control, if this step is reversible, the initially formed kinetic product can revert to the intermediate and subsequently re-form as the more stable thermodynamic product. This equilibration leads to a mixture of diastereomers, with the ratio determined by their relative Gibbs free energies.

Understanding the Control Elements: Kinetic vs. Thermodynamic Pathways

The stereochemical outcome of your spirohydantoin synthesis is a classic example of the principles of kinetic versus thermodynamic control.

G cluster_0 Reaction Pathway Starting_Materials Ketone + KCN + (NH4)2CO3 Transition_State_Kinetic Transition State (Kinetic) Starting_Materials->Transition_State_Kinetic Lower Ea (Faster Formation) Transition_State_Thermodynamic Transition State (Thermodynamic) Starting_Materials->Transition_State_Thermodynamic Higher Ea (Slower Formation) Kinetic_Product Kinetic Product (Less Stable Diastereomer) Transition_State_Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable Diastereomer) Transition_State_Thermodynamic->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Equilibration under Thermodynamic Conditions

Caption: Kinetic vs. Thermodynamic control in spirohydantoin synthesis.

Strategies for Minimizing Epimerization

Achieving high diastereoselectivity requires careful consideration of reaction parameters.

ParameterRecommendation for StereocontrolRationale
Temperature Lowering the reaction temperature can favor the kinetically controlled product.[2][3][4] However, this may significantly decrease the reaction rate. A systematic study of temperature effects is recommended to find an optimal balance between selectivity and reaction time. For some spirohydantoin syntheses, optimal yields are found between 110-130°C, with lower temperatures giving moderate yields and higher temperatures leading to decomposition.[5]Lower temperatures may not provide sufficient energy to overcome the activation barrier for the reverse reaction, thus "trapping" the kinetic product.
Reaction Time Monitor the reaction closely and quench it once the desired product is formed, before significant equilibration to the thermodynamic product can occur.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of reaching thermodynamic equilibrium.
pH Maintaining a pH in the range of 8-9 is often recommended for the Bucherer-Bergs reaction.[6] Drastic deviations from this range can lead to side reactions and potentially impact stereoselectivity.The ammonium carbonate acts as a buffer. Strongly alkaline conditions can degrade cyanide, while acidic conditions can hinder the necessary nucleophilic additions.
Solvent The choice of solvent can influence reaction rates and equilibria. Protic solvents like aqueous ethanol are common.[7] For challenging substrates, solvents like acetamide or dimethylformamide have been used.[1] The solvent can affect the stability of intermediates and transition states, thereby influencing the stereochemical outcome.[8][9]Solvent polarity and its ability to solvate charged intermediates can alter the energy landscape of the reaction pathways.

Recommended Experimental Protocol: A Kinetically-Favored Approach

For instances where the thermodynamic product is undesired, a two-step approach focusing on kinetic control is recommended. This protocol is based on the principles of the Read reaction.[1]

Step 1: Synthesis of the α-Aminonitrile (Strecker Synthesis)

  • To a stirred solution of the starting ketone (1.0 equiv) and aniline (1.1 equiv) in glacial acetic acid at room temperature, add trimethylsilyl cyanide (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting ketone is consumed.

  • Carefully pour the reaction mixture into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the aminonitrile.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Cyclization to the Spirohydantoin

  • Dissolve the crude α-aminonitrile in a suitable solvent (e.g., ethanol/water).

  • Add an excess of an isocyanate (e.g., potassium isocyanate or an organic isocyanate).

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.

  • Upon completion, acidify the reaction mixture with HCl to induce the final cyclization and precipitation of the spirohydantoin product.[10]

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the spirohydantoin, which is expected to be enriched in the kinetically favored diastereomer.

G cluster_1 Kinetic Control Workflow Start Starting Ketone Step1 Step 1: Strecker Synthesis (Aniline, TMSCN, Acetic Acid) Start->Step1 Intermediate α-Aminonitrile Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Isocyanate, Heat, Acid) Intermediate->Step2 Product Kinetically Favored Spirohydantoin Step2->Product

Caption: Workflow for kinetically controlled spirohydantoin synthesis.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Study of temperature dependence of yields for spirohydantoins 3. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Encyclopedia MDPI. [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13). [Link]

  • Formation of hydantoins under modified Bucherer–Bergs and Hoyer's reaction conditions. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Kuster, G., Scheeren, H. W., & Rutjes, F. P. J. T. (2006). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. Journal of Combinatorial Chemistry, 8(1), 85-92. [Link]

  • Bucherer-Bergs Hydantoin Synthesis. (2017). Chem-Station Int. Ed.[Link]

  • Nieto, M. J., Philip, A. E., Poupaert, J. H., & McCurdy, C. R. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Journal of Combinatorial Chemistry, 7(2), 258-263. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. (1981). Annales Pharmaceutiques Francaises, 39(4), 329-338. [Link]

  • Nieto, M. J., Philip, A. E., Poupaert, J. H., & McCurdy, C. R. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 258-263. [Link]

  • Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. (2023). Chemical Science, 14(21), 5695-5700. [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(18), 2593-2596. [Link]

  • LibreTexts. (2019). 14.11: Kinetic Versus Thermodynamic Products. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry. [Link]

  • Tao, B., & Sharpless, K. B. (2003). The Use of pH to Influence Regio- And Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters, 5(3), 281-284. [Link]

  • Fitri, A. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Oh, S. E., & Logan, B. E. (2003). The relative effectiveness of pH control and heat treatment for enhancing biohydrogen gas production. Environmental Science & Technology, 37(21), 5039-5044. [Link]

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Technical Support Center: Interpreting NMR Spectra of Complex Spirohydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the structural elucidation of complex spirohydantoins. As a class of compounds with significant therapeutic potential, particularly as anticonvulsants and antiarrhythmic agents, their structural verification is paramount.[1][2] The unique three-dimensional architecture, centered around a quaternary spiro-carbon, introduces significant challenges in NMR spectral interpretation. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered by researchers in the field. It provides not only solutions but also the underlying principles to empower you to tackle unforeseen challenges.

Frequently Asked Questions & Troubleshooting Guides
Question 1: Why do the two protons of a methylene group (CH₂) near the spiro-center appear as two distinct and complex signals instead of a single peak?

Answer:

This phenomenon is due to the presence of diastereotopic protons . The spiro-carbon atom is a quaternary stereocenter, which makes the molecule chiral. Even if other stereocenters are absent, the spiro-center renders the local environment asymmetric.

  • Causality: A methylene group (CH₂) adjacent to this chiral center has two protons, let's call them Hₐ and Hₑ. Because of the fixed, three-dimensional structure of the spiro-rings, Hₐ and Hₑ are in chemically non-equivalent environments.[3][4] One proton might be oriented 'axially' relative to a ring system, while the other is 'equatorial', or one might be closer to an electronegative substituent than the other. They cannot be interchanged by simple bond rotation or any symmetry operation within the molecule.[5]

  • Spectral Manifestation: Consequently, these diastereotopic protons have different chemical shifts (δ) and will couple not only to neighboring protons but also to each other (geminal coupling, ²JHH). This results in two separate signals, often appearing as a pair of complex multiplets or, in simpler cases, two doublets of doublets (dd).[4]

  • Troubleshooting & Confirmation: The best way to confirm that two protons are a diastereotopic pair is to use a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment. You will observe a cross-peak connecting the two distinct signals, confirming their geminal coupling relationship.[6]

Question 2: My ¹H NMR spectrum is a crowded, overlapping mess, especially in the 1-4 ppm region. What is the standard workflow to systematically assign these signals?

Answer:

Signal overlap is the most common hurdle for molecules of this complexity. A one-dimensional ¹H NMR spectrum is rarely sufficient for a complete assignment. A systematic, multi-dimensional approach is required. The workflow below is a field-proven strategy for dissecting complex spectra.[6][7]

NMR_Workflow cluster_3D 3D Structure & Stereochemistry H1 ¹H NMR (Initial Overview) C13 ¹³C & DEPT-135 (Carbon Count & Type) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC Resolve Overlap C13->HSQC COSY ¹H-¹H COSY (H-H Spin Systems) HSQC->COSY Build Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC Connect Fragments & Quaternary Cs NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Determine Stereochemistry

Caption: Standard workflow for spirohydantoin structure elucidation.

Workflow Explanation:

  • Carbon Count & Type (¹³C & DEPT): First, acquire a ¹³C spectrum to count the number of unique carbons. A DEPT-135 experiment will then differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals), while quaternary carbons will be absent.[6]

  • Direct C-H Attachment (¹H-¹³C HSQC): The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most critical step for resolving overlap. It generates a 2D plot where each peak correlates a proton signal with the signal of the carbon it is directly attached to.[8] This immediately spreads the crowded proton signals out over the wider carbon chemical shift range, allowing for unambiguous assignment of each C-H pair.

  • Build Spin Systems (¹H-¹H COSY): With C-H pairs identified, use the COSY spectrum to connect them. Cross-peaks in a COSY spectrum show which protons are coupling to each other (typically through 2 or 3 bonds).[9][10] This allows you to build molecular fragments, like a chain of -CH₂-CH-CH₂-.

  • Connect the Pieces (¹H-¹³C HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the full structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[6][11] This is essential for connecting the fragments you built with COSY and, crucially, for identifying and assigning quaternary carbons (like the spiro-carbon and carbonyls), which have no attached protons.[8]

Question 3: How can I definitively determine the relative stereochemistry? The spiro-center creates multiple diastereomers.

Answer:

Determining relative stereochemistry requires probing the spatial arrangement of atoms, not just their through-bond connectivity. For this, Nuclear Overhauser Effect (NOE) experiments are the gold standard.[12] These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds.[13] The two primary experiments are NOESY and ROESY.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most common experiment for determining stereochemistry in small to large molecules.[14] A cross-peak between two protons indicates they are spatially proximate.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is essential for medium-sized molecules (approx. 700-1200 Da), where the standard NOE effect can be zero or very weak, making signals disappear in a NOESY spectrum.[15][16] For spirohydantoins, which often fall in this range, ROESY can be more reliable. A key advantage is that ROESY cross-peaks always have an opposite phase to the diagonal peaks, which helps distinguish them from artifacts related to chemical exchange.[15]

Feature2D NOESY2D ROESY
Primary Use Small (< 600 Da) & Large (> 1200 Da) moleculesMedium-sized molecules (700-1200 Da) or when NOESY fails[15][16]
Mechanism Through-space dipolar couplingSpin-locking field, through-space coupling
Artifacts Spin diffusion can lead to false positives in large moleculesTOCSY artifacts can appear, but are distinguishable by phase[15]
Cross-Peak Phase Same phase as diagonal for large molecules; opposite for small[15]Always opposite phase to the diagonal[15]

Experimental Protocol: 2D NOESY for Stereochemistry Assignment

  • Sample Preparation: Prepare a sample of 5-10 mg of the purified spirohydantoin in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The sample must be free of paramagnetic impurities (e.g., dissolved oxygen, metal ions), which can quench the NOE effect. Degas the sample with several freeze-pump-thaw cycles.

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H.

    • Acquire a standard ¹H spectrum and calibrate the 90° pulse width.

  • NOESY Experiment Parameters:

    • Use a standard noesygpph pulse sequence.

    • Mixing Time (d8): This is the most critical parameter. It is the time during which NOE transfer occurs. Start with a mixing time of 500-800 ms. Run a series of experiments with varying mixing times (e.g., 300 ms, 500 ms, 1 s) to monitor the build-up of NOE cross-peaks and avoid spin diffusion.

    • Acquisition Time (aq): Set to acquire data for at least 0.25 s to ensure good resolution.

    • Number of Scans (ns): Typically 8 to 16 scans per increment, depending on sample concentration.

    • Number of Increments (in F1): Use at least 256-512 increments for adequate resolution in the indirect dimension.

  • Data Processing & Interpretation:

    • Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phase the spectrum carefully.

    • Look for off-diagonal cross-peaks. A peak at coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is spatially close to the proton at δ₂. Map these correlations onto your 2D structure to build a 3D model.

Question 4: Even with a full suite of 2D NMR data, some assignments are ambiguous. Can computational methods provide a definitive answer?

Answer:

Yes. When experimental data is insufficient to distinguish between possible isomers, computational chemistry offers a powerful solution for structure verification.[17][18] The standard method involves calculating the NMR chemical shifts for all possible diastereomers using Density Functional Theory (DFT) and comparing the predicted spectra to the experimental data.[17][18]

The DP4+ probability analysis is a widely accepted statistical method for this purpose.[19] It compares the goodness-of-fit between the experimental ¹H and ¹³C chemical shifts and the computed shifts for each candidate isomer, providing a probability score for each structure being the correct one.

DP4_Workflow START Propose Possible Diastereomers (A, B, C...) CONF_SEARCH Perform Conformational Search (e.g., GMMX, CREST) for each isomer START->CONF_SEARCH OPTIMIZE Optimize Geometry of all Low-Energy Conformers (DFT) CONF_SEARCH->OPTIMIZE NMR_CALC Calculate NMR Shielding Tensors (e.g., mPW1PW91/6-311+G(2d,p)) OPTIMIZE->NMR_CALC BOLTZMANN Boltzmann-average Chemical Shifts over the conformational ensemble NMR_CALC->BOLTZMANN DP4 Compare Calculated vs. Experimental Shifts using DP4+ Analysis BOLTZMANN->DP4 RESULT Highest Probability Score Indicates Correct Structure DP4->RESULT

Caption: Workflow for computational structure verification using DP4+.

This approach is particularly valuable for complex spirocyclic systems where subtle conformational differences can significantly impact chemical shifts. It serves as an unbiased, quantitative method to finalize a structural assignment when traditional methods are inconclusive.[19][20]

References
  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-32. [Link]

  • Trigo, G. G., Martínez, M. M., & Gálvez, E. G. (1981). PMR and 13C-NMR Spectroscopy of Tropane and N-Substituted Nortropane Spirohydantoins. Journal of Pharmaceutical Sciences, 70(1), 87-89. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018). NOESY and ROESY. NMR Facility Documentation. [Link]

  • Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(20), 7088. [Link]

  • UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. UCSD Chemistry and Biochemistry. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs Blog. [Link]

  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs Blog. [Link]

  • Jan. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? Chemistry Stack Exchange. [Link]

  • Li, Y., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 10-16. [Link]

  • Fadda, A. A., et al. (2015). Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl). ResearchGate. [Link]

  • Zanda, M. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Future Medicinal Chemistry, 9(13), 1547-1566. [Link]

  • Jana, S., et al. (2014). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 184-190. [Link]

  • University of Calgary. (n.d.). From 1H NMR, we get: Chemical shift data (δ). Chem 351/353 Textbook. [Link]

  • Luy, B., & Kessler, H. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Compounds as Drugs (pp. 331-368). Birkhäuser Basel. [Link]

  • Ashenhurst, J. (2012). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. [Link]

  • Grimblat, N., et al. (2021). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, 121(15), 9347-9397. [Link]

  • Rusakov, Y. Y., & Krivdin, L. B. (2021). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry, 7(1), 12. [Link]

  • Heravi, M. M., et al. (2015). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma Blog. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen's Blog. [Link]

  • The Organic Chemistry Tutor. (2023). NMR Spectroscopy Interpretation (Example). YouTube. [Link]

  • Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 23-34. [Link]

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Validation & Comparative

A Comparative Analysis of Spirohydantoin Derivatives in Anticancer Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the spirohydantoin scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging various oncogenic targets. This guide offers a comprehensive comparative analysis of spirohydantoin derivatives, synthesizing data from multiple studies to provide researchers, scientists, and drug development professionals with an in-depth understanding of their therapeutic potential. We will delve into their cytotoxic profiles across a range of cancer cell lines, explore their mechanisms of action, and provide detailed protocols for key evaluative assays, ensuring a robust framework for future research and development.

The Rationale for Spirohydantoin Derivatives in Oncology

The hydantoin core, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, featured in drugs for a variety of diseases.[1][2] The spirocyclic fusion of this moiety introduces a three-dimensional architecture that can enhance target binding affinity and specificity. This structural rigidity and complexity make spirohydantoin derivatives particularly adept at disrupting protein-protein interactions, a challenging but highly rewarding strategy in cancer therapy.[3]

Comparative Cytotoxicity: A Quantitative Overview

The anticancer efficacy of spirohydantoin derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. While a direct head-to-head comparison of all derivatives in a single study is rare, by collating data from multiple publications, we can discern patterns of activity and selectivity. The following table summarizes the IC50 values of representative spirohydantoin derivatives against several human cancer cell lines. It is important to note that variations in experimental conditions between studies can influence absolute IC50 values.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Spiro[imidazolidine-4,1'(2'H)-naphthalene]-2,5-diones Compound 4 (with 4-acetylphenylpiperazinylalkyl moiety)SW480 (Colon)Highly Effective[4]
SW620 (Colon)Highly Effective[4]
PC3 (Prostate)Highly Effective[4]
Compound 4a-d (HDAC inhibitors)HepG2 (Liver)Low Cytotoxicity[5]
MCF-7 (Breast)Low Cytotoxicity[5]
Spiro[(dihydroimidazo-2,4-dione)-5,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]s Compound 15 MCF-7 (Breast)Comparable to Doxorubicin[6]
SW 620 (Colon)Comparable to Doxorubicin[6]
Spiro-piperidine hydantoins Compound 16 (with sulfonyl spacer)MCF-7 (Breast)0.31 - 5.62[7]
A2780 (Ovarian)0.31 - 5.62[7]
HT-29 (Colon)0.31 - 5.62[7]

Note: "Highly Effective" indicates that the source cited the compound as the most effective in their study without providing a specific IC50 value in the abstract.

Mechanisms of Action: Beyond Simple Cytotoxicity

The anticancer effects of spirohydantoin derivatives are not merely a result of non-specific cytotoxicity but stem from their interaction with specific molecular targets and pathways crucial for cancer cell survival and proliferation.

Inhibition of the MDM2-p53 Interaction

A significant body of research has focused on spiro-oxindole hydantoin derivatives as potent inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[3][8] MDM2 is a key negative regulator of the p53 tumor suppressor protein.[9] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[9] Spirohydantoin derivatives can mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on MDM2, thereby disrupting the interaction and stabilizing p53.[10][11] This reactivation of p53 triggers a cascade of downstream events, including cell cycle arrest and apoptosis.[12]

MDM2_p53_Inhibition cluster_0 Normal State (MDM2 Overexpression) cluster_1 Therapeutic Intervention MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Stabilized p53 Activates Spirohydantoin Spirohydantoin Derivative Spirohydantoin->MDM2 Inhibits Binding

Figure 1: Mechanism of p53 reactivation by spirohydantoin derivatives.
Other Anticancer Mechanisms

Beyond MDM2-p53, spirohydantoin derivatives have been shown to exert their anticancer effects through other mechanisms, including:

  • Histone Deacetylase (HDAC) Inhibition: Certain spirohydantoin derivatives have been designed as HDAC inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[5]

  • Kinase Inhibition: The hydantoin scaffold is also found in kinase inhibitors, and spiro-derivatives can be designed to target specific kinases involved in cancer signaling pathways.[13]

  • Induction of Apoptosis via the Mitochondrial Pathway: Some derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.

Structure-Activity Relationship (SAR) Insights

The biological activity of spirohydantoin derivatives is intricately linked to their chemical structure. Key SAR observations from various studies include:

  • The Spiro Core: The nature of the spirocyclic ring system (e.g., naphthalene, piperidine, indene) significantly influences the compound's conformation and its ability to fit into the binding pockets of target proteins.[4][7][14]

  • Substituents on the Hydantoin Ring: Modifications at the N1 and N3 positions of the hydantoin ring can modulate potency, selectivity, and pharmacokinetic properties. For instance, the addition of arylpiperazinylpropyl chains has been shown to confer affinity for serotonin receptors, which can be relevant in certain cancer contexts.[14]

  • Substituents on the Spiro-fused Ring: The type and position of substituents on the spiro-fused aromatic or heterocyclic ring are critical for target engagement. For MDM2 inhibitors, specific substitutions are designed to mimic the key amino acid residues of p53.[11]

Experimental Protocols for Anticancer Evaluation

To ensure the reliability and reproducibility of anticancer assays, standardized and well-validated protocols are essential. Below are detailed methodologies for three fundamental assays used in the evaluation of spirohydantoin derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spirohydantoin derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed cells in 96-well plate Start->Seed Treat Treat with Spirohydantoin Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

Figure 2: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the spirohydantoin derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Cell Cycle Analysis using Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the spirohydantoin derivatives and harvest them as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent cell clumping. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.

  • PI Staining: Add PI staining solution to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software.

Conclusion and Future Directions

Spirohydantoin derivatives represent a promising class of anticancer agents with diverse mechanisms of action. The comparative analysis of their cytotoxicity, coupled with an understanding of their molecular targets, provides a solid foundation for the rational design of new and more potent drug candidates. The ability of certain derivatives to reactivate the p53 tumor suppressor pathway by inhibiting the MDM2-p53 interaction is a particularly exciting avenue for the development of targeted therapies. Future research should focus on comprehensive preclinical evaluations, including in vivo efficacy and toxicity studies, to translate the promising in vitro results into clinically viable treatments. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this dynamic and important field.

References

  • Design and Synthesis of Novel Spirohydantoin Derivatives with Potential Anticancer Activity. (URL: [Link])

  • Gomez-Monterrey, I., et al. Synthesis and cytotoxic evaluation of novel spirohydantoin derivatives of the dihydrothieno[2,3-b]naphtho-4,9-dione system. Journal of Medicinal Chemistry, 43(25), 4695-4701. (URL: [Link])

  • Zagórska, A., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Materials (Basel), 14(15), 4156. (URL: [Link])

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  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])

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  • Gomez-Monterrey, I., et al. Synthesis and Cytotoxic Evaluation of Novel Spirohydantoin Derivatives of the Dihydrothieno[2,3-b]naphtho-4,9-dione System. Sci-Hub. (URL: [Link])

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. (URL: [Link])

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A Researcher's Guide to Validating Target Engagement of Spirohydantoin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the spirohydantoin scaffold has emerged as a privileged structure, yielding inhibitors for a diverse range of therapeutic targets, from metabolic enzymes like aldose reductase to epigenetic regulators such as p300/CBP histone acetyltransferases.[1] The journey from a promising hit compound to a clinical candidate, however, is contingent on a rigorous, evidence-based understanding of its mechanism of action. Central to this is the unequivocal confirmation of target engagement – demonstrating that the spirohydantoin inhibitor physically interacts with its intended target protein within a physiologically relevant context.

This guide provides a comparative overview of cutting-edge methodologies for validating the target engagement of spirohydantoin inhibitors. We will delve into the principles, practical considerations, and experimental workflows of key biochemical, biophysical, and cellular assays. Our focus will be on not just the "how" but also the "why," empowering researchers to make informed decisions in selecting the most appropriate techniques for their specific research questions and stage of drug development.

The Imperative of Target Engagement Validation

Confirming that a drug candidate binds to its intended target is a critical step in drug development.[2][3][4] Inadequate target engagement is a primary reason for the failure of drug candidates in clinical trials.[2] Early and robust target validation provides confidence that the observed biological effects are a direct consequence of modulating the desired protein, thereby de-risking the progression of a compound through the development pipeline. For spirohydantoin inhibitors, which can be designed to target a variety of proteins, confirming on-target activity and assessing off-target interactions is paramount for optimizing efficacy and ensuring safety.

A Comparative Overview of Target Engagement Assays

The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of reagents, the desired throughput, and the biological question being addressed. Here, we compare four powerful and widely used methodologies: the Cellular Thermal Shift Assay (CETSA), Kinobeads/Chemoproteomics, Photoaffinity Labeling, and Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET).

Method Principle Assay Format Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Cellular, LysateLow to HighLabel-free, applicable in live cells and tissues, reflects physiological conditions.Requires specific antibodies or mass spectrometry for detection, not all proteins show a thermal shift.
Kinobeads/Chemoproteomics Competitive binding of the inhibitor against a broad-spectrum affinity matrix.Lysate-basedHighUnbiased, proteome-wide profiling of on- and off-targets, identifies novel targets.Requires specialized affinity probes and mass spectrometry, may not capture all target classes.
Photoaffinity Labeling UV-induced covalent crosslinking of the inhibitor to its target.Cellular, Lysate, In VitroLow to MediumCovalently captures binding events, identifies binding sites, suitable for transient interactions.Requires chemical synthesis of a photo-probe, potential for non-specific labeling.
BRET/FRET Resonance energy transfer between a donor and acceptor molecule upon protein interaction.CellularHighReal-time monitoring in live cells, highly sensitive, suitable for studying protein-protein interactions.Requires genetic modification of the target protein, potential for steric hindrance from tags.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular environment without the need for compound labeling.[5] The principle is based on the observation that the binding of a ligand, such as a spirohydantoin inhibitor, often stabilizes the target protein, leading to an increase in its melting temperature.[5][6]

Workflow for CETSA:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection A Treat cells with Spirohydantoin Inhibitor or Vehicle (DMSO) B Heat cell suspension or lysate to a range of temperatures A->B Incubation C Lyse cells and separate soluble proteins from precipitated aggregates B->C Centrifugation D Quantify the amount of soluble target protein C->D Western Blot, Mass Spec, or Immunoassay

Caption: CETSA experimental workflow.

Step-by-Step Protocol for Western Blot-based CETSA:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the spirohydantoin inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time.

  • Harvesting and Resuspension: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration and normalize the samples. Add loading buffer and heat at 95°C for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Kinobeads and Chemoproteomics

For spirohydantoin inhibitors targeting kinases or other ATP-binding proteins, kinobeads offer a powerful approach for unbiased target and off-target profiling.[7][8][9][10][11] This chemoproteomic technique utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[11]

Workflow for Kinobeads Competition Assay:

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_enrichment Enrichment cluster_analysis Analysis A Prepare cell lysate B Incubate lysate with increasing concentrations of Spirohydantoin Inhibitor A->B C Add Kinobeads to capture unbound kinases B->C D Wash beads, elute, and digest proteins C->D E Identify and quantify proteins by LC-MS/MS D->E

Caption: Kinobeads competition assay workflow.

Step-by-Step Protocol for Kinobeads Profiling:

  • Lysate Preparation: Lyse cultured cells or homogenized tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration.

  • Competition Binding: Aliquot the lysate and incubate with a range of concentrations of the spirohydantoin inhibitor or vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobead slurry to the lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of kinases to the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and DTT). The proteins can then be digested into peptides either in-solution or on-bead.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Determine the dose-dependent displacement of each identified protein from the kinobeads by the spirohydantoin inhibitor. This allows for the determination of the apparent binding affinity (Kd) for each target.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to covalently link a small molecule inhibitor to its protein target upon photoactivation.[12] This method is particularly useful for identifying direct binding partners and can also aid in mapping the binding site.[12][13][14] The spirohydantoin scaffold can be chemically modified to include a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne) for subsequent detection and enrichment.

Workflow for Photoaffinity Labeling:

PAL_Workflow cluster_probe_incubation Probe Incubation cluster_crosslinking Crosslinking cluster_enrichment_detection Enrichment & Detection A Incubate cells or lysate with the photo-probe B Expose to UV light to induce covalent crosslinking A->B Binding C Lyse cells (if applicable) and enrich for biotinylated proteins B->C Covalent linkage D Detect labeled proteins by Western Blot or identify by Mass Spectrometry C->D BRET_Workflow cluster_cell_prep Cell Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement cluster_analysis Analysis A Transfect cells with a plasmid encoding the target protein fused to NanoLuc B Add NanoBRET tracer and increasing concentrations of Spirohydantoin Inhibitor A->B C Add substrate and measure donor and acceptor emission B->C D Calculate BRET ratio and determine IC50 C->D

Caption: NanoBRET target engagement workflow.

Step-by-Step Protocol for NanoBRET Target Engagement Assay:

  • Construct Generation: Generate an expression vector encoding the target protein fused to NanoLuciferase (NanoLuc).

  • Cell Transfection: Transfect the expression vector into a suitable cell line.

  • Assay Plating: Plate the transfected cells into a multi-well plate.

  • Compound and Tracer Addition: Add the NanoBRET tracer (a fluorescently labeled ligand that binds to the target) and varying concentrations of the spirohydantoin inhibitor to the cells.

  • Substrate Addition and Signal Measurement: Add the NanoLuc substrate (e.g., furimazine) and immediately measure the luminescence at the donor and acceptor wavelengths using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio as a function of the spirohydantoin inhibitor concentration to determine the IC50 value, which reflects the potency of the inhibitor in displacing the tracer in live cells.

Conclusion

Validating the target engagement of spirohydantoin inhibitors is a non-negotiable step in their development as therapeutic agents. The methods described in this guide – CETSA, Kinobeads/Chemoproteomics, Photoaffinity Labeling, and BRET/FRET – represent a powerful toolkit for researchers to confirm direct binding, elucidate mechanisms of action, and assess selectivity. Each technique offers unique advantages and has specific limitations. Therefore, a multi-pronged approach, employing orthogonal methods, will provide the most comprehensive and robust validation of target engagement, ultimately paving the way for the successful clinical translation of novel spirohydantoin-based therapies.

References

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  • Klaeger, S., et al. (2016). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Diazaspiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among these, diazaspiro compounds, characterized by their unique three-dimensional and rigid spirocyclic core containing two nitrogen atoms, have emerged as a privileged scaffold in drug discovery. Their inherent structural complexity and conformational rigidity offer a powerful platform for designing potent and selective modulators of a wide array of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various diazaspiro scaffolds, offering insights into the rational design of these compounds for diverse therapeutic applications.

The Strategic Advantage of the Diazaspiro Scaffold

The diazaspiro core offers several advantages in drug design. Its rigid framework can pre-organize appended pharmacophoric groups in a defined spatial orientation, minimizing the entropic penalty upon binding to a biological target and often leading to enhanced potency. Furthermore, the three-dimensional nature of the spirocyclic system allows for the exploration of chemical space beyond the "flatland" of traditional aromatic compounds, which can lead to improved physicochemical properties and better ADME (absorption, distribution, metabolism, and excretion) profiles. The presence of two nitrogen atoms provides versatile handles for chemical modification, enabling fine-tuning of properties such as basicity, polarity, and hydrogen bonding capacity.

Comparative SAR Analysis of Diazaspiro Scaffolds

The therapeutic potential of diazaspiro compounds spans a wide range of disease areas, from oncology and central nervous system (CNS) disorders to infectious diseases. The following sections provide a comparative overview of the SAR for different classes of diazaspiro compounds, highlighting key structural modifications that govern their biological activity.

Diazaspiro Compounds in Oncology

The development of anticancer agents is a major focus of diazaspiro compound research. Their ability to target various cancer-related proteins, including enzymes and protein-protein interactions, makes them a promising class of therapeutic candidates.

The interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor is a critical regulator of cell cycle progression and apoptosis. Inhibition of this interaction can restore p53 function and trigger cancer cell death. Dispiro-indolinones have emerged as potent inhibitors of the MDM2-p53 interaction.

Key SAR Insights:

  • Spiro-oxindole Core: The spiro-oxindole moiety is crucial for activity, providing a rigid scaffold that mimics the helical structure of the p53 peptide.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings of the indolinone and pyrrolidine moieties significantly impact potency. Electron-withdrawing groups, such as halogens, at the 6-position of the oxindole ring and the 4'-position of the pyrrolidine phenyl ring generally enhance activity.

  • Stereochemistry: The stereochemistry at the spiro centers is critical for optimal interaction with the MDM2 protein. Specific diastereomers often exhibit significantly higher potency.

Table 1: SAR of Dispiro-indolinones as MDM2-p53 Inhibitors

CompoundR1 (Oxindole)R2 (Pyrrolidine)IC50 (µM) vs. LNCaP cellsReference
1a HH> 10[1]
1b 6-Cl4'-Cl1.2[1]
1c 6-F4'-F2.5[1]
1d 5-Br3'-Cl3.5[1]

LNCaP is a human prostate cancer cell line with wild-type p53.

Diazaspiro bicyclo hydantoin derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2] Their mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest.

Key SAR Insights:

  • Substituents at N-3: The nature of the substituent at the N-3 position of the hydantoin ring plays a critical role in determining cytotoxic potency. The activity generally follows the order: alkene > ester > ether.[2]

  • Substituents on the N-8 Benzyl Group: Electron-withdrawing groups on the phenyl ring attached to the N-8 position enhance cytotoxic activity. Compounds with substituents at the meta and para positions are often more potent.[2]

Table 2: SAR of Diazaspiro Bicyclo Hydantoins against K562 Leukemia Cells

CompoundN-3 SubstituentN-8 Benzyl SubstituentIC50 (µM)Reference
2a -CH2CH=CH24-Cl15[2]
2b -CH2COOCH2CH34-Cl25[2]
2c -CH2OCH34-Cl40[2]
2d -CH2CH=CH23,4-diCl< 10[2]
Diazaspiro Compounds in Central Nervous System (CNS) Disorders

The rigid nature of the diazaspiro scaffold makes it particularly well-suited for the design of ligands for CNS targets, where precise conformational control is often required for high affinity and selectivity.

Epilepsy is a neurological disorder characterized by recurrent seizures. Novel anticonvulsant agents with improved efficacy and safety profiles are in high demand. Certain 1,3-diazaspiro[4.5]decan-4-one derivatives have shown promising anticonvulsant activity in preclinical models.[3]

Key SAR Insights:

  • Substituents on the Spiro-piperidine Nitrogen: The substituent on the nitrogen atom of the piperidine ring is a key determinant of anticonvulsant activity. Small alkyl or aryl groups are generally preferred.

  • Aromatic Substituents: The presence of an aromatic ring attached to the imidazolidinone core is important for activity. The substitution pattern on this ring can modulate potency and selectivity against different seizure models (e.g., MES vs. scPTZ).

Table 3: Anticonvulsant Activity of 1,3-Diazaspiro[4.5]decan-4-ones

CompoundR (Piperidine-N)Ar (Imidazolidinone)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
3a -CH3Phenyl> 10050[3]
3b -CH2CH34-Chlorophenyl8530[3]
3c -CH34-Methoxyphenyl> 10045[3]
3d -CH2-Cyclopropyl4-Fluorophenyl9025[3]

MES = Maximal Electroshock Seizure Test; scPTZ = Subcutaneous Pentylenetetrazole Seizure Test.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of SAR data is intrinsically linked to the robustness of the experimental protocols used for biological evaluation. Here, we provide detailed, step-by-step methodologies for key assays cited in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug evaluation.[4]

Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., HCT116) to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once the tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition (TGI) is calculated as a primary endpoint.

Visualizing Structure-Activity Relationships and Workflows

Visual representations are invaluable for understanding complex SAR trends and experimental procedures. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Scaffold_Selection Diazaspiro Scaffold Selection Library_Synthesis Library Synthesis & Purification Scaffold_Selection->Library_Synthesis Rational Design In_Vitro_Assay In Vitro Assay (e.g., MTT) Library_Synthesis->In_Vitro_Assay Hit_Identification Hit Identification (Active Compounds) In_Vitro_Assay->Hit_Identification Data Analysis SAR_Analysis SAR Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Synthesis) SAR_Analysis->Lead_Optimization ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo_Model In Vivo Model (e.g., Xenograft) ADME_Tox->In_Vivo_Model Efficacy_Study Efficacy & PK/PD Studies In_Vivo_Model->Efficacy_Study Efficacy_Study->SAR_Analysis Feedback Loop

Caption: A generalized workflow for the discovery and optimization of diazaspiro compounds.

MDM2_p53_Inhibition p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin MDM2->Ub Ubiquitinates Ub->p53 Dispiro_Indolinone Dispiro- indolinone Dispiro_Indolinone->MDM2 Inhibits Binding

Caption: Simplified signaling pathway of MDM2-p53 interaction and its inhibition by dispiro-indolinones.

Conclusion and Future Directions

The diazaspiro scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the importance of a systematic and iterative approach to drug design, where subtle structural modifications can lead to profound changes in biological activity. Future research in this area will likely focus on the development of novel synthetic methodologies to access even more diverse and complex diazaspiro architectures. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the identification of promising new diazaspiro-based drug candidates with tailored pharmacological profiles. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the potential of diazaspiro compounds to address unmet medical needs is boundless.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. Chemistry – A European Journal. [Link]

  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Comparative Guide to the In Vivo Efficacy of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid and its structural analogs. These compounds belong to the spirohydantoin class of molecules, which have been extensively investigated as inhibitors of the enzyme aldose reductase. The primary therapeutic rationale for developing these inhibitors is to manage the chronic complications associated with diabetes mellitus.

The Scientific Rationale: Targeting the Polyol Pathway in Diabetic Complications

Under normal blood glucose levels, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as uncontrolled diabetes, excess glucose is shunted into an alternative metabolic route known as the polyol pathway.[1] The rate-limiting enzyme in this pathway is aldose reductase (AR).

Aldose reductase catalyzes the conversion of glucose to sorbitol, which is subsequently oxidized to fructose. The accumulation of sorbitol in insulin-independent tissues—such as nerve cells, the retina, lens, and kidneys—is a primary driver of diabetic complications.[1][2] This accumulation leads to osmotic stress, and the increased flux through the pathway depletes essential cofactors like NADPH, increasing susceptibility to oxidative stress.[1] This cascade is implicated in the pathogenesis of diabetic neuropathy (nerve damage), retinopathy (eye damage), nephropathy (kidney damage), and cataracts.[1][2]

The inhibition of aldose reductase is, therefore, a compelling therapeutic strategy to prevent or slow the progression of these debilitating conditions by blocking the initial pathogenic step.[1] The spirohydantoin scaffold, including compounds like this compound, has been a foundational structure in the development of potent aldose reductase inhibitors (ARIs).

Polyol_Pathway cluster_pathway Polyol Pathway Glucose Excess Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Complications Diabetic Complications (Neuropathy, Retinopathy, Cataracts) Sorbitol->Complications Accumulation leads to Osmotic & Oxidative Stress ARI (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) -acetic acid & Analogs (ARIs) ARI->Glucose Inhibits

Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Comparative In Vivo Efficacy of Spirohydantoin Analogs

The in vivo efficacy of spirohydantoin ARIs is most commonly evaluated in rodent models of diabetes or galactosemia. The streptozotocin (STZ)-induced diabetic rat is a standard model for assessing the prevention of sorbitol accumulation in nerve tissues, a key indicator of potential efficacy against diabetic neuropathy.[2] Galactosemic rat models are used to evaluate the prevention of sugar-induced cataracts.[3]

Below is a comparative summary of data synthesized from preclinical studies on various spirohydantoin and bioisosteric analogs.

Compound/AnalogIn Vivo ModelKey Efficacy EndpointNotable FindingsReference
Sorbinil Streptozotocin-induced diabetic ratsInhibition of sorbitol formation in the sciatic nervePotent in vivo inhibitor. The (4S) isomer is exclusively active. Advanced to human clinical trials but was hampered by hypersensitivity side effects.[2][4]
Spiro-thiopyrano-pyridinone Analogs Galactosemic ratsPrevention of cataract developmentCompound 3 was highly potent in preventing cataracts when administered as an eyedrop solution, with efficacy comparable to Tolrestat.
8-Aza-4-chromanone Spirohydantoins Streptozotocin-induced diabetic ratsInhibition of sorbitol accumulation in the sciatic nerveThe (2'R,4'S) enantiomer of a chloro-methyl derivative showed high potency with an in vitro IC50 of 7.5 x 10⁻⁹ M against human aldose reductase.
Spiro Hydroxy Acetic Acids Streptozotocin-induced diabetic ratsChronic in vivo activity (tissue levels, sorbitol reduction)Designed as bioisosteres to reduce hydantoin-related side effects. A 6-fluoro-7-chloro analog was selected for Phase 1 trials and did not exhibit Sorbinil-like hypersensitivity.

Key Analogs and Structure-Activity Relationship (SAR) Insights

The development of ARIs based on the this compound scaffold has generated crucial insights into their structure-activity relationships.

  • Sorbinil (CP-45,634): A foundational second-generation ARI, Sorbinil is a spirohydantoin derived from a 6-fluoro-4-chromanone.[2] Studies conclusively demonstrated that the biological activity resides exclusively in the (4S)-isomer, highlighting the strict stereochemical requirements of the aldose reductase active site.[2] While effective at reducing nerve sorbitol levels in vivo, its clinical development was halted due to adverse effects, including severe allergic reactions.[5]

  • Bioisosteric Replacement of the Hydantoin Ring: The clinical side effects associated with Sorbinil were hypothesized to be linked to its hydantoin ring.[4] This led to the innovative design of analogs where the hydantoin was replaced by a spiro hydroxy acetic acid moiety. This strategic modification successfully created potent ARIs with excellent in vivo activity and, critically, a reduced side-effect profile. One such compound, 7-Chloro-6-fluoro-cis-4-hydroxy-2(R)-methyl-chroman-4-acetic acid, advanced to clinical trials without exhibiting the hypersensitivity issues seen with Sorbinil.[4]

  • Impact of Aromatic Substitution: In vivo potency has been shown to be significantly influenced by substitutions on the aromatic ring fused to the spiro system. Halogenation, particularly at the 6- or 7-positions of a chromanone ring, often leads to optimal activity.[2][4]

Experimental Protocol: In Vivo Efficacy Assessment in a Diabetic Rat Model

The following protocol describes a standard methodology for evaluating the in vivo efficacy of an ARI analog in preventing diabetic neuropathy, as measured by sorbitol accumulation in the sciatic nerve.

Objective: To determine if oral administration of a test compound can reduce the accumulation of sorbitol in the sciatic nerve of streptozotocin-induced diabetic rats.

Methodology:

  • Induction of Diabetes:

    • Use male Wistar or Sprague-Dawley rats (200-250g).

    • Administer a single intraperitoneal (IP) injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5) at a dose of 50-65 mg/kg.

    • Confirm diabetes 48-72 hours post-injection by measuring blood glucose levels. Animals with blood glucose >250 mg/dL are considered diabetic and included in the study.[2]

  • Animal Grouping and Dosing:

    • Group 1 (Normal Control): Non-diabetic rats receiving vehicle only.

    • Group 2 (Diabetic Control): Diabetic rats receiving vehicle only.

    • Group 3 (Positive Control): Diabetic rats receiving a known ARI (e.g., Sorbinil) at an effective dose.

    • Group 4+ (Test Groups): Diabetic rats receiving the test analog at various doses (e.g., 5, 10, 25 mg/kg/day).

    • Administer compounds orally (e.g., via gavage) daily for a period of 2-4 weeks.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Rapidly dissect both sciatic nerves, weigh them, and immediately freeze them in liquid nitrogen to halt metabolic activity.[2]

    • Homogenize the nerve tissue in a suitable buffer and deproteinize the sample (e.g., with perchloric acid).

    • Quantify sorbitol levels in the supernatant using a sensitive analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or an enzymatic assay involving sorbitol dehydrogenase.

  • Data Interpretation:

    • Compare the mean sorbitol levels in the sciatic nerves of the treated groups to the diabetic control group.

    • A statistically significant reduction in sorbitol concentration in a treated group indicates in vivo efficacy of the test compound.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Grouping cluster_treatment Phase 2: Dosing Regimen cluster_analysis Phase 3: Endpoint Analysis A Select Male Wistar Rats B Induce Diabetes (STZ Injection) A->B C Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) B->C D Group Allocation (Control, Test, Positive Control) C->D E Daily Oral Administration (Vehicle or Compound) for 2-4 Weeks D->E F Euthanasia & Sciatic Nerve Dissection E->F G Tissue Homogenization & Deproteinization F->G H Sorbitol Quantification (GC-MS or Enzymatic Assay) G->H I Statistical Analysis: Compare Treated vs. Diabetic Control H->I

Caption: Workflow for assessing in vivo efficacy of ARIs in a diabetic rat model.

Challenges and Future Directions in ARI Development

Despite strong preclinical data for many spirohydantoin analogs and other ARIs, their translation to clinical success has been challenging. A major retrospective of ARI clinical trials highlights several key hurdles:[1]

  • Lack of Robust Clinical Efficacy: Many ARIs failed to show a clinically meaningful benefit over placebo, even when surrogate markers like nerve conduction velocity showed improvement.[1][6]

  • Adverse Effects: As seen with Sorbinil, off-target effects and toxicity have led to the discontinuation of several promising candidates.[5]

  • Poor Tissue Penetration: Achieving sufficient concentrations of the inhibitor in target tissues (e.g., nerves, lens) has been a persistent challenge.

Future research in this area must focus on designing next-generation analogs with improved potency, selectivity, pharmacokinetic properties, and a superior safety profile. The strategy of bioisosteric replacement, which proved successful in mitigating the side effects of the hydantoin ring, serves as a valuable blueprint for continued drug development efforts.[4]

Conclusion

This compound and its analogs represent a significant class of aldose reductase inhibitors with demonstrated in vivo efficacy in preclinical models of diabetic complications. The extensive body of research on these spirohydantoin derivatives has provided critical insights into the structural requirements for potent aldose reductase inhibition. While the path to clinical approval has been fraught with challenges, the foundational knowledge gained from these compounds continues to guide the design of safer and more effective therapies aimed at mitigating the devastating long-term consequences of diabetes.

References

  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230-243. [Link]

  • Jaspan, J. B., Herold, K., & Bartkus, C. (1981). Clinical trial of an aldose reductase inhibitor in diabetic neuropathy. Diabetes, 30(6), 459-464. [Link]

  • Mylari, B. L., Larson, E. R., Beyer, T. A., Zembrowski, W. J., Aldinger, C. E., Dee, M. F., ... & Moore, D. W. (1994). Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors. Journal of Medicinal Chemistry, 37(1), 117-125. [Link]

  • Chalk, C., Benstead, T. J., & Moore, F. (2007). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Cochrane Database of Systematic Reviews, (4). [Link]

  • Da Settimo, F., Primofiore, G., La Motta, C., Salerno, S., Novellino, E., Greco, G., ... & Boldrini, E. (2005). Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as potent in vitro and in vivo aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 13(2), 491-499. [Link]

  • Hotta, N. (1995). Clinical potential of aldose reductase inhibitors in diabetic neuropathy. Drugs, 49(1), 1-13. [Link]

  • Sarges, R., Schnur, R. C., & Belletire, J. L. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Spirohydantoin-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] Off-target kinase inhibition can lead to a spectrum of adverse effects, confounding clinical development and patient outcomes.[2] Conversely, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[1] Therefore, a rigorous and comprehensive assessment of a kinase inhibitor's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of rational drug design and a prerequisite for predicting clinical success.

This guide provides an in-depth comparison of the cross-reactivity profiles of emerging spirohydantoin-based kinase inhibitors. The spirohydantoin scaffold, a privileged structure in medicinal chemistry, offers a unique three-dimensional architecture that can be exploited to achieve both high potency and selectivity.[3] We will delve into the experimental methodologies for profiling kinase inhibitor selectivity, present comparative data for representative spirohydantoin-based compounds, and discuss the structure-activity relationships (SAR) that govern their selectivity.

The Spirohydantoin Scaffold: A Framework for Selectivity

The spirohydantoin moiety, characterized by a spirocyclic linkage at the 5-position of the hydantoin ring, imparts conformational rigidity and a defined three-dimensional geometry to small molecules. This structural feature allows for precise interactions with the target kinase, potentially enabling discrimination between closely related kinases that differ subtly in the topography of their ATP-binding pockets. The development of spirohydantoin-based inhibitors has been an active area of research, with compounds targeting a range of kinases and other enzyme families.

Comparative Cross-Reactivity Analysis of Spirohydantoin-Based Inhibitors

A comprehensive understanding of an inhibitor's selectivity requires screening against a broad panel of kinases, ideally representing all branches of the human kinome. The data from such screens are typically presented as a series of IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) or as a percentage of inhibition at a fixed concentration.

Below, we compare the selectivity profiles of representative spiro-compounds, including spirooxindoles (a closely related scaffold to spirohydantoins), against different kinases. It is important to note that publicly available, head-to-head kinome-wide screening data for a large set of spirohydantoin inhibitors is limited. The following tables are compiled from individual studies to illustrate the principles of comparative cross-reactivity analysis.

Table 1: Inhibitory Activity of Spirooxindole Derivatives Against Polo-like Kinase 4 (Plk4)

CompoundTarget KinaseHCT116 IC50 (µM)Caco2 IC50 (µM)Fibroblast Cell Line IC50 (µM)LibDock Score
4b Plk45568>1000110.12
4i Plk45163>1000109.1

Data sourced from Sammor et al. (2025).[4] This data highlights the anti-proliferative activity of these compounds against cancer cell lines with a high safety margin in a normal fibroblast cell line. The LibDock scores suggest a potential mechanism of action through Plk4 inhibition.[4]

Table 2: Selectivity Profile of a Spirooxindole-Based PI3Kδ Inhibitor

CompoundTarget KinasePI3Kδ IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/PI3Kδ)
5d PI3Kδ0.98>1400>1428

Data sourced from an optimization study of oxindoles as selective PI3Kδ inhibitors.[3] This table showcases the high selectivity of a spirooxindole derivative for the delta isoform of PI3K over the alpha isoform, a critical factor for therapeutic efficacy and reduced side effects.

Experimental Workflows for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on the use of robust and well-validated experimental methodologies. A multi-tiered approach is often employed, starting with broad screening and progressing to more detailed characterization of hits.

Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Selectivity Analysis & Validation A Compound Library (Spirohydantoin Derivatives) B Single-Dose Screening (e.g., 1 µM) against a Large Kinase Panel A->B C Identify Initial Hits (% Inhibition > Threshold) B->C D Dose-Response Assays for Initial Hits C->D Progress Hits E Determine IC50 Values D->E F Comparative Analysis of IC50s (On-target vs. Off-target) E->F Input IC50 Data G Cellular Target Engagement Assays F->G H In Vivo Efficacy and Toxicity Studies G->H

Caption: A tiered approach to kinase inhibitor cross-reactivity profiling.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific kinase.

I. Materials and Reagents:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide (fluorescently labeled)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (spirohydantoin derivative) dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • Microplates (e.g., 384-well)

  • Microplate reader capable of detecting fluorescence

II. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the spirohydantoin inhibitor in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In each well of the microplate, add the kinase reaction buffer, the purified kinase, and the fluorescently labeled substrate peptide.

  • Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction: Add the stop solution to each well to chelate the Mg2+ and halt the enzymatic reaction.

  • Detection: The microplate is then read on a specialized instrument that can separate the phosphorylated and unphosphorylated substrate peptides based on changes in their charge, resulting in a "mobility shift." The ratio of the two forms is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Structure-Activity Relationship (SAR) and Selectivity

The selectivity of spirohydantoin-based inhibitors is intimately linked to their chemical structure. Subtle modifications to the scaffold can dramatically alter the cross-reactivity profile.

SAR_Selectivity cluster_Spiro Spirohydantoin Core cluster_Subst Substituent Modifications cluster_Profile Selectivity Profile Spiro Spirocyclic Center Hydantoin Ring Subst R1 R2 R3 Spiro->Subst Decoration with Functional Groups Profile High On-Target Potency Low Off-Target Activity Favorable ADME Properties Subst->Profile Impacts

Caption: Relationship between spirohydantoin structure and selectivity.

Key SAR insights for achieving selectivity with spirohydantoin scaffolds include:

  • Stereochemistry of the Spirocyclic Center: The absolute configuration of the spiro-carbon can significantly influence the orientation of substituents, leading to differential interactions with the kinase hinge region and selectivity pockets.

  • Substituents on the Hydantoin Ring: Modifications at the N1 and N3 positions can be directed towards solvent-exposed regions or exploit unique sub-pockets within the ATP-binding site, thereby enhancing selectivity.

  • Decorations on the Spirocyclic Moiety: The nature and positioning of functional groups on the spiro-ring system are critical for establishing specific hydrogen bonds, hydrophobic interactions, and van der Waals contacts that can discriminate between kinases.

Conclusion: The Path Forward for Selective Spirohydantoin-Based Kinase Inhibitors

The spirohydantoin scaffold holds considerable promise for the development of highly selective kinase inhibitors. However, realizing this potential requires a deep understanding of the structural determinants of selectivity and the application of rigorous cross-reactivity profiling throughout the drug discovery process. As our knowledge of the kinome expands and assay technologies become more sophisticated, the rational design of spirohydantoin-based inhibitors with tailored selectivity profiles will undoubtedly lead to safer and more effective targeted therapies. The data and methodologies presented in this guide serve as a foundational resource for researchers dedicated to advancing this exciting class of therapeutic agents.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bamborough, P., Drewry, D. H., Harper, G., Smith, G. K., & Zuercher, W. J. (2008). Assessment of the kinome-wide selectivity of 4-anilino-quinazoline and 4-anilino-pyrido [3, 4-d] pyrimidine inhibitors of B-Raf kinase. Journal of medicinal chemistry, 51(15), 4647-4657.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., Müller, S., & Knapp, S. (2007). The (un) targeted cancer kinome.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia, 72, 1-13.
  • Vippagunta, S. R., et al. (2017). Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1184-1189.
  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • Ferguson, A. D., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Journal of Pharmacological and Toxicological Methods, 123, 107468.
  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104.
  • Lin, Y., et al. (2019). Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties.
  • Drewry, D. H., et al. (2017). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • Ishida, T., et al. (2000). [Screening of protein kinase inhibitors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 115(1), 27-33.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Scott, J. S., et al. (2013). Spirocyclic scaffolds in medicinal chemistry. ACS medicinal chemistry letters, 4(5), 449-454.
  • Sharma, A., et al. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry.
  • Metz, J. T., et al. (2011). Navigating the kinome.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS No. 714-72-7), a spirohydantoin derivative utilized in medicinal chemistry and pharmaceutical research. Adherence to these procedures is critical not only for regulatory compliance but for the protection of yourself, your colleagues, and the environment.

The core principle of chemical waste management is containment and proper classification. This compound, while a valuable research intermediate, possesses hazards that mandate a structured disposal pathway.

Part 1: Hazard Identification and Immediate Safety

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is classified with several key hazards that dictate its handling and disposal requirements.

GHS Hazard Classification:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedExclamation Mark
Skin Irritation (Category 2)H315: Causes skin irritationExclamation Mark
Serious Eye Damage/Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritationCorrosion / Exclamation Mark
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationExclamation Mark
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeEnvironment
Chronic Aquatic Toxicity (Category 3)H412: Harmful to aquatic life with long lasting effects(None for this classification)

Note: Some safety data sheets indicate "Causes severe skin burns and eye damage"[1][2], which would necessitate the "Corrosion" pictogram for skin hazards as well.

Causality Behind the Hazards: The acetic acid moiety contributes to the compound's corrosive and irritant properties. Spirohydantoin structures, while explored for their therapeutic potential, can interact with biological systems in ways that necessitate caution[3]. The aquatic toxicity ratings underscore the critical importance of preventing this chemical from entering environmental waterways[4][5][6].

Part 2: The Disposal Workflow: From Bench to Final Disposition

The following sections provide a procedural guide for the entire lifecycle of waste generation and disposal for this compound.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the pure compound or its waste, donning the appropriate PPE is mandatory. The choice of PPE is directly dictated by the compound's hazard profile.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][6] Standard safety glasses are insufficient due to the risk of serious eye damage.

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[6] Always wash hands thoroughly after removing gloves.[4]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemically resistant apron or coveralls.[6]

  • Respiratory Protection: All handling of the solid compound that may generate dust, or concentrated solutions that may produce aerosols, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4] If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.[6]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Cross-contamination of waste streams can create hazardous reactions and complicate the disposal process.

Waste Streams for this compound:

  • Solid Waste:

    • What it includes: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, paper towels, gloves, bench paper).

    • Collection Protocol:

      • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

      • The label must read "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".

      • Store the solid waste container in a designated, secure satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents, acids, or bases.[1]

  • Liquid Waste (Aqueous & Organic):

    • What it includes: Solutions containing the compound from experiments, contaminated solvents.

    • Collection Protocol:

      • Use separate, leak-proof, screw-cap containers for halogenated and non-halogenated solvent waste.[7]

      • Never mix aqueous waste containing this compound with other waste streams without consulting your institution's Environmental Health and Safety (EHS) office.[8]

      • As with solid waste, containers must be clearly labeled "Hazardous Waste" with the full chemical name and an approximate concentration.

      • Keep containers closed at all times except when adding waste.[8]

Step 3: Managing Spills and Decontamination

Accidents happen, but a prepared response minimizes risk. The procedure for cleaning a spill is a direct application of the compound's chemical properties and hazards.

Immediate Spill Response Protocol:

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS emergency line.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Step 1.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1][4] Do not dry sweep, as this can generate dust.[9]

    • For Liquids: Use dikes or inert absorbent pads to prevent the spill from spreading.[1] Prevent the material from entering drains or sewers at all costs.[4][6]

  • Collect and Containerize: Carefully scoop the absorbed material into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (check your lab's specific SOPs, but a standard lab detergent and water may be suitable for final cleaning), using fresh absorbent materials. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of size.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Assess Severity spill->alert is_major Major Spill? alert->is_major evacuate Evacuate Area Call EHS Emergency is_major->evacuate Yes don_ppe Don Full PPE is_major->don_ppe No report Report Incident to Supervisor and EHS evacuate->report contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_materials Dispose of all Cleanup Materials as Hazardous Waste decontaminate->dispose_materials dispose_materials->report

Caption: Workflow for responding to a chemical spill.

Step 4: Final Disposal

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[8] The environmental toxicity and chemical hazards require professional handling.

The Formal Disposal Process:

  • Request Pickup: Once your hazardous waste container is full (typically no more than 90% capacity), follow your institution's specific procedure to request a pickup from the EHS department or their contracted hazardous waste disposal company.

  • Documentation: Ensure all paperwork, including hazardous waste tags or manifests, is completed accurately. This is a legal requirement.

  • Professional Disposal: The certified waste management vendor will transport the material to a licensed facility for final disposition, which typically involves high-temperature incineration or other specialized chemical neutralization methods. This final step ensures the compound is destroyed in an environmentally sound manner.

Disposal_Decision_Tree start Waste Generated (Solid or Liquid) is_contaminated Is material contaminated with (2,4-Dioxo-1,3-diaza-spiro...) -acetic acid? start->is_contaminated trash General Trash (Non-Hazardous) is_contaminated->trash No hw_container Place in Labeled Hazardous Waste Container is_contaminated->hw_container Yes segregate Segregate by Type (Solid, Liquid-Hal, Liquid-NonHal) hw_container->segregate store Store in Satellite Accumulation Area segregate->store request_pickup Request EHS Waste Pickup store->request_pickup end Professional Disposal request_pickup->end

Caption: Decision tree for chemical waste segregation.

By integrating these procedures into your daily laboratory workflow, you contribute to a culture of safety and responsibility. This guide serves as a foundational document; always defer to your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may have additional requirements.

References

  • Safety Data Sheet. (2015-03-19). Fisher Scientific.
  • (2,4-DIOXO-1,3-DIAZASPIRO[4.4]NON-3-YL)ACETIC ACID. ChemicalBook.
  • Safety D
  • (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. ChemicalBook.
  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET. (2013-02-10). DuPont Nutrition Biosciences ApS.
  • SAFETY D
  • 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid. BLDpharm.
  • 2-Butyl-1,3-diazaspiro[4.
  • Acetic acid Safety D
  • Management Procedures For Specific Waste Types. Cornell University Environmental Health and Safety.
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021-05-01). PubMed.

Sources

A Researcher's Guide to the Safe Handling of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, a compound utilized in medicinal chemistry and pharmaceutical research as a key intermediate in the synthesis of biologically active molecules.[1] Given the absence of a comprehensive toxicological profile for this specific spirohydantoin derivative, this guide is founded on the principles of prudent laboratory practice, drawing logical parallels from structurally related compounds and established chemical safety standards. The operational plans herein are designed to empower researchers with the knowledge to manage this chemical safely from receipt to disposal.

Hazard Assessment and Triage: Understanding the Risks

While specific safety data for this compound is not extensively documented, the hazard profile of analogous compounds, such as 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid, provides critical insight. The Globally Harmonized System (GHS) classification for this related molecule indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Therefore, it is imperative to handle this compound with the assumption of similar hazards.

Assumed Hazard Profile:

Potential HazardGHS Classification (Inferred)Immediate Safety Concern
Acute Oral Toxicity Warning (Harmful if swallowed)[2]Ingestion could lead to adverse health effects.
Skin Corrosion/Irritation Warning (Causes skin irritation)[2]Direct contact may cause redness, itching, or inflammation.
Serious Eye Damage/Irritation Warning (Causes serious eye irritation)[2]Contact with eyes can result in significant and potentially lasting damage.
Respiratory Irritation Warning (May cause respiratory irritation)[2]Inhalation of dust or aerosols may irritate the respiratory system.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves, double-gloved.[3]Provides a robust barrier against skin contact. Double-gloving is recommended to prevent exposure in case of a tear or puncture in the outer glove.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4][5] A face shield should be worn when there is a significant risk of splashes.[6]Protects against accidental splashes and airborne particles entering the eyes.[5]
Body Protection A long-sleeved laboratory coat is mandatory.[5] Consider a chemically resistant apron for larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 respirator or higher should be used if handling the solid form outside of a certified chemical fume hood.[3]Minimizes the risk of inhaling airborne particles.

Operational Workflow: From Benchtop to Disposal

The following procedural guidance ensures a controlled and safe environment throughout the handling lifecycle of this compound.

Engineering Controls and Safe Handling Practices

Primary Engineering Control: Chemical Fume Hood All manipulations of solid this compound and its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in the fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the setup is secure.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.

Emergency Procedures: Preparedness is Key
Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.[4]
Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Liquid Waste Liquid Waste Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste->Labeled Hazardous Waste Container (Liquid) Contaminated PPE Contaminated PPE Designated PPE Disposal Bag Designated PPE Disposal Bag Contaminated PPE->Designated PPE Disposal Bag EH&S Pickup EH&S Pickup Labeled Hazardous Waste Container (Solid)->EH&S Pickup Labeled Hazardous Waste Container (Liquid)->EH&S Pickup Designated PPE Disposal Bag->EH&S Pickup

Caption: Waste Disposal Workflow for this compound.

Disposal Steps:

  • Solid Waste: Collect all solid waste, including residual compound and contaminated consumables, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

  • Pickup: Arrange for the pickup of all hazardous waste by your institution's environmental health and safety department.

References

  • 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid. PubChem. [Link]

  • (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. MySkinRecipes. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). [Link]

  • Personal Protective Equipment. US EPA. (2025-09-12). [Link]

  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Capot Chemical. (2026-01-07). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.